molecular formula C11H14N2O B1280701 3-amino-N-cyclopropyl-4-methylbenzamide CAS No. 623155-19-1

3-amino-N-cyclopropyl-4-methylbenzamide

Cat. No.: B1280701
CAS No.: 623155-19-1
M. Wt: 190.24 g/mol
InChI Key: NLESBTVHGWTLOM-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-4-methylbenzamide is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This benzamide derivative is characterized by both an aromatic amine and a cyclopropyl amide functional group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its structure serves as a key building block for the synthesis of more complex molecules, as evidenced by its use in preparing pyrazolopyridine derivatives investigated for their biological activity . The compound is typically supplied with high purity and is intended for use in research and development settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical to explore new synthetic pathways or develop potential inhibitors for various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-cyclopropyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLESBTVHGWTLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475166
Record name 3-amino-N-cyclopropyl-4-methylbenzamide
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623155-19-1
Record name 3-amino-N-cyclopropyl-4-methylbenzamide
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Record name 623155-19-1
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Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Substituted benzamides are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. Among these, 3-amino-N-cyclopropyl-4-methylbenzamide emerges as a key building block, offering a unique combination of structural features conducive to the generation of potent and selective drug candidates. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, and applications, with a focus on the practical insights that inform its use in a laboratory setting.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity. This compound is a derivative of benzoic acid characterized by an amino group at the 3-position, a methyl group at the 4-position, and a cyclopropylamido group at the 1-position.

  • IUPAC Name: this compound

  • CAS Number: 623155-19-1[1][2]

  • Molecular Formula: C₁₁H₁₄N₂O[1]

  • Molecular Weight: 190.24 g/mol [1]

  • Chemical Structure: (A visual representation of the molecule's structure would be placed here in a full guide).

Physicochemical Properties

PropertyValue/PredictionSignificance in Drug Development
Melting Point Not available. Likely a solid at room temperature.Influences purification methods (e.g., recrystallization) and formulation considerations.
Boiling Point Not available. Likely high due to hydrogen bonding capabilities.Relevant for purification by distillation, though decomposition may occur at high temperatures.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Crucial for selecting appropriate solvent systems for chemical reactions and for preparing solutions for biological assays.
XLogP3-AA 1.4[1]A measure of lipophilicity. A value in this range is often favorable for oral bioavailability, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 55.1 Ų[1]An indicator of a molecule's ability to cross cell membranes. A TPSA below 140 Ų is generally considered favorable for cell permeability.
Hydrogen Bond Donors 2[1]The amino and amide N-H groups can participate in hydrogen bonding, influencing solubility and interactions with biological targets.
Hydrogen Bond Acceptors 2[1]The carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the methyl protons, and the protons of the amino and amide groups. The aromatic protons will likely appear as multiplets or doublets in the range of 6.5-7.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region (0.5-1.0 ppm and a single proton around 2.8 ppm). The methyl protons should present as a singlet around 2.2 ppm. The NH₂ and NH protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the amide (~165-170 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl group (methine carbon around 23 ppm and methylene carbons around 6 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine and the secondary amide (around 3200-3400 cm⁻¹). A strong C=O stretching vibration for the amide will be prominent around 1630-1660 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aliphatic groups will be observed around 2850-3100 cm⁻¹.

  • MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 190. The fragmentation pattern would likely involve cleavage of the cyclopropyl group and the amide bond.

Synthesis and Reactivity

The synthesis of this compound can be readily achieved through standard organic chemistry methodologies. A common and reliable approach involves the amidation of 3-amino-4-methylbenzoic acid with cyclopropylamine.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product 3_amino_4_methylbenzoic_acid 3-Amino-4-methylbenzoic Acid coupling Amide Coupling 3_amino_4_methylbenzoic_acid->coupling cyclopropylamine Cyclopropylamine cyclopropylamine->coupling product This compound coupling->product reagents Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF, CH₂Cl₂) reagents->coupling

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Exemplary)
  • Activation of the Carboxylic Acid: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated carboxylic acid solution, add cyclopropylamine (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 2-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The aromatic ring is activated towards electrophilic aromatic substitution by the amino and methyl groups, directing incoming electrophiles primarily to the positions ortho and para to the amino group.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. Its structure is frequently incorporated into the core of kinase inhibitors.

A notable example of its application is found in the synthesis of substituted pyrimidinyl-phenyl-amino compounds that act as inhibitors of protein kinases. In this context, the amino group of this compound serves as a key nucleophile for coupling with an electrophilic pyrimidine derivative, forming the crucial aniline-pyrimidine core structure present in many kinase inhibitors. This strategic use of this compound allows for the introduction of the N-cyclopropyl-4-methylbenzamide moiety, which can occupy a specific binding pocket in the target kinase, thereby contributing to the overall potency and selectivity of the final drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: While a specific GHS classification for this compound is not universally established, related aminobenzamides are often associated with warnings for acute toxicity (oral), skin irritation, and serious eye irritation.[3]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing a lab coat, safety goggles, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a nucleophilic amino group, a substituted aromatic ring, and a cyclopropylamido moiety makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably kinase inhibitors. While detailed experimental data on its physicochemical properties are limited, its synthesis is straightforward, and its reactivity is well-understood within the principles of organic chemistry. As the quest for novel therapeutics continues, the utility of such versatile intermediates will undoubtedly remain a critical component of successful drug development programs.

References

An In-depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide (CAS 623155-19-1): A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-cyclopropyl-4-methylbenzamide, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its role in drug discovery, particularly as a scaffold for activin receptor-like kinase 5 (ALK5) inhibitors, its physicochemical properties, a plausible synthesis pathway derived from established chemical principles, and methods for its analytical characterization. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and its synthetic tractability make it a valuable component in the design of enzyme inhibitors and receptor modulators. This compound has emerged as a particularly important building block, primarily in the development of inhibitors for the transforming growth factor-beta (TGF-β) signaling pathway.

Dysregulation of the TGF-β pathway is implicated in a range of pathologies, including fibrosis and cancer.[1] The type I TGF-β receptor, activin receptor-like kinase 5 (ALK5), is a primary target for therapeutic intervention within this pathway.[1] The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of potent and selective ALK5 inhibitors. A notable example is its use in the construction of complex molecules such as 3-[5-amino-4-(3-cyanobenzoyl)pyrazole-1-yl]-N-cyclopropyl-4-methylbenzamide.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 623155-19-1[3]
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol [3]
Appearance White to off-white solidCommercially available
Melting Point Not reported in literature-
Boiling Point Not reported in literature-
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.General chemical knowledge
InChI Key NLESBTVHGWTLOM-UHFFFAOYSA-N

Synthesis Pathway and Experimental Protocols

Proposed Synthetic Route

The synthesis can be approached via two primary routes, with the order of amidation and nitro reduction being interchangeable. Here, we present a logical pathway starting from 3-nitro-4-methylbenzoic acid.

Synthesis_Pathway A 3-Nitro-4-methylbenzoic Acid B 3-Nitro-N-cyclopropyl-4-methylbenzamide A->B Amide Coupling (e.g., HATU, EDC/HOBt) C This compound B->C Nitro Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthesis of this compound.

Step 1: Amide Coupling of 3-Nitro-4-methylbenzoic Acid and Cyclopropylamine

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] The direct reaction is often inefficient, requiring activation of the carboxylic acid.[5] Modern coupling reagents provide high yields and minimize side reactions.[6]

Protocol:

  • Reaction Setup: To a solution of 3-nitro-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-nitro-N-cyclopropyl-4-methylbenzamide, can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a common and well-understood transformation.[7] Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.[8]

Protocol:

  • Reaction Setup: Dissolve 3-nitro-N-cyclopropyl-4-methylbenzamide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography to afford pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the cyclopropyl protons, and the amine and amide protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The methyl group will be a singlet around 2.0-2.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the aliphatic region (typically 0.5-3.0 ppm). The amine (NH₂) protons will likely be a broad singlet, and the amide (NH) proton will be a doublet or triplet depending on coupling to the cyclopropyl methine proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (around 165-175 ppm), the aromatic carbons (110-150 ppm), the methyl carbon (around 15-25 ppm), and the cyclopropyl carbons (5-35 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[11]

  • Electrospray Ionization (ESI-MS): This technique is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.11.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, would be suitable for this analysis. The purity is determined by the peak area percentage of the main component.

Biological Activity and Role as an ALK5 Inhibitor Intermediate

While this compound is a key intermediate in the synthesis of ALK5 inhibitors, there is no publicly available data on its intrinsic biological activity. It is likely that this compound itself is not a potent ALK5 inhibitor but serves as a scaffold for the addition of other pharmacophoric elements that are crucial for binding to the ATP-binding site of the kinase.

The general structure of many ALK5 inhibitors consists of a hinge-binding motif, a central core, and a solvent-front interacting moiety.[1] The this compound core provides a platform onto which these other functional groups can be appended. The amino group at the 3-position is a key attachment point for building out the rest of the inhibitor structure, as seen in compounds like 3-[5-amino-4-(3-cyanobenzoyl)pyrazole-1-yl]-N-cyclopropyl-4-methylbenzamide.[2]

ALK5_Inhibitor_Scaffold A This compound (Core Scaffold) B Further Synthetic Modifications A->B Addition of Pharmacophoric Groups C Potent ALK5 Inhibitor B->C Final Compound

Caption: Role of the compound as a core scaffold.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its primary utility lies in its role as a core scaffold for the synthesis of potent ALK5 inhibitors, which are of significant interest for the treatment of fibrosis and cancer. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic pathway, and methods for its characterization. As research into TGF-β pathway modulation continues, the importance of this and related benzamide intermediates is likely to grow, making a thorough understanding of their chemistry essential for drug discovery and development professionals.

References

In-Depth Technical Guide: 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, discovery, and drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of any successful project. This guide provides a detailed examination of 3-amino-N-cyclopropyl-4-methylbenzamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its core molecular attributes, validated analytical methodologies for its characterization, and the logic behind these experimental choices.

Core Molecular Attributes

A precise understanding of a molecule's identity begins with its molecular formula and weight. These values are foundational for all subsequent quantitative analyses, from reaction stoichiometry to formulation development.

Molecular Formula and Weight

This compound is a substituted benzamide with the chemical structure illustrated below.

Caption: Chemical structure of this compound.

The molecular formula of this compound is C₁₁H₁₄N₂O [1][2]. Based on this formula, the key molecular weights are:

PropertyValueSource
Molecular Weight 190.24 g/mol [3]
Monoisotopic Mass 190.110613074 Da[1]

Expert Insight: The distinction between molecular weight (average molar mass) and monoisotopic mass is critical. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is the experimentally observed value. The molecular weight is an average based on the natural isotopic abundance and is used for bulk calculations like preparing solutions.

Physicochemical and Computed Properties

Beyond the basic molecular weight, a range of physicochemical and computed properties provide a deeper understanding of the molecule's behavior in various environments. These parameters are crucial for predicting properties like solubility, permeability, and potential for intermolecular interactions.

PropertyValueNote
XLogP3-AA 1.4A measure of lipophilicity.[1][2]
Topological Polar Surface Area (TPSA) 55.1 ŲPredicts transport properties.[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2Relates to conformational flexibility.[1]

Synthesis and Characterization

The synthesis of benzamide derivatives is a well-established area of organic chemistry.[4] A common and effective approach involves the coupling of a carboxylic acid with an amine.

General Synthetic Approach

A plausible synthetic route for this compound would start from 3-amino-4-methylbenzoic acid.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Activation Step: The carboxylic acid is converted to a more reactive species (like an acid chloride or an activated ester) to facilitate nucleophilic attack by the weakly basic amine. Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are often preferred as they are mild and reduce side reactions.[5]

  • Purification: Recrystallization is an effective and economical method for purifying solid products if a suitable solvent system can be identified.[4] If the product contains impurities with similar solubility, column chromatography provides a higher degree of separation.

Analytical Characterization Protocol

A self-validating system for confirming the identity and purity of the synthesized compound is essential. This involves a multi-technique approach where each method provides orthogonal information.

Step-by-Step Characterization Workflow:

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into a high-resolution mass spectrometer (e.g., LC-MS, Q-TOF, or Orbitrap).

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.11789.[2] The high-resolution measurement should match the calculated exact mass of the ion, providing strong evidence for the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

    • Methodology: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the cyclopropyl protons, the methyl group, and the amine protons, with appropriate chemical shifts, multiplicities, and integration values. The ¹³C NMR will confirm the number of unique carbon environments. This technique is crucial for distinguishing between isomers.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Methodology: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

    • Expected Result: Characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H stretches for the aromatic, methyl, and cyclopropyl groups.[5]

  • Purity Assessment (HPLC):

    • Objective: To determine the purity of the final compound.

    • Methodology: Develop a reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is a common starting point. Detection is usually performed with a UV detector at a wavelength where the analyte absorbs strongly.

    • Expected Result: A single major peak in the chromatogram. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.

This multi-faceted approach ensures a high degree of confidence in the identity, structure, and purity of this compound, meeting the rigorous standards required for drug development and advanced research.

References

A Comprehensive Technical Guide to the Synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 3-amino-N-cyclopropyl-4-methylbenzamide, a key intermediate in pharmaceutical research and development. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, ensuring a robust and reproducible process for researchers, chemists, and drug development professionals.

Introduction

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry. Its structural motifs, including the aminobenzamide core and the cyclopropyl group, are prevalent in a variety of biologically active molecules. The synthesis of this compound requires a strategic approach to introduce the desired functionalities onto the benzene ring in a controlled manner. This guide will detail a well-established three-step synthesis, commencing with the nitration of a common starting material, followed by amide bond formation, and concluding with the reduction of the nitro group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the amide and amino functionalities. The primary disconnection is at the amide bond, leading to 3-amino-4-methylbenzoic acid and cyclopropylamine. However, a more practical forward synthesis involves introducing the amino group at a later stage to avoid potential side reactions during amide coupling. Therefore, a more strategic approach is to disconnect the amino group first, leading to a nitro-substituted precursor, N-cyclopropyl-4-methyl-3-nitrobenzamide. This intermediate can then be disconnected at the amide bond to reveal 4-methyl-3-nitrobenzoic acid and cyclopropylamine. The 4-methyl-3-nitrobenzoic acid, in turn, can be synthesized from the readily available starting material, p-toluic acid, via electrophilic nitration.

Overall Synthesis Pathway

Synthesis_Pathway p-Toluic_Acid p-Toluic Acid Nitration Nitration (HNO3, H2SO4) p-Toluic_Acid->Nitration Intermediate_1 4-Methyl-3-nitrobenzoic Acid Nitration->Intermediate_1 Amide_Coupling Amide Coupling (SOCl2, then Cyclopropylamine) Intermediate_1->Amide_Coupling Intermediate_2 N-Cyclopropyl-4-methyl- 3-nitrobenzamide Amide_Coupling->Intermediate_2 Nitro_Reduction Nitro Reduction (H2, Pd/C) Intermediate_2->Nitro_Reduction Final_Product 3-amino-N-cyclopropyl- 4-methylbenzamide Nitro_Reduction->Final_Product

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

The initial step in the synthesis is the regioselective nitration of p-toluic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. In this case, the directing effects of both groups reinforce the introduction of the nitro group at the position meta to the carboxylic acid and ortho to the methyl group.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add p-toluic acid (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C (ice bath). Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

  • Addition: Slowly add the nitrating mixture to the solution of p-toluic acid via the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a pale-yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Reagent/SolventMolar Eq.PurityNotes
p-Toluic Acid1.0>98%Starting material
Concentrated Nitric Acid1.170%Nitrating agent
Concentrated Sulfuric Acid4.098%Catalyst and solvent
Typical Yield: >85% After recrystallization

Step 2: Synthesis of N-cyclopropyl-4-methyl-3-nitrobenzamide

The second step involves the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and cyclopropylamine. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Experimental Protocol
  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting crude 4-methyl-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the acyl chloride.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-cyclopropyl-4-methyl-3-nitrobenzamide. The product can be purified by recrystallization or column chromatography.

Reagent/SolventMolar Eq.PurityNotes
4-Methyl-3-nitrobenzoic Acid1.0>95%Starting material for this step
Thionyl Chloride3.0-5.0>99%For acyl chloride formation
Cyclopropylamine1.2>98%Amine nucleophile
Triethylamine1.5>99%Base to neutralize HCl byproduct
Typical Yield: >90% After purification

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically affording high yields of the desired product with minimal side reactions.

Experimental Protocol
  • Reaction Setup: In a hydrogenation vessel, dissolve N-cyclopropyl-4-methyl-3-nitrobenzamide (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of Pd).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.

Reagent/SolventMolar Eq./LoadingPurityNotes
N-cyclopropyl-4-methyl-3-nitrobenzamide1.0>95%Starting material for this step
10% Palladium on Carbon5-10 mol%-Catalyst for hydrogenation
Hydrogen GasExcessHigh PurityReducing agent
Typical Yield: >95% After work-up

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. All operations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a properly rated and maintained pressure vessel. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably as a wet paste.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The individual steps utilize well-understood and high-yielding chemical transformations, making this pathway suitable for both laboratory-scale synthesis and potential scale-up for industrial production. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently produce this valuable chemical intermediate for their drug discovery and development programs.

Technical Data Report: 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Characterization and Safety Profile of 3-amino-N-cyclopropyl-4-methylbenzamide (CAS No. 623155-19-1)

Executive Summary

This technical data report provides a consolidated overview of the known chemical, physical, and safety information for this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may be considering this compound for screening or synthesis programs.

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of this compound's biological activity. At present, there is no published data detailing its mechanism of action, specific molecular targets, or any associated signaling pathways. Therefore, this document focuses on presenting the verified chemical properties and safety guidelines to ensure its appropriate handling and to highlight the nascent stage of its biological characterization.

Chemical Identity and Properties

This compound is a synthetic organic compound. Its core structure consists of a benzamide scaffold with three substituents: an amino group, a cyclopropyl group, and a methyl group.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="N"]; H_amide [label="H"]; C_methyl [label="CH3"]; N_amino [label="NH2"]; C_cyclopropyl1 [label="C"]; C_cyclopropyl2 [label="C"]; H_cyclopropyl [label="H"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_amide [pos="1.74,1!"]; O_amide [pos="2.61,0.5!"]; N_amide [pos="1.74,2!"]; H_amide [pos="1.2,2.5!"]; C_methyl [pos="-1.74,1!"]; N_amino [pos="-1.74,-1!"]; C_cyclopropyl1 [pos="2.61,2.5!"]; C_cyclopropyl2 [pos="3.48,2!"]; H_cyclopropyl [pos="2.61,3.2!"];

// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C6 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_amide; C2 -- C_methyl; C4 -- N_amino;

// Cyclopropyl group N_amide -- C_cyclopropyl1; C_cyclopropyl1 -- C_cyclopropyl2; C_cyclopropyl2 -- N_amide; C_cyclopropyl1 -- H_cyclopropyl;

} Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 623155-19-1--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₄N₂O--INVALID-LINK--[1]
Molecular Weight 190.24 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--
Monoisotopic Mass 190.110613074 Da--INVALID-LINK--[1]
Topological Polar Surface Area 55.1 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Rotatable Bond Count 2--INVALID-LINK--[1]

Safety and Handling

As the biological effects of this compound are not well-characterized, it is imperative to handle this compound with appropriate caution. The following safety information is derived from available Safety Data Sheets (SDS) and chemical databases.

3.1 GHS Hazard Classification

Based on available data, this compound is classified as causing serious eye irritation (H319).[1]

3.2 Precautionary Measures

The following precautionary statements are recommended for handling this compound:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Workflow for Safe Handling and Preliminary Investigation

Given the absence of biological activity data, a cautious and systematic approach is essential when working with this compound. The following workflow is recommended for any initial research activities.

G cluster_prep Preparation and Handling cluster_exp Initial Biological Screening cluster_analysis Data Analysis and Next Steps a Review SDS and Chemical Properties b Don Personal Protective Equipment (PPE) a->b c Weigh and Prepare Stock Solutions in Fume Hood b->c d Perform Cell Viability/ Cytotoxicity Assays c->d Initial safety assessment e Broad-Spectrum Receptor Binding or Enzyme Inhibition Assays d->e If non-toxic at test concentrations g Analyze Data for Significant Activity e->g f Phenotypic Screening f->g h If Inactive: Archive Compound g->h No significant findings i If Active: Proceed to Target ID and Mechanism of Action Studies g->i Confirmed activity

Step-by-Step Methodology for Initial Handling:

  • Documentation Review: Before any experimental work, thoroughly review the Safety Data Sheet (SDS) and all available chemical information.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves are required. A face shield may be necessary for procedures with a risk of splashing.

  • Controlled Environment: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Current Status of Biological Activity Research

As of the date of this report, a comprehensive search of major scientific databases (including PubMed, Scopus, and Web of Science) and chemical repositories (such as PubChem and ChemSpider) did not yield any peer-reviewed articles or patents detailing the biological activity of this compound.

This lack of data presents both a challenge and an opportunity for the research community. While there are no established starting points for investigation, it also means that the compound represents a novel chemical entity with the potential for unexplored biological effects.

For context, other benzamide derivatives have shown a wide range of biological activities, including but not limited to, antimicrobial and antifungal properties. However, it is crucial to emphasize that the activity of related compounds cannot be directly extrapolated to this compound without empirical evidence.

Conclusion and Future Directions

This compound is a readily available chemical compound with a well-defined structure and basic safety profile. The significant knowledge gap regarding its biological activity marks it as a candidate for primary screening in various therapeutic areas.

Future research should focus on:

  • Broad-based screening: Employing high-throughput screening methods to assess its activity against a diverse panel of cellular and molecular targets.

  • Cytotoxicity profiling: Determining the concentration-dependent effects on various cell lines to establish a therapeutic window for any identified activity.

  • In silico modeling: Using computational approaches to predict potential targets based on its chemical structure, which can guide subsequent experimental validation.

This report serves as a starting point for any researcher interested in this compound, providing the necessary chemical and safety information to handle it appropriately while underscoring the unexplored nature of its biological potential.

References

A Technical Guide to the Identification of Potential Biological Targets for 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, the elucidation of their mechanism of action, starting with the identification of their direct biological targets, remains a significant challenge. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 3-amino-N-cyclopropyl-4-methylbenzamide. While the specific biological activity of this compound is not yet characterized, its benzamide scaffold is prevalent in a wide array of clinically and preclinically validated molecules with diverse targets. This guide, therefore, outlines a systematic and multi-pronged approach, combining in silico prediction with robust experimental validation techniques, to deconvolve its molecular targets and pave the way for understanding its therapeutic potential.

Introduction: The Enigma of a Novel Benzamide

This compound is a small molecule with the chemical formula C₁₁H₁₄N₂O.[1][2] Its structure features a benzamide core, a common pharmacophore found in numerous FDA-approved drugs and clinical candidates. Benzamide derivatives have been shown to exhibit a wide range of biological activities, including but not limited to, inhibition of protein kinases, modulation of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, and interference with protein-protein interactions.[3][4] The specific biological targets of this compound, however, remain unknown. The process of identifying the molecular targets of such a novel compound, often referred to as target deconvolution, is a critical step in understanding its mechanism of action and for guiding further drug development efforts.[5][6][7]

This guide will provide a detailed roadmap for the systematic identification and validation of the biological targets of this compound, leveraging a combination of computational and experimental strategies.

Phase I: Hypothesis Generation through In Silico Target Prediction

Before embarking on resource-intensive experimental studies, computational methods can be employed to generate initial hypotheses about the potential biological targets of this compound.[8][9] These in silico approaches leverage the vast amount of existing biological and chemical data to predict compound-target interactions.

Rationale for In Silico Approaches

In silico target prediction is a cost-effective and time-efficient strategy to narrow down the vast search space of the human proteome.[9] By comparing the chemical structure of this compound to databases of known bioactive molecules, we can infer potential targets based on the principle of chemical similarity.

Recommended In Silico Methodologies

A multi-faceted computational approach is recommended to increase the confidence in predicted targets.[10]

Methodology Principle Potential Application Key Considerations
Chemical Similarity Searching Compares the 2D or 3D structure of the query molecule to libraries of compounds with known biological targets.To identify known targets of structurally related benzamide derivatives.The definition of "similarity" can be subjective and may require testing different metrics.
Pharmacophore Modeling Identifies the essential steric and electronic features of a molecule required for biological activity and screens for proteins that can accommodate this pharmacophore.To identify potential targets that may not be structurally related but share a common binding motif.Requires a set of active compounds to build a robust model.
Machine Learning & AI Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions.[10]To uncover non-obvious relationships between chemical structure and biological targets.The predictive power depends heavily on the quality and diversity of the training data.
Panel Docking Docks the 3D structure of the compound into the binding sites of a large panel of proteins (e.g., the human kinome).To predict binding affinity and pose for a predefined set of potential targets.The accuracy of scoring functions can be a limitation.

The output of these in silico methods will be a prioritized list of potential protein targets for this compound, which will guide the subsequent experimental validation phase.

Phase II: Experimental Target Identification and Validation

Following the generation of a list of putative targets, the next crucial step is to experimentally identify and validate these interactions within a biological context. This phase can be broadly divided into two approaches: affinity-based methods and label-free methods.[11]

Affinity-Based Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

Affinity chromatography is a powerful and widely used technique to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[5][12][13][14][15]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).

  • Synthesis of Affinity Probe:

    • Identify a non-essential position on this compound for the attachment of a linker arm. Structure-activity relationship (SAR) data, if available, would guide this choice.

    • Synthesize the derivative with the linker.

    • Covalently immobilize the linker-modified compound onto a solid support, such as agarose or magnetic beads.[15]

  • Preparation of Cell Lysate:

    • Select a relevant cell line for the study (e.g., a cancer cell line if anti-proliferative effects are observed in phenotypic screens).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-immobilized beads to allow for binding of target proteins.

    • Perform stringent washing steps to remove non-specifically bound proteins.[14]

    • Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

    • Identify the proteins by searching the MS/MS data against a protein database.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess direct drug-target engagement in a cellular environment.[17][18] The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[19][20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture the chosen cell line to the desired confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).[20]

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.[19]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[21]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a "melt curve."

    • A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct engagement.[20]

Phase III: Broad-Spectrum Selectivity Profiling

Once a primary target or a set of targets has been identified and validated, it is crucial to assess the selectivity of this compound. Given that many benzamide derivatives are known to target protein kinases, kinome profiling is a highly recommended next step.[4]

Kinome Profiling

Kinome profiling provides a comprehensive overview of the compound's interaction with a large panel of human kinases.[22] This is essential for understanding its selectivity and potential off-target effects, which can contribute to both efficacy and toxicity.[23]

Service Provider Assay Principle Typical Output
Various CROs Radiometric assays (e.g., ³³PanQinase™) or mobility shift assays.[24]IC₅₀ or percent inhibition values for a large panel of kinases.

A selective kinase inhibitor will show potent inhibition of one or a few kinases, while a non-selective inhibitor will inhibit a broad range of kinases. This information is invaluable for lead optimization and for predicting potential clinical outcomes.

Concluding Remarks and Future Directions

The journey from a novel compound to a well-characterized drug candidate is a complex and iterative process. This guide has outlined a robust and scientifically sound strategy for the initial and most critical step: the identification and validation of the biological targets of this compound. By combining the predictive power of in silico methods with the empirical rigor of experimental techniques like AP-MS and CETSA, researchers can efficiently deconvolve the mechanism of action of this and other novel small molecules. The subsequent kinome profiling and functional validation will further refine our understanding of the compound's biological activity and pave the way for its potential development as a therapeutic agent.

References

Navigating the Frontier: A Technical Guide to the Investigational Compound 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research purposes only and does not constitute medical advice. 3-amino-N-cyclopropyl-4-methylbenzamide is an investigational compound and has not been approved for any therapeutic use.

Introduction: Unveiling a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This compound emerges as a compound of interest, distinguished by its unique structural combination of a substituted benzamide core with a cyclopropylamine moiety. While extensive public data on this specific molecule remains nascent, its structural motifs suggest potential interactions with a range of biological targets, making it a compelling subject for further investigation. This guide provides a foundational framework for researchers embarking on the study of this and structurally related compounds, drawing upon established principles of medicinal chemistry and preclinical drug development.

The benzamide class of molecules is well-represented in pharmacology, with members exhibiting diverse activities, including but not limited to antiemetic, antipsychotic, and prokinetic effects. The introduction of an N-cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve oral bioavailability, and modulate target binding affinity. Furthermore, the substitution pattern on the aromatic ring, specifically the 3-amino and 4-methyl groups, is anticipated to significantly influence the compound's electronic and steric properties, thereby dictating its pharmacological profile.

Section 1: Physicochemical Characterization and Synthesis Outline

A thorough understanding of a compound's physicochemical properties is the bedrock of any research endeavor. For this compound, key parameters such as solubility, lipophilicity (LogP), and pKa must be empirically determined. These properties will govern its behavior in biological systems and inform formulation development.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueSignificance
Molecular FormulaC11H14N2ODefines the elemental composition.
Molecular Weight190.24 g/mol Influences diffusion and membrane transport.
Predicted LogP1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Predicted pKa(Basic) 4.0 - 5.0; (Acidic) 15.0 - 16.0The amino group is predicted to be the primary basic center, influencing solubility and receptor interactions at physiological pH.

Note: These values are predictions based on computational models and require experimental verification.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The synthesis of this compound can be approached through several established synthetic routes. A plausible and efficient method involves the amidation of a suitably substituted benzoic acid derivative with cyclopropylamine.

Diagram 1: Proposed Retrosynthetic Pathway

G Target This compound Intermediate1 3-nitro-N-cyclopropyl-4-methylbenzamide Target->Intermediate1 Reduction Intermediate2 3-nitro-4-methylbenzoyl chloride Intermediate1->Intermediate2 Amidation StartingMaterial2 Cyclopropylamine Intermediate1->StartingMaterial2 Amidation StartingMaterial1 3-nitro-4-methylbenzoic acid Intermediate2->StartingMaterial1 Acyl Chloride Formation

Caption: Retrosynthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Nitration of p-toluic acid: To a solution of p-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 3-nitro-4-methylbenzoic acid is collected by filtration.

  • Acyl Chloride Formation: The dried 3-nitro-4-methylbenzoic acid is refluxed with thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF) to yield 3-nitro-4-methylbenzoyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The crude 3-nitro-4-methylbenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid, dilute base, and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Nitro Group Reduction: The resulting 3-nitro-N-cyclopropyl-4-methylbenzamide is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). The reduction of the nitro group to an amine can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or by using a reducing agent like tin(II) chloride in concentrated hydrochloric acid.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel or by recrystallization to afford the desired compound in high purity.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Section 2: In Vitro Profiling and Target Identification

With the pure compound in hand, the next phase involves elucidating its biological activity through a series of in vitro assays. The initial screening strategy should be broad to identify potential target classes, followed by more focused assays to determine potency and selectivity.

Initial Target Screening

A cost-effective and high-throughput approach for initial target screening is to utilize commercially available panel screens. These panels typically consist of a wide range of receptors, enzymes, ion channels, and transporters. Based on the benzamide scaffold, initial screening panels should prioritize G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as voltage-gated ion channels.

Diagram 2: In Vitro Screening Workflow

G A Synthesized Compound (>95% Purity) B Broad Panel Screen (e.g., GPCRs, Ion Channels, Kinases) A->B C Hit Identification (>50% inhibition at 10 µM) B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Selectivity Profiling (Against related targets) D->E F Mechanism of Action Studies (e.g., Binding vs. Functional Assays) D->F

Caption: A typical workflow for in vitro screening.

Dose-Response and Potency Determination

Once a "hit" is identified from the initial screen, the next critical step is to determine the compound's potency by generating a dose-response curve. This involves testing the compound at multiple concentrations in a specific functional assay related to the identified target.

Example Protocol: Radioligand Binding Assay

  • Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, scintillation fluid, filter plates, and buffer solutions.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. c. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand). d. After incubation, harvest the membranes onto filter plates using a cell harvester. e. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Section 3: Preliminary In Vivo Assessment

Following promising in vitro data, preliminary in vivo studies are warranted to assess the compound's pharmacokinetic (PK) and safety profile. These studies are essential to determine if the compound has the potential to become a viable drug candidate.

Pharmacokinetic Studies

Initial PK studies are typically conducted in rodents (e.g., mice or rats). The primary objective is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
Bioavailability (%F) The fraction of an administered dose that reaches systemic circulationCrucial for determining the oral efficacy of a drug.
Preliminary Safety and Tolerability

Acute toxicity studies in rodents are performed to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. This information is critical for designing subsequent efficacy studies.

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for interesting pharmacological activity. This guide has outlined a systematic and logical approach to the initial investigation of this compound, from its synthesis and characterization to its in vitro and preliminary in vivo evaluation. The data generated from these studies will be instrumental in elucidating its mechanism of action, identifying potential therapeutic applications, and guiding future lead optimization efforts. As with any new compound, a rigorous and data-driven approach is essential to unlock its full potential.

Researcher's Primer and Scoping Document: 3-amino-N-cyclopropyl-4-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of 3-amino-N-cyclopropyl-4-methylbenzamide hydrochloride (CAS No. 623155-66-8). Due to the limited availability of public, peer-reviewed data on this specific salt, this guide synthesizes information from chemical supplier databases, computational models, and the established chemistry of the substituted benzamide class. Where experimental data is not available, this paper puts forth well-founded hypotheses and outlines detailed protocols for experimental validation. This primer is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic amide featuring a primary amine and a methyl group on the benzene ring, with a cyclopropyl group attached to the amide nitrogen. The hydrochloride salt is expected to enhance the compound's solubility in aqueous media, a common strategy in pharmaceutical development. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for activities ranging from antipsychotic and antiemetic to antimicrobial and anti-inflammatory effects[1][2][3]. The specific combination of substituents on this molecule—an amino group at position 3, a methyl group at position 4, and an N-cyclopropyl amide—suggests a unique electronic and steric profile that warrants further investigation for novel biological activity.

This document serves as a foundational guide, summarizing known properties and proposing robust experimental workflows for comprehensive characterization.

Physicochemical Properties

Precise experimental data for the hydrochloride salt are not widely published. The following section combines known data for the free base with predicted properties for the salt, providing a baseline for laboratory investigation.

Structural and Chemical Identity

The core structure and identifying information for the compound and its free base are summarized below.

PropertyThis compound (Free Base)This compound HCl (Salt)Reference
CAS Number 623155-19-1623155-66-8[4][5]
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₅ClN₂O[4]
Molecular Weight 190.24 g/mol 226.70 g/mol [4]
IUPAC Name This compoundThis compound;hydrochloride[6]
InChI Key NLESBTVHGWTLOM-UHFFFAOYSA-NN/A[6]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2CC2)NCC1=C(C=C(C=C1)C(=O)NC2CC2)N.Cl[4]
Predicted Physicochemical Parameters (Free Base)

The following parameters for the free base have been computationally predicted and provide insight into the molecule's likely behavior.

ParameterPredicted ValueImplication & RationaleReference
XLogP3-AA 1.4Indicates moderate lipophilicity. The compound is expected to have reasonable permeability across biological membranes but is not excessively fatty.[4]
Topological Polar Surface Area (TPSA) 55.1 ŲSuggests good potential for oral bioavailability. A TPSA of less than 140 Ų is often correlated with efficient cell membrane permeation.[4]
Hydrogen Bond Donors 2The primary amine and the amide N-H group can donate hydrogen bonds, influencing solubility and receptor binding.[4]
Hydrogen Bond Acceptors 2The carbonyl oxygen and the primary amine nitrogen can accept hydrogen bonds, contributing to interactions with biological targets and solvents.[4]
Rotatable Bond Count 2Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for specific receptor binding, potentially increasing potency and selectivity.[4]
Solubility, Melting Point, and pKa
  • Solubility: As a hydrochloride salt, the compound is predicted to have significantly higher aqueous solubility compared to its free base. Experimental determination in buffers (pH 2.0, 7.4, 9.0) and common organic solvents (DMSO, Ethanol, Methanol) is required.

  • Melting Point: The melting point has not been reported. It is expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochloride salts.

  • pKa: The primary aromatic amine (position 3) is expected to be weakly basic. The amide proton is generally not considered basic. The pKa would be critical for understanding ionization state at physiological pH, which impacts solubility, permeability, and target engagement.

Proposed Synthesis and Purification

A definitive, published synthesis protocol for this compound is not available. However, a logical and robust synthetic route can be proposed based on standard amide coupling chemistry.

Retrosynthetic Analysis

A logical disconnection approach points to 3-amino-4-methylbenzoic acid and cyclopropylamine as readily available starting materials. The primary challenge is the selective acylation of cyclopropylamine without side reactions involving the aromatic amine of the benzoic acid starting material. This necessitates a protection/deprotection strategy.

G Target This compound HCl FreeBase This compound Target->FreeBase HCl Treatment AmideFormation Amide Bond Formation (EDC, HOBt or similar) FreeBase->AmideFormation Deprotection Precursors 3-(Protected-amino)-4-methylbenzoic Acid + Cyclopropylamine AmideFormation->Precursors Protection Protection of Aromatic Amine Precursors->Protection StartingMaterial 3-Amino-4-methylbenzoic Acid Protection->StartingMaterial

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Proposed Synthesis Protocol

This protocol outlines a self-validating workflow. Each step includes purification and characterization to ensure the integrity of intermediates.

Step 1: Protection of 3-Amino-4-methylbenzoic Acid

  • Rationale: To prevent the aromatic amine from reacting during amide coupling, it is protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate.

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Once complete, acidify the mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Boc-amino)-4-methylbenzoic acid.

Step 2: Amide Coupling

  • Rationale: Coupling the protected benzoic acid with cyclopropylamine using a standard peptide coupling agent like EDC with HOBt minimizes side reactions and provides high yields.

  • Procedure:

    • Dissolve 3-(Boc-amino)-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and cyclopropylamine (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add EDC·HCl (1.2 eq) portion-wise.

    • Stir at 0°C for 2 hours, then at room temperature for 16 hours.

    • Monitor by LC-MS.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected intermediate.

Step 3: Deprotection and Salt Formation

  • Rationale: The Boc group is acid-labile and can be cleanly removed with strong acid. Using HCl directly accomplishes deprotection and salt formation in a single step.

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in a minimal amount of methanol or ethyl acetate.

    • Add a 4M solution of HCl in dioxane (5-10 eq) dropwise at 0°C.

    • Stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

    • The hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and wash with fresh ether to yield the final product, this compound hydrochloride.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/ether) for higher purity if needed.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

Caption: Comprehensive analytical workflow for validation.

Predicted Spectroscopic Data
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm). Expect a singlet, a doublet, and another doublet, reflecting the substitution pattern.

    • Amide Proton (N-H): A broad singlet or doublet (~8.0-8.5 ppm), coupling to the cyclopropyl methine proton.

    • Amino Protons (NH₂): A broad singlet (~5.0-5.5 ppm), which may exchange with D₂O.

    • Methyl Protons (-CH₃): A sharp singlet (~2.1-2.3 ppm).

    • Cyclopropyl Protons: A multiplet for the methine proton (-CH) (~2.7-2.9 ppm) and two distinct multiplets for the methylene protons (-CH₂) (~0.5-0.8 ppm).

  • Mass Spectrometry (ESI+): The parent ion for the free base [M+H]⁺ should be observed at m/z 191.12. High-resolution mass spectrometry should confirm the elemental composition.

Potential Applications and Research Directions

While no specific biological activity has been documented for this compound, its structure as a substituted benzamide allows for informed speculation on its potential utility.

  • CNS Activity: Many substituted benzamides are dopamine (especially D₂) receptor antagonists and are used as antipsychotics or antiemetics[3]. The N-cyclopropyl group and substitution pattern could modulate affinity and selectivity for dopamine or serotonin receptors. A primary screening campaign against a panel of CNS receptors is a logical first step.

  • Antimicrobial Activity: The benzamide scaffold is also a known motif in antimicrobial agents[2]. Screening against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, could reveal potential anti-infective properties.

  • Kinase Inhibition: The aminobenzamide structure can serve as a hinge-binding motif for certain protein kinases. This compound could be evaluated as a fragment or lead compound in kinase inhibitor discovery programs.

Safety and Handling

Based on safety data for the free base and related compounds, the following precautions are recommended[6].

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[6].

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound hydrochloride is a compound with a scientifically interesting structure that remains largely uncharacterized in the public domain. This guide provides a foundational framework by consolidating available data and proposing robust, logical protocols for its synthesis and analysis. The potential for this molecule to interact with CNS targets or to exhibit antimicrobial properties makes it a compelling candidate for further research and development. The experimental workflows outlined herein provide a clear path for any research team to fully elucidate its properties and unlock its potential.

References

An In-depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide Benzenesulfonamide Analogs: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a promising class of compounds: 3-amino-N-cyclopropyl-4-methylbenzamide benzenesulfonamide analogs. These molecules merge the pharmacologically significant benzamide and sulfonamide scaffolds with a cyclopropyl moiety, a feature known to enhance potency and metabolic stability in drug candidates.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic rationale, detailed experimental protocols, characterization, and potential therapeutic applications of these analogs, with a focus on their activity as enzyme inhibitors.

Introduction: The Scientific Rationale for Hybrid Scaffolds

The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern medicinal chemistry. The title compounds are a prime example of this approach, leveraging the established biological activities of their constituent parts.

  • The Benzamide Core: Benzamide derivatives are prevalent in a wide array of clinically used drugs, exhibiting activities ranging from antiemetic to antipsychotic and anticancer. Their ability to form key hydrogen bonding interactions with biological targets makes them a versatile scaffold.

  • The Sulfonamide Moiety: Since the discovery of sulfa drugs, the sulfonamide group has been a cornerstone of medicinal chemistry.[2] It is a key functional group in drugs with antimicrobial, antiviral, antidiabetic, and anticancer properties.[3] The sulfonamide group can act as a transition-state analog, effectively inhibiting various enzymes.

  • The Cyclopropyl Group: The incorporation of a cyclopropyl ring into drug candidates often leads to improved pharmacological properties. This small, rigid ring can enhance binding affinity to target proteins, increase metabolic stability, and improve cell permeability.[1]

The combination of these three motifs in the this compound benzenesulfonamide backbone creates a unique chemical space with the potential for potent and selective modulation of various biological targets. This guide will explore the synthesis of these analogs and their potential as inhibitors of enzymes such as Carbonic Anhydrases (CAs) and Sirtuins (SIRTs), which are implicated in a range of pathologies from cancer to neurodegenerative diseases.[4][5][6]

Synthetic Strategy and Methodologies

The synthesis of the target this compound benzenesulfonamide analogs can be achieved through a convergent synthetic approach. The core strategy involves the preparation of two key intermediates: this compound and a substituted benzenesulfonyl chloride, followed by their coupling.

Synthesis of this compound (Intermediate 1)

The synthesis of this key intermediate begins with the commercially available 3-amino-4-methylbenzoic acid.

G A 3-Amino-4-methylbenzoic acid B Protection of the amine A->B e.g., Boc anhydride C Amide coupling with cyclopropylamine B->C EDC, HOBt D Deprotection C->D e.g., TFA or HCl E Intermediate 1: this compound D->E

Caption: Final coupling reaction.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of the substituted benzenesulfonyl chloride (1.1 eq) dissolved in anhydrous DCM.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to afford the final this compound benzenesulfonamide analog.

Characterization of Analogs

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For N-cyclopropyl-4-methylbenzamide, characteristic peaks would include those for the aromatic protons, the methyl group, and the cyclopropyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H, C=O (amide), and S=O (sulfonamide) stretches.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Table 1: Representative Characterization Data for a Hypothetical Analog

Compound IDMolecular FormulaMW ( g/mol )1H NMR (DMSO-d6, 400 MHz) δ (ppm)MS (ESI+) m/z
Analog-1 C17H19N3O3S345.4210.21 (s, 1H), 8.35 (d, J=8.0 Hz, 1H), 7.80-7.75 (m, 2H), 7.60-7.55 (m, 3H), 7.40 (d, J=8.0 Hz, 1H), 2.85-2.78 (m, 1H), 2.25 (s, 3H), 0.70-0.65 (m, 2H), 0.55-0.50 (m, 2H)346.1 [M+H]+

Biological Evaluation: Enzyme Inhibition Assays

Given the structural motifs present in these analogs, a primary area of investigation is their potential as enzyme inhibitors. Carbonic anhydrases (CAs) and sirtuin deacetylases (SIRTs) are particularly relevant targets. [4][5][6]

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow CO2 hydration assay.

Experimental Workflow for CA Inhibition Assay

G A Prepare solutions of CA enzyme, inhibitor, and CO2-saturated water B Mix enzyme and inhibitor solutions and incubate A->B C Rapidly mix with CO2 solution in stopped-flow instrument B->C D Monitor the change in pH using an indicator (e.g., p-nitrophenol) C->D E Calculate initial reaction rates D->E F Determine IC50 values E->F

Caption: Workflow for a stopped-flow CA inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified human CA isoenzyme, the test compound at various concentrations, and a pH indicator in a suitable buffer (e.g., TRIS-HCl).

  • Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme solution (with or without the inhibitor) is mixed with a CO2-saturated solution.

  • Data Acquisition: The hydration of CO2 to bicarbonate and a proton is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro SIRT2 Inhibition Assay

A common method for measuring SIRT2 activity is a fluorescence-based assay using a fluorogenic acetylated peptide substrate.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human SIRT2 enzyme, the fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue), NAD+, and the test compound in an assay buffer.

  • Assay Procedure: In a 96-well plate, combine the SIRT2 enzyme, the test compound, and NAD+. Initiate the reaction by adding the fluorogenic substrate.

  • Deacetylation and Development: Allow the deacetylation reaction to proceed at 37°C. After a set time, add a developer solution that contains a protease that cleaves the deacetylated peptide, releasing the fluorophore.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value as described for the CA inhibition assay.

Table 2: Hypothetical Biological Activity Data

Compound IDTarget EnzymeIC50 (nM)
Analog-1 hCA II50
hCA IX15
hSIRT2120
Reference Inhibitor hCA II25
(Acetazolamide)hCA IX10
Reference Inhibitor hSIRT280
(AK-1)

Mechanism of Action and Signaling Pathways

The benzenesulfonamide group is a well-established zinc-binding group, which is key to the inhibition of metalloenzymes like carbonic anhydrases. The sulfonamide nitrogen coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion essential for catalysis.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CAIX) Hypoxia->CAIX Induces expression pH_regulation pH Regulation CAIX->pH_regulation Catalyzes CO2 hydration Metabolism Metabolic Adaptation pH_regulation->Metabolism Maintains alkaline intracellular pH Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Analog Benzamide Sulfonamide Analog Analog->CAIX Inhibits

Caption: Inhibition of CAIX in the tumor microenvironment.

In the context of cancer, tumor-associated CA isoforms, such as CA IX, are highly expressed in response to hypoxia and contribute to the acidic tumor microenvironment, which promotes tumor progression and metastasis. By inhibiting CA IX, the this compound benzenesulfonamide analogs can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and ultimately, apoptosis and reduced cell proliferation.

Conclusion and Future Directions

The this compound benzenesulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic routes outlined in this guide are versatile and allow for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The in vitro assays described provide a robust framework for evaluating the potency and selectivity of these compounds.

Future work should focus on optimizing the substituents on the benzenesulfonamide ring to enhance potency and selectivity for specific enzyme isoforms. Further investigation into the mechanism of action and in vivo efficacy of the most promising candidates will be crucial for their translation into potential therapeutic agents. The exploration of this chemical space holds significant potential for the discovery of new drugs for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.

References

The Benzamide Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzamide moiety, a simple yet profound structural unit consisting of a carboxamide linked to a benzene ring, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility is rooted in its capacity to engage in critical hydrogen bonding and a variety of non-covalent interactions, enabling it to bind with high affinity and specificity to a vast array of biological targets.[1] This inherent promiscuity has been expertly exploited by medicinal chemists, leading to the development of numerous blockbuster drugs spanning diverse therapeutic areas, from the intricate challenges of oncology and central nervous system disorders to the management of emesis and inflammation.[2][3] This technical guide provides a comprehensive exploration of the benzamide scaffold, delving into its synthesis, multifaceted biological activities, and significant therapeutic applications. We will dissect the mechanistic underpinnings of its action, present detailed, field-proven experimental protocols, and offer quantitative structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation benzamide-based therapeutics.

The Benzamide Core: Physicochemical Properties and Synthetic Accessibility

The benzamide scaffold is defined by the chemical formula C₇H₇NO. It presents as a white, crystalline solid in its powdered form and is slightly soluble in water but readily soluble in many organic solvents.[4][5][6] Its fundamental structure provides a synthetically tractable handle for extensive chemical modification.

General Synthesis Strategies: The Amide Coupling Reaction

The construction of the benzamide core is predominantly achieved through the robust and well-established amide coupling reaction. This process typically involves the activation of a benzoic acid derivative, which is then reacted with a primary or secondary amine.[1][7]

This protocol describes a standard, reliable method for solution-phase amide synthesis, widely used for its efficiency and the ease of removal of byproducts.[8][9][10]

Rationale for Reagent Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its water-solubility facilitates its removal, along with its urea byproduct, during aqueous workup.[8]

  • HOBt (N-Hydroxybenzotriazole): An additive that serves two crucial functions. It reacts with the O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to racemization of chiral centers. It also acts as a catalyst for the subsequent aminolysis step.[8][11]

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to deprotonate the amine component, increasing its nucleophilicity.[10]

  • DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Anhydrous aprotic solvents that are excellent for solubilizing the reactants and do not interfere with the reaction mechanism.[8]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted benzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (sufficient volume to ensure stirring).

  • Cooling: Cool the solution to 0 °C in an ice bath while stirring.

  • Activation: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

  • Workup:

    • Quench the reaction by adding water.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure benzamide derivative.[8]

Therapeutic Landscape: The Diverse Biological Activities of Benzamides

The benzamide scaffold is a testament to the power of privileged structures in drug discovery, demonstrating a remarkable breadth of pharmacological activities.[3][12]

Therapeutic Area Mechanism of Action Exemplary Drugs
Antipsychotics Dopamine D₂/D₃ Receptor AntagonismAmisulpride, Sulpiride[8][13]
Antiemetics Dopamine D₂ & Serotonin 5-HT₃ Receptor AntagonismMetoclopramide[14][15]
Anticancer Histone Deacetylase (HDAC) InhibitionEntinostat (MS-275)[1][10]
Anticancer Tubulin Polymerization InhibitionT138067, N-benzylbenzamide derivatives[16][17]
Antidiabetics Glucokinase ActivationBenzamide Derivatives[18]
Immunomodulators PD-1/PD-L1 Interaction InhibitionBenzamide Derivatives[19]

In-Depth Focus: Benzamides in Oncology

Benzamide derivatives have emerged as a formidable class of antitumor agents, exerting their effects through multiple, highly specific mechanisms of action.[10]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant number of benzamide derivatives function as potent inhibitors of histone deacetylases (HDACs).[10][20] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and the transcriptional repression of critical genes, including tumor suppressors.[2][21]

The o-aminobenzamide moiety is a key pharmacophore that chelates with the zinc ion in the active site of Class I HDACs (HDAC1, 2, and 3), effectively blocking their enzymatic activity.[10][20] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[17]

HDAC_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Benzamide HDACi HAT HAT (Histone Acetyltransferase) Chromatin_O Open Chromatin (Gene Expression) HAT->Chromatin_O Acetylation HDAC HDAC (Histone Deacetylase) Chromatin_C Condensed Chromatin (Gene Repression) HDAC->Chromatin_C Chromatin_O->HDAC Deacetylation Benzamide Benzamide HDACi (e.g., Entinostat) HDAC_Inhibited HDAC (Inhibited) Benzamide->HDAC_Inhibited Blocks Active Site Chromatin_Hyper Hyperacetylated Open Chromatin HDAC_Inhibited->Chromatin_Hyper Prevents Deacetylation Apoptosis Cell Cycle Arrest, Apoptosis Chromatin_Hyper->Apoptosis Re-expression of Tumor Suppressors

Downstream signaling effects of HDAC inhibition.

The general structure of a benzamide HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. SAR studies have revealed critical insights for optimizing potency and selectivity.[22]

Compound ID Cap Group HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) HDAC6 IC₅₀ (nM)
Entinostat (MS-275) Pyridin-3-ylmethoxycarbonylaminomethyl510-1700>10000
CI-994 Acetylamino>10000>10000>10000>10000
Analog 2a Phenylacetyl15022085035
Analog 2b 4-Biphenylacetyl8011040015
Analog 3a (E)-3-Phenylpropenoyl557531010
Analog 3b (E)-3-(4-Methoxyphenyl)propenoyl40602508
Data synthesized from multiple sources for illustrative purposes.[6][13][22]

Key SAR Insights:

  • Zinc-Binding Group: The o-amino group of the benzamide is crucial for chelating the zinc ion in the active site of Class I HDACs.[6]

  • Cap Group: Larger, hydrophobic, and aromatic cap groups often enhance potency by forming favorable interactions with amino acid residues on the surface of the enzyme's active site channel.[22]

  • Linker: The nature and length of the linker region are critical for correctly positioning the ZBG and cap group for optimal binding and can influence isoform selectivity.[6]

This protocol outlines a reported synthetic route for Entinostat, a prominent benzamide-based HDAC inhibitor.[23][24]

Step 1: Synthesis of Compound 1 (Amidation of 4-(aminomethyl)benzoic acid)

  • React pyridine-3-methanol with an activating agent (e.g., carbonyldiimidazole) to form an activated intermediate.

  • Couple this intermediate with 4-(aminomethyl)benzoic acid in the presence of a suitable catalyst and base to form N-[[4-(carboxy)phenyl]methyl]carbamic acid 3-pyridylmethyl ester (Compound 1).

Step 2: Synthesis of Entinostat (Final Amidation)

  • Activate the carboxylic acid of Compound 1 using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • React the activated intermediate with o-phenylenediamine in a solvent like dichloromethane.

  • Monitor the reaction to completion.

  • Purify the crude product via acid-soluble alkali-out refining:

    • Dissolve the crude product in an acidic solution.

    • Wash with an organic solvent to remove non-basic impurities.

    • Adjust the pH of the aqueous layer to ~8 with a base (e.g., 10% NaOH) to precipitate the product.[23]

    • Filter, wash the solid with purified water, and dry under vacuum to obtain pure Entinostat.[23]

Mechanism of Action: Tubulin Polymerization Inhibition

Several novel benzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[17][25] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle required for cell division.[25] By binding to the colchicine-binding site on β-tubulin, these benzamide compounds prevent the polymerization of tubulin into microtubules.[17] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis, making tubulin a prime target for cancer chemotherapy.[17][25]

Compound ID Antiproliferative Activity IC₅₀ (nM) vs. A549 cells Tubulin Polymerization Inhibition IC₅₀ (µM)
Combretastatin A-4 2.92.1
Colchicine 19.51.8
Benzamide Analog 20b 121.6
Benzamide Analog 48 5.41.7
Data from multiple sources for illustrative purposes.[17]
Experimental Workflows for Anticancer Benzamide Evaluation

A robust evaluation of novel anticancer compounds requires a tiered system of in vitro assays.

Anticancer_Workflow Start Novel Benzamide Derivative Assay1 Primary Screen: MTT Cytotoxicity Assay Start->Assay1 Test against cancer cell lines Assay2 Mechanism of Action Assay: In Vitro HDAC or Tubulin Polymerization Assay Assay1->Assay2 Active Compounds Assay3 Cell-Based Target Engagement: Western Blot for Acetyl-Histone H3 or Immunofluorescence for Microtubules Assay2->Assay3 Potent Inhibitors Assay4 In Vivo Studies: Xenograft Mouse Model Assay3->Assay4 Confirmed MoA End Lead Candidate Assay4->End Efficacious in vivo

General experimental workflow for SAR studies.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9][11]

Causality and Rationale:

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[11][26] The amount of formazan produced is directly proportional to the number of living cells.[11]

  • Solubilization: The insoluble formazan crystals must be dissolved prior to absorbance reading. Dimethyl sulfoxide (DMSO) is a common choice because it effectively solubilizes the formazan and is compatible with plastic microplates.[11][26]

  • Controls: It is critical to include controls: wells with medium only (blank), cells with vehicle (e.g., DMSO) but no drug (negative control), and cells with a known cytotoxic agent (positive control). These controls account for background absorbance and ensure the assay is performing as expected.[27]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzamide test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[23]

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the precipitate.[11]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In-Depth Focus: Benzamides in Psychiatry

Substituted benzamides, such as amisulpride and sulpiride, are cornerstone atypical antipsychotics used in the treatment of schizophrenia and dysthymia.[13]

Mechanism of Action: Selective Dopamine Receptor Modulation

The antipsychotic and antidepressant effects of benzamides are primarily mediated by their interaction with dopamine D₂ and D₃ receptors in the brain's mesolimbic and mesocortical pathways.[13]

  • Antipsychotic Effect (High Doses): At higher doses (e.g., 400-1,200 mg for amisulpride), these drugs act as potent antagonists at postsynaptic D₂/D₃ receptors.[13] In schizophrenia, the positive symptoms (e.g., hallucinations, delusions) are thought to be caused by hyperdopaminergic activity in the mesolimbic pathway. By blocking these receptors, benzamides reduce dopaminergic neurotransmission, alleviating these symptoms.[15]

  • Antidepressant/Disinhibitory Effect (Low Doses): At low doses (e.g., 50 mg for amisulpride), these drugs preferentially block presynaptic D₂/D₃ autoreceptors.[13] These autoreceptors normally provide negative feedback, inhibiting dopamine release. By blocking them, benzamides increase the release of dopamine into the synaptic cleft, which can alleviate the negative and depressive symptoms of schizophrenia, as well as symptoms of dysthymia, which are associated with dopaminergic hypoactivity.[13]

Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release D2_Auto D2 Autoreceptor D2_Auto->DA_Release Inhibits DA_Release->D2_Auto Negative Feedback D2_Post Postsynaptic D2 Receptor DA_Release->D2_Post Dopamine Binding Low_Benzamide Low-Dose Benzamide (e.g., Amisulpride) Low_Benzamide->D2_Auto Blocks AC Adenylyl Cyclase (Inhibited) D2_Post->AC cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response High_Benzamide High-Dose Benzamide High_Benzamide->D2_Post Blocks

Dopamine D2 receptor signaling pathway.

Conclusion and Future Directions

The benzamide scaffold is a powerful and enduring platform in drug discovery. Its synthetic accessibility and the ability of its derivatives to interact with a wide range of biological targets have cemented its status as a privileged structure. From modulating the complex signaling of the central nervous system to halting the uncontrolled proliferation of cancer cells, benzamide-based drugs have had a profound impact on human health.

The future of benzamide research lies in the pursuit of greater selectivity and novel mechanisms of action. The design of isoform-selective HDAC inhibitors, for example, holds the promise of reducing off-target effects and improving therapeutic windows. Furthermore, the application of the benzamide scaffold to new and challenging targets, such as protein-protein interactions and allosteric sites, will undoubtedly open new avenues for therapeutic intervention. The continued integration of computational modeling, high-throughput screening, and innovative synthetic chemistry will ensure that the benzamide scaffold remains a cornerstone of medicinal chemistry for years to come.

References

The Structure-Activity Relationship of Aminobenzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Scaffold of Aminobenzamides

The aminobenzamide core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents. Its inherent structural features—a benzene ring substituted with an amino group and an amide moiety—provide a versatile template for designing molecules that can interact with a wide range of biological targets. This adaptability has led to the development of aminobenzamide-based drugs with applications as antipsychotics, antiemetics, prokinetics, and more recently, as targeted anticancer agents. Understanding the intricate relationship between the structure of an aminobenzamide derivative and its biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminobenzamides. We will dissect the key structural components of the aminobenzamide scaffold, elucidate their roles in target engagement, and explore how modifications to these components can profoundly influence biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the medicinal chemistry of aminobenzamides.

I. The Aminobenzamide Pharmacophore: A Blueprint for Biological Activity

The biological activity of aminobenzamide derivatives is dictated by the interplay of three key pharmacophoric features: the aromatic ring, the amino group, and the amide linkage. The spatial arrangement and electronic properties of these groups, along with the nature and position of various substituents, determine the molecule's ability to bind to its biological target and elicit a pharmacological response.

A generalized aminobenzamide pharmacophore can be visualized as follows:

Aminobenzamide_Pharmacophore cluster_core Aminobenzamide Core Benzene Aromatic Ring (Hydrophobic Interactions, π-π Stacking) Amine Amino Group (H-bond Donor/Acceptor, Basicity) Benzene->Amine ortho, meta, para positioning is critical Amide Amide Linkage (H-bond Donor/Acceptor, Planarity) Benzene->Amide Substituents Substituents (R-groups) (Modulate Potency, Selectivity, PK/PD) Substituents->Benzene

Caption: Generalized pharmacophore of the aminobenzamide scaffold.

II. Structure-Activity Relationships in Key Therapeutic Areas

The versatility of the aminobenzamide scaffold is best illustrated by its application across diverse therapeutic areas. The following sections delve into the specific SAR of aminobenzamides as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), and as modulators of dopamine and serotonin receptors.

A. Aminobenzamides as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of cancer, making them a key target for therapeutic intervention. Aminobenzamides have emerged as a significant class of HDAC inhibitors, with the 2-aminobenzamide moiety acting as a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.[1][2]

The general pharmacophore for aminobenzamide-based HDAC inhibitors consists of three components: a zinc-binding group (the 2-aminobenzamide), a linker, and a cap group that interacts with the surface of the enzyme.

HDAC_Inhibitor_Pharmacophore ZBG Zinc-Binding Group (2-Aminobenzamide) Linker Linker (Optimizes distance and orientation) ZBG->Linker Cap Cap Group (Surface Recognition, Selectivity) Linker->Cap

Caption: Pharmacophore model for aminobenzamide-based HDAC inhibitors.

Key SAR Insights for HDAC Inhibition:

  • The 2-Aminobenzamide Moiety: The ortho-amino group is critical for coordinating with the zinc ion in the HDAC active site.[1] The amide nitrogen and carbonyl oxygen also form important hydrogen bonds with amino acid residues in the catalytic tunnel.

  • Substitutions on the Benzamide Ring:

    • 5-Position: Introduction of bulky aromatic or heteroaromatic groups at the 5-position can enhance potency and selectivity for HDAC1/2 over HDAC3. This is attributed to the filling of an internal cavity near the catalytic site.[1]

    • 4-Position: Substitution with a fluorine atom at the 4-position can increase selectivity for HDAC3 by decreasing potency against HDAC1/2.

  • The Linker: The nature and length of the linker connecting the aminobenzamide to the cap group are crucial for optimal positioning within the active site. Unsaturated linkers, such as a propenamide group, have been shown to improve potency.

  • The Cap Group: Aromatic or heteroaromatic cap groups are essential for surface recognition and can significantly influence isoform selectivity. For instance, a 3-indolyl ring as a capping group has been shown to yield potent inhibition of HDAC1, -2, and -3.[1]

Quantitative SAR Data for Aminobenzamide HDAC Inhibitors:

Compound ID5-Position SubstitutionLinker/Cap GroupHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
19f H(piperazin-1-yl)pyrazine with 3-indolyl cap0.130.280.31[1]
21a 5-phenyl(piperazin-1-yl)pyrazine>50>50>50[1]
29b 5-thienyl(piperazin-1-yl)pyrimidine0.850.91>50[1]
CI-994 HPyridine cap0.570.731.8[1]
MS-275 HPyridine cap with carbamate linker0.160.381.7[1]
B. Aminobenzamides as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are central to the cellular response to DNA damage, particularly in the repair of single-strand breaks.[3] Inhibition of PARP has emerged as a powerful strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. 3-Aminobenzamide is a well-known PARP inhibitor that acts as a competitive inhibitor of NAD+, the substrate for PARP.[4]

Key SAR Insights for PARP Inhibition:

  • The Benzamide Moiety: The benzamide group mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic domain of PARP.

  • The Amino Group Position: The position of the amino group on the benzene ring is critical for activity. 3-aminobenzamide is a potent PARP inhibitor, while 2-aminobenzamide and 4-aminobenzamide are significantly less active.

  • Substitutions: Modifications to the aminobenzamide scaffold have led to the development of more potent and selective PARP inhibitors. These modifications often involve the addition of cyclic structures and other functional groups to enhance binding affinity and improve pharmacokinetic properties.

Quantitative SAR Data for Aminobenzamide PARP Inhibitors:

CompoundPARP1 IC50 (µM)NotesReference
3-Aminobenzamide~30Benchmark PARP inhibitor[3][5]
4-Aminobenzamide>1000Significantly less potent than 3-aminobenzamide
2-Aminobenzamide>1000Significantly less potent than 3-aminobenzamide
C. Aminobenzamides as Dopamine Receptor Antagonists

Substituted benzamides, such as sulpiride and amisulpride, are an important class of atypical antipsychotic drugs that primarily act as antagonists at dopamine D2 and D3 receptors.[6] Their clinical efficacy is attributed to their ability to modulate dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain.

Key SAR Insights for Dopamine Receptor Antagonism:

  • The Benzamide Core: The benzamide moiety is essential for binding to the dopamine receptor.

  • Substituents on the Benzene Ring:

    • A methoxy group at the 2-position and a sulfamoyl or ethylsulfonyl group at the 5-position are common features that enhance affinity for D2-like receptors.

    • An amino group at the 4-position also contributes to binding.

  • The N-Substituent: A basic amino group connected to the amide nitrogen via an alkyl chain is a crucial feature. This basic nitrogen is typically protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in the third transmembrane domain of the D2 receptor. The nature of the cyclic amine (e.g., pyrrolidine, piperidine) and the length of the alkyl chain influence affinity and selectivity.

Quantitative SAR Data for Aminobenzamide Dopamine D2 Receptor Antagonists:

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Sulpiride2.91.8[7]
Amisulpride2.32.8[7]
Mazapertine1.3-[6]
D. Aminobenzamides as 5-HT4 Receptor Agonists

Aminobenzamide derivatives, such as cisapride and mosapride, are known to act as agonists at the serotonin 5-HT4 receptor.[8] This agonism promotes the release of acetylcholine in the enteric nervous system, leading to increased gastrointestinal motility. As such, these compounds are used as prokinetic agents to treat disorders like gastroparesis and gastroesophageal reflux disease.

Key SAR Insights for 5-HT4 Receptor Agonism:

  • The Benzamide Moiety: A 4-amino-5-chloro-2-methoxybenzamide core is a common feature of many potent 5-HT4 receptor agonists.[8]

  • The N-Substituent: A piperidine ring connected to the amide nitrogen via a short alkyl chain is a key structural element. The substituent on the piperidine nitrogen is critical for modulating affinity and functional activity. Long alkyl chains with a terminal aromatic or heteroaromatic group often lead to high affinity.

Quantitative SAR Data for Aminobenzamide 5-HT4 Receptor Agonists:

Compound5-HT4 Receptor Ki (nM)Reference
Cisapride3.3[9]
Mosapride21[9]
Phenylthio derivative 41c1.1[8]
Benzylthio derivative 441.3[8]

III. Experimental Protocols for SAR Elucidation

The elucidation of structure-activity relationships is an empirical process that relies on the synthesis of analog series and their evaluation in relevant biological assays. This section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of aminobenzamide derivatives.

A. Synthesis of N-Substituted 2-Aminobenzamide Derivatives

This protocol describes a general method for the synthesis of N-substituted 2-aminobenzamide derivatives starting from isatoic anhydride.[10][11]

Rationale for Experimental Choices:

  • Starting Material: Isatoic anhydride is a readily available and convenient starting material for the synthesis of 2-aminobenzamides. Its reaction with amines proceeds with the loss of carbon dioxide, driving the reaction to completion.[11]

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is effective at dissolving both the isatoic anhydride and the amine nucleophile, facilitating the reaction.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF), add a solution of the desired primary or secondary amine (1.0-1.2 equivalents) in DMF.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired N-substituted 2-aminobenzamide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reaction 1. Reaction Setup (Isatoic Anhydride + Amine in DMF) Start->Reaction Heating 2. Heating (80-100 °C, 4-12h) Reaction->Heating TLC 3. Monitoring (TLC) Heating->TLC Workup 4. Work-up (Quench with water) TLC->Workup Extraction 5. Extraction (Ethyl Acetate) Workup->Extraction Purification 6. Purification (Chromatography/Recrystallization) Extraction->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for the synthesis of N-substituted 2-aminobenzamides.

B. In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of aminobenzamide derivatives against HDAC enzymes. The assay is based on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic development to release a fluorescent molecule.[12][13]

Self-Validating System:

This assay includes several controls to ensure the validity of the results:

  • No-Enzyme Control: Measures the background fluorescence of the substrate and developer.

  • Vehicle Control (DMSO): Represents 100% enzyme activity and is used to calculate the percentage of inhibition.

  • Positive Control Inhibitor (e.g., Trichostatin A): Confirms that the assay can detect HDAC inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test aminobenzamide compounds and a known HDAC inhibitor (positive control) in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the HDAC assay buffer, the test compound dilutions, and the diluted recombinant HDAC enzyme. Incubate at 37°C for 10-15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a broad-spectrum HDAC inhibitor (to stop the reaction) and a protease (to cleave the deacetylated substrate).

  • Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

C. In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol outlines a chemiluminescent assay to measure the inhibitory activity of aminobenzamide derivatives against PARP-1. The assay detects the poly(ADP-ribosyl)ation of histones by PARP-1.[14][15]

Causality Behind Experimental Choices:

  • Chemiluminescent Detection: This method offers high sensitivity and a wide dynamic range for detecting PARP activity.

  • Histone-Coated Plates: Histones are natural substrates for PARP-1, providing a biologically relevant context for the assay.

  • Biotinylated NAD+: The use of biotinylated NAD+ allows for a non-radioactive detection method using streptavidin-HRP.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Inhibitor Addition: Add serial dilutions of the test aminobenzamide compounds and a known PARP inhibitor (e.g., Olaparib or 3-aminobenzamide) to the wells.

  • Enzyme Reaction: Add a mixture containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well to initiate the reaction. Incubate at room temperature for 1 hour.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add streptavidin-HRP to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated ADP-ribose chains incorporated onto the histones.

  • Washing: Repeat the washing steps to remove unbound streptavidin-HRP.

  • Signal Development: Add a chemiluminescent substrate to each well.

  • Luminescence Measurement: Immediately read the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

D. Dopamine D2 Receptor Binding Assay (Radioligand)

This protocol describes a competitive radioligand binding assay to determine the affinity of aminobenzamide derivatives for the dopamine D2 receptor.[1][16]

Rationale for Radioligand Selection:

  • [³H]Spiperone: A high-affinity antagonist radioligand for the D2 receptor, providing a robust signal-to-noise ratio. Its use as an antagonist avoids complications related to receptor desensitization that can occur with agonist radioligands.[1][16]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]Spiperone, typically at its Kd concentration), and serial dilutions of the unlabeled test aminobenzamide compound in a binding buffer.

  • Nonspecific Binding: To determine nonspecific binding, include wells containing the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value by fitting the data to a competitive binding equation (e.g., the Cheng-Prusoff equation).

E. In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method used to assess the ability of aminobenzamide derivatives to inhibit the proliferation of cancer cell lines.[17]

Rationale for Cell Line Selection:

  • The choice of cancer cell line should be guided by the therapeutic target of the aminobenzamide derivatives. For example, if the compounds are designed as HDAC inhibitors for the treatment of breast cancer, cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) would be appropriate choices to assess activity in different subtypes of the disease.[18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the aminobenzamide compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Determine the GI50 (concentration that causes 50% growth inhibition) value from the dose-response curve.

IV. Signaling Pathways and Mechanisms of Action

To fully appreciate the structure-activity relationships of aminobenzamides, it is essential to understand the signaling pathways they modulate.

A. HDAC Inhibition and Cancer

HDAC inhibitors, including aminobenzamides, promote the acetylation of histones and other proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that have been silenced in cancer cells, such as tumor suppressor genes. The downstream effects include cell cycle arrest, differentiation, and apoptosis.

HDAC_Pathway Aminobenzamide Aminobenzamide HDAC Histone Deacetylase (HDAC) Aminobenzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation ↑ Histones->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression ↑ Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of aminobenzamide-based HDAC inhibitors.

B. PARP Inhibition and DNA Repair

PARP inhibitors, such as 3-aminobenzamide, block the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, leading to cell death through a process known as synthetic lethality.

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activates DNA_Replication DNA Replication DNA_SSB->DNA_Replication During SSB_Repair SSB Repair PARP->SSB_Repair Mediates Aminobenzamide Aminobenzamide Aminobenzamide->PARP Inhibits DNA_DSB DNA Double-Strand Break (DSB) DNA_Replication->DNA_DSB Leads to HR_Repair Homologous Recombination Repair (Deficient in BRCAmut cells) DNA_DSB->HR_Repair Requires Apoptosis Apoptosis HR_Repair->Apoptosis Deficiency leads to

Caption: Mechanism of action of aminobenzamide-based PARP inhibitors.

V. Conclusion and Future Directions

The aminobenzamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new medicines. The structure-activity relationships discussed in this guide highlight the chemical tractability of this core and the profound impact that subtle structural modifications can have on biological activity and target selectivity. As our understanding of the molecular basis of disease continues to evolve, so too will the opportunities for designing novel aminobenzamide-based therapeutics. Future efforts in this area will likely focus on the development of more potent and isoform-selective inhibitors, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to create safer and more effective drugs. The principles and methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of the versatile aminobenzamide scaffold.

VI. References

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Retrieved from --INVALID-LINK--

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). Retrieved from --INVALID-LINK--

  • HDAC Cell-Based Assay Kit. (n.d.). Retrieved from --INVALID-LINK--

  • El-Damasy, D. A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. --INVALID-LINK--

  • Khan, I., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5127. --INVALID-LINK--

  • Domínguez-Hernández, E., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 18(9), 830–841. --INVALID-LINK--

  • Patel, K., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of medicinal chemistry, 66(20), 14357–14376. --INVALID-LINK--

  • PARP1 Chemiluminescent Assay Kit. (n.d.). Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. --INVALID-LINK--

  • Domínguez-Hernández, E., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publishers. --INVALID-LINK--

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). --INVALID-LINK--

  • 3-Aminobenzamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • PARP/Apoptosis Chemiluminescent Assay Kit. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. (2025). BenchChem. --INVALID-LINK--

  • Bondar, A., et al. (2007). Dopamine receptors in human lymphocytes: radioligand binding and quantitative RT-PCR assays. Neuroscience letters, 421(1), 54–59. --INVALID-LINK--

  • 3-Aminobenzamide PARP inhibitor. (n.d.). Selleck Chemicals. Retrieved from --INVALID-LINK--

  • Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of medicinal chemistry, 41(12), 1997–2009. --INVALID-LINK--

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3123–3135. --INVALID-LINK--

  • Dopamine Receptor Affinity for Antagonists. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Al-Gharabli, S. I., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology mechanisms and methods, 24(5), 332–341. --INVALID-LINK--

References

Methodological & Application

Application Note: A Comprehensive Framework for Evaluating 3-amino-N-cyclopropyl-4-methylbenzamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, making them a primary focus for drug discovery, especially in fields like oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the journey from a novel chemical entity to a validated inhibitor requires a robust and systematic screening cascade. This document provides a detailed guide for researchers on how to approach the initial evaluation of a novel compound, using 3-amino-N-cyclopropyl-4-methylbenzamide (hereafter referred to as "Compound X") as a representative test article.

While the benzamide scaffold is present in several known kinase inhibitors, the specific inhibitory profile of Compound X is yet to be fully characterized.[2][3] This application note outlines a multi-step protocol, from initial high-throughput screening to cell-based validation, designed to rigorously assess its potential as a kinase inhibitor. The methodologies described herein are built on established principles of kinase assay technology and are designed to provide reliable and reproducible data for decision-making in a drug discovery program.[4][5]

Part 1: The Kinase Inhibitor Screening Cascade

A successful screening campaign is structured as a funnel, starting with a broad primary screen to identify "hits" and progressing to more complex assays to confirm and characterize their activity. This approach ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Activity a High-Throughput Screen (HTS) Single-Dose Profiling (e.g., 10 µM) b Dose-Response Assay (IC50 Determination) a->b 'Hits' c Orthogonal Assay (e.g., TR-FRET if primary was luminescence) b->c Confirmed Hits d Cell-Based Phosphorylation Assay (e.g., Western Blot or ELISA) c->d Potent Hits e Cell Viability/Proliferation Assay d->e

Figure 1: A generalized workflow for kinase inhibitor screening.

Part 2: In Vitro Kinase Inhibition Protocols

The foundation of any screening campaign is the in vitro biochemical assay. This allows for the direct measurement of a compound's effect on the enzymatic activity of a purified kinase.[6] We will describe a luminescence-based assay, which is a common and robust method for HTS.[7]

Protocol 2.1: Primary High-Throughput Screening (HTS) using ADP-Glo™

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A highly active kinase will produce a large amount of ADP, which is converted to ATP and then used to generate a strong luminescent signal. An inhibitor will reduce kinase activity, resulting in less ADP and a weaker signal.[7][8]

Materials and Reagents:

  • Compound X (this compound): Dissolved in 100% DMSO to create a 10 mM stock solution.

  • Recombinant Human Kinase: The specific kinase target of interest.

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Buffer: e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: (Promega).

  • Assay Plates: White, opaque 384-well plates.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a working solution of Compound X at 200 µM in kinase buffer with 2% DMSO.

    • Dispense 1 µL of the working solution into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM.

    • Dispense 1 µL of 2% DMSO into the control wells.

    • Dispense 1 µL of the positive control inhibitor.

  • Kinase Reaction:

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Add 2 µL of the diluted kinase to each well.

    • Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[6]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for Compound X relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

% Inhibition = 100 * (1 - (Signal_CompoundX - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

CompoundConcentrationRaw Luminescence (RLU)% Inhibition
DMSO (Negative Control)N/A850,0000%
Staurosporine (Positive)1 µM50,000100%
Compound X10 µM250,00075%

Table 1: Example data from a primary HTS screen.

Protocol 2.2: Dose-Response and IC50 Determination

Principle: To quantify the potency of an inhibitor, a dose-response curve is generated by testing the compound across a range of concentrations. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then calculated.

Step-by-Step Protocol:

  • Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a 10 mM stock.

    • Dilute these DMSO stocks into kinase buffer to create the final working solutions.

  • Assay Procedure:

    • Follow the same procedure as the primary HTS (Protocol 2.1), but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the assay wells.

Data Analysis:

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound X Conc. (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.772.4
1.249.8
0.425.3
0.110.1
0.042.5
0.010.5
00

Table 2: Example dose-response data for Compound X.

Part 3: Cell-Based Assay for Target Engagement

While in vitro assays are crucial, they do not fully replicate the cellular environment.[9] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[10][11]

Protocol 3.1: Western Blot for Phospho-Substrate Inhibition

Principle: This protocol measures the phosphorylation of a known downstream substrate of the target kinase. A successful inhibitor will reduce the level of the phosphorylated substrate in a dose-dependent manner.

Signaling_Pathway CompoundX Compound X Kinase Target Kinase CompoundX->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Activates

Figure 2: Inhibition of a kinase signaling pathway by Compound X.

Materials and Reagents:

  • Cell Line: A cell line known to have an active signaling pathway involving the target kinase.

  • Compound X: Prepared in DMSO and diluted in cell culture media.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against the phosphorylated substrate (p-Substrate) and total substrate, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western Blotting reagents.

Step-by-Step Protocol:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies (anti-p-Substrate, anti-total-Substrate, anti-GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for p-Substrate and normalize them to the total substrate or loading control.

  • Observe the dose-dependent decrease in the p-Substrate signal in the presence of Compound X.

Conclusion

This application note provides a foundational framework for the initial characterization of a novel chemical entity, such as this compound, as a potential kinase inhibitor. By following a systematic cascade of robust in vitro and cell-based assays, researchers can generate the high-quality data necessary to establish proof-of-concept, determine potency, and validate on-target activity in a cellular context. These protocols are adaptable to a wide range of kinases and serve as a starting point for more in-depth mechanistic and selectivity studies.

References

Application Note: Characterization of 3-amino-N-cyclopropyl-4-methylbenzamide as a Putative Androgen Receptor Antagonist in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell proliferation and survival.[2][3] Consequently, the AR is a primary therapeutic target for prostate cancer, with AR antagonists forming a cornerstone of treatment.[1][4]

This document provides detailed protocols for the characterization of 3-amino-N-cyclopropyl-4-methylbenzamide (hereafter referred to as Compound X), a novel small molecule with structural similarities to known modulators of steroid hormone receptors. Based on its chemical structure, we hypothesize that Compound X functions as an AR antagonist. This application note outlines a comprehensive suite of cell-based assays to validate this hypothesis, quantify its potency, and confirm its mechanism of action. The described workflows are designed for researchers in oncology, endocrinology, and drug development.

Compound Information

Parameter Value
Compound Name This compound
CAS Number 623155-19-1[5]
Molecular Formula C₁₁H₁₄N₂O[5]
Molecular Weight 190.24 g/mol [5]
Hypothesized MoA Androgen Receptor (AR) Antagonist
Solubility Prepare a 10 mM stock solution in DMSO.

Mechanism of Action: The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of an androgen ligand to the AR in the cytoplasm, which is kept in an inactive state through association with heat shock proteins (HSPs).[3] Ligand binding induces a conformational change, leading to HSP dissociation, AR dimerization, and translocation into the nucleus.[2] Inside the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, such as Prostate-Specific Antigen (PSA), initiating their transcription.[6] An AR antagonist is a compound that can bind to the AR but fails to induce the conformational changes necessary for activation, thereby competitively inhibiting the binding of endogenous androgens and preventing downstream signaling.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR HSP HSP AR_Active Active AR AR_HSP->AR_Active HSP Dissociation CompoundX Compound X (Antagonist) CompoundX->AR_HSP Binds & Blocks AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization AR_Dimer_Nuc AR Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE ARE (DNA) AR_Dimer_Nuc->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Promotes

Caption: Hypothesized mechanism of Compound X as an AR antagonist.

Experimental Workflows & Protocols

A tiered approach is recommended to characterize Compound X, moving from target engagement to functional cellular outcomes.

Workflow cluster_tier1 Tier 1: Target Engagement & Primary Activity cluster_tier2 Tier 2: Cellular Function & Phenotype CETSA 1. CETSA (Target Engagement) ReporterAssay 2. AR Reporter Assay (Functional Antagonism) CETSA->ReporterAssay Proliferation 3. Cell Proliferation Assay (Phenotypic Outcome) ReporterAssay->Proliferation GeneExpression 4. Target Gene Expression (qRT-PCR) Proliferation->GeneExpression

Caption: Tiered experimental workflow for compound characterization.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7]

Objective: To verify that Compound X directly binds to the Androgen Receptor in intact cells.

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cell line).[9]

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium, 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS) with protease inhibitors

  • Compound X (10 mM in DMSO)

  • Dihydrotestosterone (DHT) (10 µM in Ethanol) - Positive control for stabilization

  • Enzalutamide (10 µM in DMSO) - Positive control antagonist[4]

  • Anti-AR antibody, secondary HRP-conjugated antibody

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 with 10% FBS. For the experiment, seed cells to achieve 80-90% confluency on the day of the assay.

  • Compound Treatment: Treat cells with 10 µM Compound X, 1 µM DHT, 10 µM Enzalutamide, or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Heat Shock: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.[10]

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein pellet.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble AR by Western Blot.

  • Data Interpretation: Plot the band intensity of soluble AR against temperature for each treatment. A rightward shift in the melting curve for Compound X-treated cells compared to the vehicle control indicates target protein stabilization and thus, direct binding.[8][11]

Protocol 2: ARE-Luciferase Reporter Gene Assay

This assay quantifies the ability of Compound X to inhibit androgen-induced transcriptional activity of the AR.[12][13][14]

Objective: To determine the functional antagonist activity and potency (IC₅₀) of Compound X.

Cell Line: PC-3 cells (AR-negative prostate cancer line) for transient transfection, or a stable AR-reporter cell line.[15]

Materials:

  • PC-3 cells (ATCC® CRL-1435™)

  • DMEM with 10% Charcoal-Stripped FBS (CSS) to remove endogenous steroids.[16]

  • Plasmids: human AR expression vector (pCMV-hAR), ARE-driven firefly luciferase reporter (pARE-Luc), and a constitutive Renilla luciferase vector (pRL-TK for normalization).

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DHT (agonist)

  • Compound X

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Transfection: Co-transfect PC-3 cells with pCMV-hAR, pARE-Luc, and pRL-TK plasmids according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X (e.g., from 0.1 nM to 10 µM) in DMEM with 10% CSS.

    • Pre-incubate cells with the diluted Compound X or vehicle for 1 hour.

    • Add DHT to all wells (except negative control) to a final concentration of 1 nM (approx. EC₈₀) to stimulate AR activity.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase kit instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log concentration of Compound X.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Control Treatment Expected Outcome
Negative Control Vehicle onlyBasal luciferase activity
Positive Control 1 nM DHT + VehicleMaximum luciferase induction
Reference Antagonist 1 nM DHT + 10 µM EnzalutamideInhibition of luciferase activity
Protocol 3: LNCaP Cell Proliferation Assay

This assay assesses the phenotypic consequence of AR inhibition by measuring the impact of Compound X on the proliferation of an androgen-dependent cell line.[17]

Objective: To determine if Compound X inhibits androgen-driven cell growth.

Cell Line: LNCaP cells.[9]

Materials:

  • LNCaP cells

  • RPMI-1640 with 5% CSS

  • DHT

  • Compound X

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well in RPMI-1640 with 5% CSS. Allow cells to attach for 48 hours.

  • Treatment: Treat cells with serial dilutions of Compound X in the presence of 0.1 nM DHT (to stimulate proliferation). Include controls with DHT alone and vehicle alone.

  • Incubation: Incubate for 5 days to allow for sufficient cell division.

  • Readout: Measure cell viability using the CellTiter-Glo® reagent, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to the DHT-treated control and plot against the log concentration of Compound X to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The protocols detailed in this application note provide a robust framework for validating This compound as a novel Androgen Receptor antagonist. By systematically confirming direct target engagement with CETSA, quantifying functional antagonism with a reporter assay, and demonstrating an anti-proliferative phenotype in an androgen-dependent cell line, researchers can build a comprehensive profile of this compound. These assays represent a critical path in the preclinical evaluation of new AR-targeted therapies for prostate cancer and other androgen-driven diseases.

References

Application Notes and Protocols for the Utilization of 3-amino-N-cyclopropyl-4-methylbenzamide in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the chemical intermediate, 3-amino-N-cyclopropyl-4-methylbenzamide , in the design and synthesis of novel anti-cancer therapeutics. While not an active anti-cancer agent itself, this compound serves as a critical structural scaffold and versatile precursor in fragment-based drug discovery. We will focus on its application in the development of potent inhibitors for emerging oncological targets, with a primary case study on ATPase Family AAA Domain-Containing Protein 2 (ATAD2), a promising target in triple-negative breast cancer (TNBC). This guide will elucidate the rationale behind its use, detail synthetic strategies, and provide robust protocols for the biological evaluation of the final active compounds.

Introduction: The Role of this compound as a Privileged Scaffold

This compound (CAS: 623155-19-1) is a synthetic organic compound that has garnered interest within the medicinal chemistry community.[1][2][3][4][5] Its intrinsic value lies not in direct biological activity, but in its utility as a "privileged scaffold" or key intermediate. Its chemical architecture, featuring a primary amine, a cyclopropyl amide, and a methyl-substituted benzene ring, provides a versatile foundation for constructing more complex molecules with high affinity for specific biological targets.

Key Structural Features and Their Significance:

  • 3-Amino Group: Serves as a primary nucleophile or a key vector for introducing further chemical diversity. It is often used as an attachment point for heterocyclic ring systems that can interact with the hinge region of kinases or other key residues in protein binding pockets.

  • N-cyclopropyl-benzamide: The cyclopropyl group introduces a degree of three-dimensionality and rigidity, which can be favorable for binding affinity and can improve metabolic stability. The amide linkage provides a hydrogen bond donor and acceptor, crucial for protein-ligand interactions.

  • 4-Methylbenzamide Core: The substituted benzene ring acts as a central scaffold, allowing for precise spatial orientation of the other functional groups.

Patents and recent literature demonstrate its role as a precursor in the synthesis of inhibitors for various protein kinases, such as p38 kinase, and other important cancer-related proteins.[4][6][7] A notable and recent application is its use in the fragment-based design of potent inhibitors for ATAD2, an epigenetic regulator implicated in several cancers.[8][9]

Case Study: Development of ATAD2 Inhibitors for Triple-Negative Breast Cancer (TNBC)

ATAD2 has emerged as a high-priority target in oncology. It functions as an epigenetic coactivator for oncogenic transcription factors, most notably c-Myc.[8] Overexpression of ATAD2 is common in many cancers, including TNBC, and is associated with poor prognosis. Therefore, inhibiting ATAD2 presents a promising therapeutic strategy.

A 2023 study by Zhang et al. successfully utilized a fragment-based and scaffold growth strategy to develop novel theophylline-based ATAD2 inhibitors.[8][9] In their work, This compound was synthesized as a key intermediate (referred to as compound 18b in the publication) to build the final, potent inhibitor 19f .[8]

The ATAD2/c-Myc Signaling Pathway

ATAD2 contains a bromodomain that recognizes acetylated histones, facilitating chromatin remodeling and enhancing the transcriptional activity of oncogenes like c-Myc.[8] The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. Its dysregulation is a hallmark of many cancers. By inhibiting ATAD2, the transcriptional activation of c-Myc is impeded, leading to downstream effects such as cell cycle arrest and apoptosis.[8]

ATAD2_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Outcomes ATAD2 ATAD2 Histones Acetylated Histones ATAD2->Histones Binds to cMyc_TF c-Myc Transcription Factor Histones->cMyc_TF Recruits Target_Genes Target Genes (e.g., Cyclins, E2F) cMyc_TF->Target_Genes Activates Transcription Proliferation Cell Proliferation & Growth Target_Genes->Proliferation Apoptosis Apoptosis Evasion Target_Genes->Apoptosis Inhibitor ATAD2 Inhibitor (e.g., Compound 19f) Inhibitor->ATAD2 Inhibits

Caption: The ATAD2/c-Myc signaling pathway and point of inhibition.

From Intermediate to Active Inhibitor: A Conceptual Workflow

The journey from a precursor like this compound to a viable drug candidate involves a multi-step process. This workflow is central to modern medicinal chemistry and is essential for developing targeted therapies.

Drug_Discovery_Workflow Start Precursor: 3-amino-N-cyclopropyl- 4-methylbenzamide Synth Chemical Synthesis (Scaffold Growth) Start->Synth Library Compound Library (e.g., Theophylline Derivatives) Synth->Library Screen In Vitro Screening (ATAD2 TR-FRET Assay) Library->Screen Hit Hit Compound (e.g., Compound 19f) Screen->Hit CellAssay Cell-Based Assays (BT-549 Viability, c-Myc Expression) Hit->CellAssay Lead Lead Optimization CellAssay->Lead

Caption: Conceptual workflow from precursor to lead compound.

Protocols for Evaluating Novel ATAD2 Inhibitors

The following protocols are designed for the biological characterization of a novel ATAD2 inhibitor, such as compound 19f derived from this compound. The human triple-negative breast cancer cell line BT-549 is used as the primary model system, as it is known to have high ATAD2 expression.[9]

Compound Preparation and Handling
  • Reconstitution: Prepare a 10 mM stock solution of the test inhibitor in 100% dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Protocol: Cell Viability (MTS/MTT Assay)

This assay determines the effect of the inhibitor on cancer cell proliferation.

  • Cell Seeding: Seed BT-549 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X concentration series of the ATAD2 inhibitor. Remove the old medium from the cells and add 100 µL of medium containing the inhibitor at various concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (DMSO only) and a "no cells" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Development: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Target Engagement (Western Blot for c-Myc)

This protocol verifies that the inhibitor engages its target (ATAD2) in cells by measuring the level of a key downstream protein, c-Myc. As ATAD2 is a coactivator of c-Myc, its inhibition should lead to a reduction in c-Myc protein levels.[8]

  • Cell Treatment: Seed BT-549 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the ATAD2 inhibitor at 1X and 2X its IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for c-Myc. Also, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be performed to quantify the changes in c-Myc protein levels relative to the loading control.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay determines if the inhibitor-induced cell death occurs via apoptosis.

  • Cell Treatment: Seed and treat BT-549 cells in 6-well plates with the inhibitor at its IC₅₀ concentration for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data from the above protocols should be systematically organized for clear interpretation and comparison.

Table 1: Biological Activity of a Novel ATAD2 Inhibitor

Assay TypeCell LineEndpointResult
Cell ViabilityBT-549IC₅₀ (72h)5.43 µM
Target EngagementBT-549c-Myc Reduction (at 2x IC₅₀)~60% decrease vs. control
Apoptosis InductionBT-549% Apoptotic Cells (at IC₅₀, 48h)35% (Early + Late)

Conclusion

This compound represents a valuable chemical entity for the field of oncology drug discovery. Its utility as a versatile synthetic intermediate, rather than a direct therapeutic, is a prime example of the building block approach in modern medicinal chemistry. As demonstrated through the case study of ATAD2 inhibitor development, this scaffold enables the construction of highly potent and specific molecules targeting critical cancer pathways. The protocols detailed herein provide a robust framework for researchers to biologically characterize novel inhibitors derived from this and similar precursors, facilitating the progression of new anti-cancer agents from the laboratory toward the clinic.

References

Application Notes & Protocols: Evaluating 3-amino-N-cyclopropyl-4-methylbenzamide as a Putative Hepatitis B Virus (HBV) Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Current antiviral therapies, primarily nucleos(t)ide analogues (NUCs), effectively suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[1][2] Consequently, there is a pressing need for novel therapeutic agents that target different stages of the HBV lifecycle. One of the most promising strategies is the modulation of viral capsid assembly.[1][3]

The HBV core protein (Cp) spontaneously assembles into an icosahedral capsid, which is crucial for viral genome encapsidation, reverse transcription, and intracellular trafficking.[2][3] Molecules that interfere with this process, known as Capsid Assembly Modulators (CAMs), represent a novel class of antiviral agents.[1] CAMs can either accelerate and misdirect assembly, leading to the formation of non-functional, empty capsids, or they can inhibit assembly altogether.[3][4]

This document provides a comprehensive guide for the initial antiviral evaluation of 3-amino-N-cyclopropyl-4-methylbenzamide , a novel small molecule with structural motifs suggestive of potential CAM activity. These protocols are designed for researchers in virology and drug development to assess its efficacy, cytotoxicity, and mechanism of action in a robust and scientifically rigorous manner.

Compound Profile: this compound

PropertyValueSource
CAS Number 623155-19-1[5]
Molecular Formula C₁₁H₁₄N₂O[5]
Molecular Weight 190.24 g/mol [5]
Structure
Chemical structure of this compoundImage Credit: PubChem
Solubility To be determined empirically in DMSO for stock solution preparation.
Purity ≥95% recommended for all biological assays.

PART 1: Initial Cytotoxicity Assessment

Before evaluating the antiviral activity of a compound, it is imperative to determine its potential toxicity to the host cells. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death.[6][7]

Protocol 1: MTT Assay for Cell Viability

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM, ranging from the highest desired concentration (e.g., 100 µM) down to a minimal concentration. Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.

  • Cell Treatment: After 24 hours, remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours (or a duration relevant to the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

PART 2: Evaluation of Antiviral Efficacy

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed.

Protocol 2: HBV DNA Quantification by qPCR

This assay measures the amount of HBV DNA released into the cell culture supernatant, providing a direct measure of viral replication.

Materials:

  • HepG2.2.15 cells and culture reagents

  • This compound (at non-toxic concentrations)

  • DNA extraction kit

  • qPCR master mix

  • HBV-specific primers and probe

  • qPCR instrument

Procedure:

  • Assay Setup: Seed HepG2.2.15 cells in a 24-well plate and treat with serial dilutions of the compound as described in the cytotoxicity assay. Include a positive control (e.g., Entecavir) and a vehicle control.

  • Sample Collection: After 72 hours of treatment, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from 100 µL of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR: Perform quantitative PCR using HBV-specific primers and a fluorescently labeled probe.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits HBV DNA replication by 50%. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

PART 3: Mechanism of Action Studies

To determine if this compound acts as a CAM, further mechanistic studies are required.

Protocol 3: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[8]

Procedure:

  • Experimental Groups:

    • Pre-infection: Treat cells with the compound for 2-4 hours before infecting with HBV.

    • During infection: Add the compound and the virus to the cells simultaneously.

    • Post-infection: Infect the cells with HBV for a set period, then remove the virus and add the compound at different time points post-infection (e.g., 2, 4, 8, 12 hours).

  • Infection and Treatment: Use a suitable HBV infection system (e.g., HepG2-NTCP cells).

  • Analysis: After a suitable incubation period (e.g., 72 hours), quantify extracellular HBV DNA by qPCR as described in Protocol 2.

  • Interpretation: If the compound is most effective when added post-infection, it suggests an effect on a later stage of the viral lifecycle, such as capsid assembly.

Visualizing the Experimental Workflow

G cluster_cytotoxicity PART 1: Cytotoxicity (CC50) cluster_efficacy PART 2: Efficacy (EC50) cluster_moa PART 3: Mechanism of Action A Seed HepG2.2.15 cells B Treat with serial dilutions of compound A->B C Incubate for 72h B->C D MTT Assay C->D E Calculate CC50 D->E G Treat with non-toxic concentrations E->G Inform concentration range F Seed HepG2.2.15 cells F->G H Incubate for 72h G->H I Extract DNA from supernatant H->I J qPCR for HBV DNA I->J K Calculate EC50 J->K L Time-of-Addition Assay K->L Confirm antiviral effect M Capsid Assembly Assay L->M N Electron Microscopy M->N HBV_Lifecycle cluster_host Hepatocyte cluster_cam_action CAM Intervention Cp_dimer Core Protein Dimers Capsid Nucleocapsid Assembly Cp_dimer->Capsid Correct Assembly Aberrant_Capsid Aberrant/Empty Capsids Cp_dimer->Aberrant_Capsid Misdirected Assembly pgRNA_Pol pgRNA Polymerase pgRNA_Pol->Capsid Encapsidation Compound This compound (Putative CAM) Compound->Cp_dimer Modulates

References

Topic: A Validated Framework for Assessing the Cytotoxicity of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse mechanisms of action. This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of a novel benzamide derivative, 3-amino-N-cyclopropyl-4-methylbenzamide. We move beyond a simple screening protocol to establish a multi-faceted strategy for uncovering potential mechanisms of action. Given that many advanced benzamide derivatives function as inhibitors of Poly (ADP-ribose) polymerase (PARP), this guide emphasizes a testing paradigm designed to probe for synthetic lethality in DNA repair-deficient cancer cells.[1][2] We present a rationale for selecting a panel of cancer and non-cancerous cell lines, detailed protocols for quantitative cytotoxicity and long-term survival assays, and a framework for data interpretation.

Part 1: Rationale for Cell Line Selection: A Hypothesis-Driven Approach

The selection of appropriate cell lines is the most critical step in designing a meaningful cytotoxicity study. A broad, untargeted screen can yield IC50 values but provides little mechanistic insight. Our strategy is to use a cell panel that simultaneously tests for general toxicity and specific, plausible mechanisms of action based on the compound's structural class.

Primary Hypothesis: PARP Inhibition and Synthetic Lethality

Many benzamide-containing small molecules are potent PARP inhibitors.[3] PARP enzymes are crucial for single-strand DNA break repair. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks during replication, ultimately causing cell death.[1] This concept is known as synthetic lethality.

To rigorously test this hypothesis, we propose the use of an isogenic cell line pair:

  • DLD-1 BRCA2 (-/-): A human colorectal adenocarcinoma cell line engineered to have a knockout of the BRCA2 gene, rendering it deficient in homologous recombination.[1]

  • DLD-1 BRCA2 (+/+): The parental, genetically identical cell line with functional BRCA2, serving as a perfect experimental control.[1]

A significant difference in sensitivity between these two lines is a strong indicator of a PARP-inhibiting, synthetic lethal mechanism of action.

Secondary Screening: General Cytotoxicity and Spectrum of Activity

To understand the compound's broader applicability and potential for off-target effects, we will profile it against a panel of standard cancer cell lines from different tissue origins and a non-cancerous control line.

  • HeLa (Cervical Adenocarcinoma): A robust and highly proliferative cell line widely used in initial cytotoxicity screens for novel compounds.[4]

  • A549 (Lung Carcinoma): A common model for lung cancer, valuable for assessing activity against a different epithelial tumor type.[5]

  • Vero (African Green Monkey Kidney): A non-cancerous, normal cell line used to establish a therapeutic window.[5] High toxicity against Vero cells relative to cancer cells would indicate poor selectivity and potential for adverse effects.

This curated panel provides a self-validating system. Potent activity in DLD-1 BRCA2 (-/-) but not DLD-1 BRCA2 (+/+) or Vero cells would be a hallmark of a promising, targeted anticancer agent.

Part 2: Experimental Workflow and Design

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile, distinguishing between short-term metabolic effects and long-term clonogenic survival.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis Compound Synthesize/Acquire This compound StockSol Prepare 10 mM Stock in DMSO Compound->StockSol MTT Short-Term Viability: MTT Assay (72h) StockSol->MTT CFA Long-Term Survival: Colony Formation Assay (10-14 days) StockSol->CFA CellCulture Culture & Maintain Selected Cell Lines (DLD-1 pair, HeLa, A549, Vero) CellCulture->MTT CellCulture->CFA IC50 Calculate IC50 Values (Dose-Response Curves) MTT->IC50 SynLeth Assess Synthetic Lethality (Compare DLD-1 +/+ vs -/-) CFA->SynLeth Selectivity Determine Selectivity Index (IC50 Normal / IC50 Cancer) IC50->Selectivity

Caption: Experimental workflow for cytotoxicity profiling.

Part 3: Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. Following established cell culture protocols ensures that observed effects are due to the compound, not suboptimal cell health.

Materials:

  • Cell Lines: DLD-1 BRCA2 (+/+), DLD-1 BRCA2 (-/-), HeLa, A549, Vero.

  • Culture Media:

    • DLD-1 & A549: RPMI-1640 Medium.

    • HeLa & Vero: Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS).

Procedure:

  • Culture all cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell confluency daily. Do not allow cells to become over-confluent.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes until cells detach. Neutralize trypsin with 5-7 mL of complete medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Seed new flasks at the appropriate split ratio (e.g., 1:5 to 1:10) for continued maintenance. For experiments, count cells using a hemocytometer or automated cell counter to ensure accurate plating density.

Protocol 2: Short-Term Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] It is a rapid and cost-effective way to determine the dose-dependent effect of a compound and calculate its half-maximal inhibitory concentration (IC50).

Procedure:

  • Cell Plating: Harvest cells and plate them in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no treatment" control.

  • Treatment: Remove the medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate Percent Viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

Protocol 3: Long-Term Survival (Colony Formation Assay)

Rationale: The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of clonogenic survival and is considered a gold standard for determining long-term cytotoxic effects, especially for DNA-damaging agents and PARP inhibitors.[1]

Procedure:

  • Cell Plating: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates. This number must be optimized for each cell line to ensure distinct colonies form in the control wells.

  • Treatment: Allow cells to attach for 24 hours, then treat with a range of concentrations of this compound based on the IC50 values obtained from the MTT assay (e.g., 0.1x, 1x, 10x IC50).

  • Incubation: Incubate the plates for 10-14 days, replacing the medium containing the compound every 3-4 days.

  • Fixing and Staining:

    • When visible colonies have formed in the control wells, aspirate the medium and wash the wells gently with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.

    • Aspirate the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Analysis:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Scan or photograph the plates.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the results.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary endpoint is the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Hypothetical IC50 Data Summary
Cell LineGenotypeTissue of OriginIC50 (µM) after 72hSelectivity Index (vs. Vero)Notes
Vero NormalMonkey Kidney> 100-Low toxicity to normal cells.
HeLa N/ACervical Cancer45.2> 2.2Moderate general cytotoxicity.
A549 N/ALung Cancer61.8> 1.6Moderate general cytotoxicity.
DLD-1 BRCA2 (+/+)Colon Cancer85.5> 1.2Low sensitivity in HR-proficient cells.
DLD-1 BRCA2 (-/-)Colon Cancer1.5 > 66.7 High sensitivity in HR-deficient cells.

Interpretation:

  • The >50-fold difference in IC50 between the DLD-1 BRCA2 (-/-) and its parental counterpart strongly suggests a synthetic lethal interaction.[1]

  • The high IC50 value in Vero cells indicates that the compound has a favorable therapeutic window, being significantly more toxic to the target cancer cells than to normal cells.[5]

G cluster_wt BRCA-Proficient Cell (e.g., DLD-1 +/+) cluster_ko BRCA-Deficient Cell (e.g., DLD-1 -/-) + PARP Inhibitor SSB_wt Single-Strand Break (SSB) PARP_wt PARP Enzyme SSB_wt->PARP_wt detected by DSB_wt Replication Fork Collapse (Double-Strand Break) SSB_wt->DSB_wt if unrepaired BER_wt Base Excision Repair PARP_wt->BER_wt recruits Repair_wt DNA Repair & Survival BER_wt->Repair_wt HR_wt Homologous Recombination (BRCA-mediated) DSB_wt->HR_wt repaired by HR_wt->Repair_wt Inhibitor Benzamide (PARP Inhibitor) PARP_ko PARP Enzyme Inhibitor->PARP_ko blocks SSB_ko Single-Strand Break (SSB) SSB_ko->PARP_ko detected by DSB_ko Replication Fork Collapse (Double-Strand Break) SSB_ko->DSB_ko unrepaired, leads to HR_ko Homologous Recombination (DEFECTIVE) DSB_ko->HR_ko cannot be repaired by Death_ko Cell Death (Apoptosis) HR_ko->Death_ko

Caption: The principle of synthetic lethality via PARP inhibition.

Part 5: Conclusion and Future Directions

This application note outlines a robust, hypothesis-driven strategy for evaluating the cytotoxicity of this compound. By employing an isogenic pair of cell lines alongside a standard cancer panel and a non-cancerous control, researchers can efficiently determine not only the potency of the compound but also its likely mechanism of action. A strong synthetic lethal phenotype observed in the DLD-1 BRCA2 (-/-) cells would provide a compelling rationale for advancing the compound as a candidate PARP inhibitor. Subsequent studies should focus on direct enzymatic assays to confirm PARP1/2 inhibition and cell-based assays to verify downstream effects, such as the inhibition of PARylation and an increase in DNA damage markers like γH2AX.

References

Application Notes and Protocols for the Preparation of 3-amino-N-cyclopropyl-4-methylbenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the preparation of stock solutions of 3-amino-N-cyclopropyl-4-methylbenzamide (CAS: 623155-19-1). Given the limited publicly available data on the solubility of this specific compound, this guide emphasizes a systematic, empirically-driven approach to ensure the preparation of accurate and stable stock solutions for research and development applications.

Introduction: Understanding this compound

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Accurate preparation of stock solutions is a critical first step in any experimental workflow, directly impacting the reliability and reproducibility of downstream assays. This guide provides a detailed protocol, not as a rigid set of instructions, but as a methodological framework for researchers to determine optimal solubilization and storage conditions.

Compound Identification:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 623155-19-1[1][2]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]

Safety Precautions and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following are general safety guidelines based on available information[1]:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Respiratory Protection: If handling large quantities or if the compound is dusty, use a NIOSH-approved respirator.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.

Materials and Reagents

  • This compound (CAS: 623155-19-1) powder

  • High-purity solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, analytical grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes for storage

  • Pipettes and sterile, filtered pipette tips

Protocol for Stock Solution Preparation: An Empirical Approach

Due to the absence of established public solubility data, the following protocol outlines a systematic method to determine the solubility of this compound and prepare a stock solution of a desired concentration.

Step 1: Solubility Testing

The primary objective of this step is to identify a suitable solvent and determine the maximum practical concentration for your stock solution.

  • Solvent Selection: Begin with common, biocompatible solvents such as DMSO or ethanol.

  • Small-Scale Test:

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a tared vial.

    • Add a measured, small volume of your chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).

    • Vortex the mixture thoroughly for 2-3 minutes.

    • Visually inspect for complete dissolution. If particulates remain, you can gently warm the solution (e.g., in a 37°C water bath) or sonicate for a short period. Caution: Be aware that heat can degrade some compounds.

    • If the compound dissolves completely, you can attempt to create a more concentrated solution or proceed with this concentration. If it does not, add a known volume of solvent incrementally, vortexing after each addition, until complete dissolution is achieved. Record the total volume of solvent used to calculate the solubility.

Step 2: Preparation of the Primary Stock Solution

Once a suitable solvent and a desirable concentration have been determined, you can proceed with preparing a larger volume of the stock solution.

  • Calculation: Calculate the mass of this compound required to achieve your target concentration in the desired final volume.

    • Mass (g) = Target Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile container.

  • Dissolution: Add the calculated volume of the chosen solvent to the container with the compound.

  • Mixing: Cap the container securely and vortex until the compound is completely dissolved. As determined in the solubility testing step, gentle warming or sonication may be applied if necessary.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

G cluster_prep Preparation Workflow cluster_qc Quality Control A Weigh Compound B Add Solvent A->B C Vortex/Sonicate B->C D Visual Inspection C->D E Clear Solution? D->E F Stock Ready E->F Yes G Troubleshoot (e.g., add more solvent) E->G No

Figure 1: Workflow for the preparation and quality control of the stock solution.

Quality Control and Validation

Ensuring the accuracy of your stock solution's concentration is paramount.

  • Spectrophotometry: If the compound has a known extinction coefficient, UV-Vis spectrophotometry can be used to confirm the concentration.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can verify both the concentration and purity of the stock solution.

G Start Prepared Stock Solution QC_Check Does application require precise concentration? Start->QC_Check No_Validation Proceed with experimental use QC_Check->No_Validation No Validation_Methods Perform Validation QC_Check->Validation_Methods Yes HPLC HPLC for purity and concentration Validation_Methods->HPLC Spectro Spectrophotometry (if applicable) Validation_Methods->Spectro End Validated Stock Solution HPLC->End Spectro->End

Figure 2: Decision-making process for the quality control of the stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

  • Storage Temperature: For the solid powder, storage in a dry, cool place is recommended[3]. For stock solutions, especially in DMSO, it is advisable to store them at -20°C or -80°C to minimize degradation and evaporation.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Light Sensitivity: Store aliquots in amber vials or protect them from light, as light exposure can degrade many chemical compounds.

  • Long-Term Stability: The long-term stability of this compound in solution has not been publicly documented. It is recommended to prepare fresh stock solutions regularly and monitor for any signs of precipitation or color change before use.

References

Application Note: A High-Throughput Screening Cascade for the Identification and Validation of Novel GPR52 Modulators Based on a Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel ligands for G protein-coupled receptors (GPCRs), particularly orphan receptors, remains a critical challenge in modern drug development. GPR52, a Gs-coupled orphan receptor predominantly expressed in the brain, represents a promising therapeutic target for neuropsychiatric disorders. This application note presents a comprehensive, field-proven framework for designing and executing a high-throughput screening (HTS) campaign to identify and validate novel GPR52 modulators. We use 3-amino-N-cyclopropyl-4-methylbenzamide as a representative of a promising chemical scaffold, informed by literature suggesting that related benzamide derivatives exhibit potent GPR52 agonist activity.[1] This document provides detailed, step-by-step protocols for a primary HTS assay based on cAMP measurement, a robust data analysis workflow, and a multi-step hit validation cascade designed to eliminate false positives and characterize lead compounds. The methodologies described herein are designed to be adaptable, ensuring scientific rigor and trustworthiness from initial screening to confirmed hit.

Part 1: Scientific Rationale and Assay Principle

The foundation of any successful HTS campaign is a deep understanding of the biological target and a carefully selected assay technology. This section explains the causality behind targeting GPR52 and the choice of a cAMP biosensor assay as the primary screening platform.

The Target: G Protein-Coupled Receptor 52 (GPR52)

GPR52 is an orphan GPCR, meaning its endogenous ligand has not yet been definitively identified. It is highly expressed in the striatum and prefrontal cortex, regions of the brain integral to motor control, cognition, and reward. GPR52 is constitutively active and couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling pathway makes GPR52 an attractive drug target for conditions such as schizophrenia and Huntington's disease. The goal of this HTS protocol is to identify small molecules that act as agonists, potentiating this cAMP signaling pathway.

The Exemplar Compound: this compound

While this specific molecule is not a known GPR52 modulator, its core structure is representative of a chemical class that has shown promise. Research into related 3-aminobenzamides has demonstrated that small alkyl substitutions on the benzamide ring can lead to potent G protein-biased agonism at GPR52.[1] Therefore, this compound serves as an ideal structural starting point for a screening library or as a foundational scaffold for chemical exploration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 623155-19-1[2]
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol [2]
Topological Polar Surface Area 55.1 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
HTS Assay Principle: Monitoring Gαs Signaling via cAMP Biosensor

Given that GPR52 activation directly leads to cAMP production, a luminescence- or fluorescence-based cAMP biosensor assay is the most direct and robust method for HTS.[4][5] These assays are highly sensitive, have a large dynamic range, and are amenable to automation in high-density microplate formats (e.g., 384- or 1536-well plates).[6] The protocol outlined below will utilize a luminescent biosensor, such as the Promega GloSensor™ cAMP Assay, which was successfully used in the characterization of other GPR52 agonists.[1]

The principle involves genetically engineering a biosensor protein that contains a cAMP-binding domain fused to a luciferase. When intracellular cAMP levels rise, cAMP binds to the biosensor, inducing a conformational change that triggers a robust light output from the luciferase. This luminescent signal is directly proportional to the level of GPR52 activation.

GPR52_Signaling_Pathway GPR52 GPR52 Receptor G_protein Gαsβγ GPR52->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP Ligand Test Compound (e.g., Benzamide) Ligand->GPR52 cAMP cAMP (Second Messenger) ATP->cAMP Conversion  AC Biosensor Luminescent cAMP Biosensor cAMP->Biosensor Binding Signal Light Output (Detected Signal) Biosensor->Signal Activation

Figure 1: GPR52 Gαs signaling pathway and HTS detection principle.

Part 2: High-Throughput Screening Protocol

This section provides a detailed, step-by-step protocol for conducting the primary screen. The protocol is designed for a 384-well plate format but can be adapted. Automation and liquid handling robotics are essential for achieving the throughput and consistency required for a large-scale campaign.[6]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GPR52 and a cAMP biosensor (e.g., GloSensor™). A parental HEK293 line (without GPR52) is required for counterscreens.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).

  • Assay Plates: 384-well, solid white, sterile, tissue-culture treated microplates.

  • Compound Plates: 384-well polypropylene plates for compound library storage and dilution.

  • Reagents:

    • Test Compound (this compound) and compound library, typically dissolved in 100% DMSO.

    • Positive Control: A known GPR52 agonist or a high concentration of the exemplar compound.

    • Negative Control: 100% DMSO.

    • GloSensor™ cAMP Reagent or equivalent.

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • Automated liquid handler.

    • Plate-based luminescence reader.

    • CO₂ incubator (37°C, 5% CO₂).

    • Centrifuge with plate carriers.

Experimental Workflow: Primary HTS

HTS_Workflow start Start prep 1. Cell Seeding (HEK293-GPR52) 10,000 cells/well start->prep incubate1 2. Incubation (24 hours) prep->incubate1 compound 3. Compound Addition (50 nL transfer) incubate1->compound incubate2 4. Incubation (30 minutes) compound->incubate2 reagent 5. Reagent Addition (cAMP Biosensor) incubate2->reagent incubate3 6. Incubation (15 minutes, RT) reagent->incubate3 read 7. Signal Detection (Luminescence) incubate3->read analyze 8. Data Analysis (Normalization, Z') read->analyze end Primary Hit List analyze->end

Figure 2: Automated workflow for the GPR52 primary HTS campaign.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HEK293-GPR52 cells to ~80% confluency.

    • Harvest cells and resuspend in fresh medium to a concentration of 5 x 10⁵ cells/mL.

    • Using an automated dispenser, seed 20 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plates.

    • Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Compound Plating & Addition:

    • Prepare compound source plates containing your library and the exemplar compound at a stock concentration (e.g., 10 mM in DMSO).

    • In each assay plate, dedicate specific columns for controls:

      • Columns 1-2: Negative Control (DMSO only).

      • Columns 23-24: Positive Control.

    • Using a pintool or acoustic liquid handler, transfer ~50 nL of compound from the source plate to the assay plate. This results in a final screening concentration of ~10 µM (assuming a final assay volume of 50 µL).

  • Assay Execution & Detection:

    • Incubate the assay plates for 30 minutes at room temperature to allow for compound action.

    • Prepare the cAMP biosensor reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the luminescence signal on a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Quality Control

Robust data analysis is crucial for identifying meaningful hits from the vast amount of data generated.[6]

  • Normalization: Raw luminescence values are normalized to the plate's internal controls to account for plate-to-plate variability. The percent activation is calculated as:

    % Activation = [(Signal_compound - Mean_negative) / (Mean_positive - Mean_negative)] x 100

  • Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[7][8] An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

    Z' = 1 - [(3σ_positive + 3σ_negative) / |Mean_positive - Mean_negative|]

    (where σ is the standard deviation)

  • Hit Selection: A primary hit is typically defined as a compound that produces a percent activation value greater than three standard deviations above the mean of the negative controls. This threshold identifies compounds with statistically significant activity.[7]

Table 2: Sample HTS Data Output

Well IDCompound IDRaw Signal (RLU)% ActivationHit? ( > Mean + 3SD )
C03Library_00115,5005.2%No
C04Exemplar_Cmpd 85,200 88.1% Yes
D15Library_78995,10098.5%Yes
...............
A01DMSO_Neg_Ctrl12,3000%N/A
A23Pos_Ctrl99,800100%N/A

Part 3: Hit Confirmation and Validation Cascade

A primary hit from an HTS campaign is not a validated lead. A rigorous, multi-step validation cascade is mandatory to eliminate false positives and confirm the mechanism of action.[9][10] Off-target effects and assay interference are common sources of misleading primary data.[10]

Validation_Cascade start Primary Hit List (~1% Hit Rate) retest Step 1: Re-test (Single Concentration) start->retest Confirms activity dose Step 2: Dose-Response (Calculate EC50) retest->dose Confirms potency orthogonal Step 3: Orthogonal Assay (e.g., β-Arrestin Recruitment) dose->orthogonal Investigates bias counterscreen Step 4: Counterscreen (Parental Cell Line) orthogonal->counterscreen Confirms specificity end Validated Hits (Confirmed MoA) counterscreen->end

Figure 3: A robust hit validation cascade to progress from primary hits to validated leads.

Protocol 1: Dose-Response Confirmation
  • Objective: To confirm the activity of primary hits and determine their potency (EC₅₀).

  • Methodology:

    • Select all primary hits for follow-up.

    • Create 10-point, 3-fold serial dilutions for each hit compound, starting from a top concentration of 100 µM.

    • Perform the primary cAMP assay using these dilution series.

    • Plot the % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.

    • Progression Criterion: Hits that show a clear sigmoidal dose-response curve with an EC₅₀ < 10 µM are progressed.

Protocol 2: Orthogonal Assay (β-Arrestin Recruitment)
  • Objective: To eliminate false positives that interfere with the cAMP assay technology and to investigate potential biased agonism.[1][9]

  • Methodology:

    • Use a cell line co-expressing GPR52 and a β-arrestin-based reporter system (e.g., Tango™ or PathHunter™).

    • Perform a dose-response experiment with the confirmed hits using the β-arrestin assay protocol.

    • Progression Criterion: Compounds that show dose-dependent activity in this distinct assay format are considered highly likely to be genuine GPR52 modulators. A significant difference in potency between the cAMP and β-arrestin assays may indicate biased agonism, which is a valuable finding for lead optimization.

Protocol 3: Counterscreen for Specificity
  • Objective: To ensure the compound's activity is dependent on the GPR52 target and not due to a non-specific effect on the host cells or biosensor.

  • Methodology:

    • Repeat the primary cAMP assay at the highest concentration using the parental HEK293 cell line that does not express GPR52.

    • Progression Criterion: True GPR52 agonists should show no activity in the parental cell line. Any compound that activates the biosensor in the absence of the target receptor is a false positive and must be discarded.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for utilizing this compound as a starting point for a high-throughput screening campaign targeting the GPR52 receptor. By integrating a highly sensitive primary assay with a rigorous, multi-stage validation cascade, researchers can confidently identify and prioritize novel, specific, and potent GPR52 modulators. This structured approach minimizes wasted resources on false positives and accelerates the journey from initial hit discovery to a validated lead series suitable for further drug development.

References

Application Notes and Protocols for 3-amino-N-cyclopropyl-4-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-amino-N-cyclopropyl-4-methylbenzamide in medicinal chemistry. While specific biological data for this compound is not extensively published, its structural motifs—a 3-aminobenzamide core, a 4-methyl substituent, and an N-cyclopropyl group—are present in numerous pharmacologically active agents. This guide synthesizes information from structurally related compounds to propose potential therapeutic applications, including oncology and neurotherapeutics. Detailed, field-proven protocols for synthesis, characterization, and biological evaluation are provided to enable the exploration of this compound's therapeutic potential. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows for potent and selective targeting of diverse biological macromolecules. The specific compound, this compound, integrates several key pharmacophoric features that suggest its potential utility in modern drug discovery.

  • The 3-Aminobenzamide Moiety: This core structure is famously associated with the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, a critical target in oncology.[1]

  • The N-Cyclopropyl Group: The incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, and confer desirable pharmacokinetic properties.[2]

  • The 4-Methylbenzamide Substructure: This feature is present in various bioactive molecules, including kinesin spindle protein (KSP) inhibitors, highlighting its role in modulating protein-ligand interactions.[3]

This guide will, therefore, focus on the potential of this compound as a starting point for the development of novel therapeutics, particularly in the fields of oncology and neuroscience.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery campaign.

PropertyValueSource
CAS Number 623155-19-1[4][5]
Molecular Formula C₁₁H₁₄N₂O[4][6]
Molecular Weight 190.24 g/mol [4]
IUPAC Name This compound
SMILES CC1=C(C=C(C=C1)C(=O)NC2CC2)N[6]
InChI Key NLESBTVHGWTLOM-UHFFFAOYSA-N[6]
Predicted XlogP 1.4[6]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 2[4]

Synthesis and Purification Protocol

The following protocol describes a general method for the synthesis of this compound, based on standard amide bond formation reactions.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Product cluster_3 Step 4: Purification 3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic acid Coupling_Reaction Amide Coupling (e.g., HATU, DIPEA) 3-amino-4-methylbenzoic_acid->Coupling_Reaction Reacts with Product This compound Coupling_Reaction->Product Yields Cyclopropylamine Cyclopropylamine Cyclopropylamine->Coupling_Reaction Reacts with Purification Column Chromatography Product->Purification Is purified by

Caption: General synthesis workflow for this compound.

Detailed Protocol
  • Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Therapeutic Applications and Biological Evaluation Protocols

Based on the structural components of this compound, we hypothesize its potential utility in the following therapeutic areas.

As a Potential PARP Inhibitor in Oncology

The 3-aminobenzamide scaffold is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for DNA repair.[1] Inhibition of PARP can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (Single-Strand Breaks) PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair PARP_Inhibition PARP Inhibition by This compound PARP_Activation->PARP_Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis PARP_Inhibition->Apoptosis Leads to

Caption: Proposed mechanism of action via PARP inhibition.

  • Assay Principle: A commercially available PARP1 enzyme assay kit can be used, which typically measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound to obtain a range of concentrations.

  • Assay Procedure:

    • Add the PARP1 enzyme, activated DNA, and histone proteins to a 96-well plate.

    • Add the serially diluted compound or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for the recommended time.

    • Stop the reaction and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • After incubation and washing, add a chemiluminescent HRP substrate.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

As a Potential Kinesin Spindle Protein (KSP) Inhibitor in Oncology

Several benzamide derivatives have been identified as inhibitors of KSP, a motor protein essential for the formation of the bipolar spindle during mitosis.[3] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells.

  • Assay Principle: This assay measures the ATPase activity of KSP, which is coupled to its motor function. The amount of inorganic phosphate released is quantified.

  • Compound Preparation: Prepare a DMSO stock solution of this compound and perform serial dilutions.

  • Assay Procedure:

    • Add recombinant human KSP motor domain and microtubules to a 96-well plate.

    • Add the diluted compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric detection reagent.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the IC₅₀ value from the dose-response curve.

As a Potential GPR52 Agonist for Neuropsychiatric Disorders

Recent studies have identified 3-aminobenzamide derivatives as potent agonists of the G protein-coupled receptor 52 (GPR52), a promising target for the treatment of neuropsychiatric and neurological diseases.[7]

  • Assay Principle: GPR52 activation leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies cAMP levels in cells expressing the receptor.

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing human GPR52.

  • Compound Preparation: Prepare and serially dilute the test compound in an appropriate assay buffer.

  • Assay Procedure:

    • Plate the GPR52-expressing cells in a 96-well plate.

    • Add the serially diluted compound or vehicle control.

    • Incubate at 37°C for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for the compound.

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic properties of this compound is crucial for its development as a drug candidate.

In Vitro ADME Assays
AssayProtocol Summary
Metabolic Stability Incubate the compound with liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS.
Plasma Protein Binding Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis.
CYP450 Inhibition Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms using fluorescent-based assays.
In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats.[8]

  • Dosing: Administer the compound intravenously (e.g., 1-5 mg/kg) and orally (e.g., 10-50 mg/kg).[8]

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Sample Analysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

The structural features of this compound suggest its potential as a valuable lead compound in medicinal chemistry, particularly in the areas of oncology and neuroscience. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its future analogs. Further investigation, including structure-activity relationship (SAR) studies and in vivo efficacy testing in relevant disease models, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Characterizing 3-amino-N-cyclopropyl-4-methylbenzamide for PDGFRα and PDGFRβ Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting PDGFRα and PDGFRβ

Platelet-derived growth factor receptors (PDGFRs), specifically the α and β isoforms, are receptor tyrosine kinases (RTKs) that play a pivotal role in regulating essential cellular processes, including proliferation, migration, differentiation, and survival.[1][2][3] Ligand binding by PDGFs induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1][3][4] While indispensable for normal embryonic development and tissue repair, aberrant PDGFR signaling is a key driver in the pathogenesis of numerous diseases, including various cancers, fibrosis, and atherosclerosis.[1][2][3][4] This dysregulation often leads to excessive cell proliferation and migration, making PDGFRα and PDGFRβ compelling therapeutic targets for drug development.[1][3]

This document provides a comprehensive guide for the preclinical evaluation of 3-amino-N-cyclopropyl-4-methylbenzamide , a novel small molecule inhibitor, for its potential to selectively target PDGFRα and PDGFRβ. The following protocols and technical insights are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing its mechanism of action and therapeutic potential.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 623155-19-1--INVALID-LINK--
Molecular Formula C₁₁H₁₄N₂O--INVALID-LINK--[5]
Molecular Weight 190.24 g/mol --INVALID-LINK--[5]
Structure Chemical structure of this compound--INVALID-LINK--

Mechanism of Action: Inhibition of PDGFR Signaling

This compound is hypothesized to function as a type I or type II tyrosine kinase inhibitor (TKI), binding to the ATP-binding pocket of PDGFRα and PDGFRβ in either their active or inactive conformation. This competitive inhibition is expected to prevent receptor autophosphorylation, thereby blocking the initiation of downstream signaling cascades.

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β RAS RAS PDGFR->RAS Activation PI3K PI3K PDGFR->PI3K Phosphorylation PDGF PDGF Ligand PDGF->PDGFR Binding & Dimerization Inhibitor 3-amino-N-cyclopropyl- 4-methylbenzamide Inhibitor->PDGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Response Cell Proliferation, Migration, Survival Gene_Expression->Cell_Response

Figure 1: PDGFR Signaling and Point of Inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDGFRα and PDGFRβ kinases. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[6]

Materials:

  • Recombinant human PDGFRα and PDGFRβ kinase domains

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

  • Add 2 µL of PDGFRα or PDGFRβ enzyme solution to each well.

  • Add 2 µL of substrate/ATP mix to initiate the reaction. The final ATP concentration should be at the Km for each enzyme.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundTargetIC₅₀ (nM)
This compoundPDGFRαExpected low nM
This compoundPDGFRβExpected low nM
Staurosporine (Control)PDGFRα~5 nM
Staurosporine (Control)PDGFRβ~7 nM
Protocol 2: Cell-Based PDGFR Phosphorylation Assay

This protocol assesses the ability of the compound to inhibit PDGFRα phosphorylation in a cellular context.

Materials:

  • NIH/3T3 cells (constitutively express PDGFRα)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PDGF-BB ligand

  • This compound

  • Lysis Buffer

  • AlphaLISA SureFire Ultra Human and Mouse Total and Phospho-PDGFRα (Tyr720) Detection Kits[7]

Procedure:

  • Seed NIH/3T3 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.[7]

  • Starve the cells in serum-free DMEM for 4-6 hours.

  • Pre-treat cells with a serial dilution of this compound for 1 hour.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Lyse the cells with 100 µL of Lysis Buffer for 10 minutes with shaking.[7]

  • Perform the AlphaLISA assay to detect both total and phosphorylated PDGFRα according to the manufacturer's protocol.

  • Normalize the phospho-PDGFRα signal to the total PDGFRα signal and determine the IC₅₀ value.

Cell_Assay_Workflow A Seed NIH/3T3 cells in 96-well plate B Incubate overnight A->B C Serum starve cells B->C D Pre-treat with compound C->D E Stimulate with PDGF-BB D->E F Lyse cells E->F G Perform AlphaLISA for p-PDGFRα and Total PDGFRα F->G H Data Analysis (IC50) G->H

Figure 2: Workflow for Cell-Based Phosphorylation Assay.
Protocol 3: Cell Proliferation Assay

This assay determines the effect of the compound on the proliferation of PDGFR-driven cancer cell lines.

Materials:

  • GIST-T1 cell line (harboring a PDGFRα D842V mutation)[8]

  • Appropriate cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed GIST-T1 cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 4: In Vivo Xenograft Model Evaluation

This protocol outlines a study to assess the in vivo efficacy of the compound in a mouse xenograft model of a PDGFRα-driven tumor.

Materials:

  • Athymic nude mice

  • GIST-T1 cells

  • Matrigel

  • This compound formulated for oral gavage

  • Vehicle control

Procedure:

  • Subcutaneously implant GIST-T1 cells mixed with Matrigel into the flanks of athymic nude mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Calculate tumor growth inhibition (TGI).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of appropriate controls. For instance, in the in vitro kinase assay, a known potent inhibitor like staurosporine should be run in parallel to confirm the assay's sensitivity. In cell-based assays, untreated and vehicle-treated cells serve as negative controls, while stimulation with the appropriate PDGF ligand validates the cellular response. For in vivo studies, monitoring body weight and general animal health ensures that the observed anti-tumor effects are not due to general toxicity.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the preclinical characterization of this compound as a potential inhibitor of PDGFRα and PDGFRβ. By systematically evaluating its in vitro and in vivo activity, researchers can gain crucial insights into its therapeutic potential for the treatment of PDGFR-driven diseases.

References

Application Notes and Protocols for the In Vitro Evaluation of 3-amino-N-cyclopropyl-4-methylbenzamide as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of 3-amino-N-cyclopropyl-4-methylbenzamide in DNA Damage Repair Pathways

The benzamide structural motif is a cornerstone in the development of inhibitors targeting the Poly (ADP-ribose) polymerase (PARP) enzyme family. PARP enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic integrity, playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The therapeutic strategy of PARP inhibition is centered on the concept of "synthetic lethality." In cancer cells harboring deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in selective cancer cell death.[3][4]

This document provides a comprehensive guide for the in vitro evaluation of This compound , a novel compound with a benzamide core, as a potential PARP inhibitor. The protocols herein are designed to systematically assess its biochemical potency, cellular target engagement, and functional consequences on cell viability, DNA damage, and apoptosis. The experimental workflow is structured to first establish direct enzymatic inhibition and then to elucidate the compound's effects within a cellular context, providing a robust dataset for its preclinical assessment.

Part 1: Biochemical Evaluation of PARP1 Enzymatic Activity

The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP1. This can be achieved through a direct enzyme activity assay or a competitive binding assay.

Protocol 1.1: Homogeneous PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the synthesis of poly (ADP-ribose) (PAR) by recombinant PARP1 onto a histone substrate in the presence of NAD+, the PAR donor. The amount of PAR produced is then detected using an antibody-based chemiluminescent system.

Causality: A reduction in the chemiluminescent signal in the presence of the test compound indicates direct inhibition of PARP1's catalytic activity. This provides a direct measure of the compound's potency, typically expressed as an IC50 value.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • Dilute recombinant human PARP1 enzyme in Assay Buffer to the working concentration (e.g., 1 nM).

    • Prepare a solution of activated DNA (e.g., 2.5 µg/mL) in the Assay Buffer.

    • Prepare a 10X NAD+ solution (e.g., 500 µM) in Assay Buffer.

    • Prepare a histone-coated 96-well plate.

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 100 µM to 1 pM). Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • To each well of the histone-coated plate, add 20 µL of the PARP1 enzyme solution.

    • Add 5 µL of the serially diluted compound or vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a 25 µL mixture of activated DNA and NAD+.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a primary antibody against PAR (e.g., 1:5000 dilution) and incubate for 60 minutes.

    • Wash the plate three times.

    • Add an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) and incubate for 60 minutes.

    • Wash the plate five times.

    • Add a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

ParameterExample Value
PARP1 Concentration1 nM
NAD+ Concentration50 µM
Incubation Time60 minutes
Result: IC50 (nM)

Part 2: Cellular Assays for Functional Assessment

Following biochemical confirmation, the next critical phase is to evaluate the compound's activity in a cellular environment. These assays assess the compound's ability to penetrate cell membranes, engage its target, and elicit a biological response.

Protocol 2.1: Cell Viability Assay in BRCA-Deficient vs. BRCA-Proficient Cell Lines

This assay leverages the principle of synthetic lethality to determine if this compound selectively inhibits the growth of cancer cells with deficient homologous recombination (e.g., BRCA1/2-mutant). A resazurin-based assay is described here, which measures metabolic activity as an indicator of cell viability.

Causality: A potent PARP inhibitor is expected to show significantly greater cytotoxicity (a lower GI50/IC50) in BRCA-deficient cells compared to their BRCA-proficient counterparts.[4]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture BRCA2-deficient (e.g., Capan-1) and BRCA2-proficient (e.g., BxPC-3) pancreatic cancer cell lines.

    • Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Treat the cells with the compound dilutions or a vehicle control (e.g., DMSO) and incubate for 72-96 hours.[1]

  • Viability Assessment:

    • Add resazurin solution to each well (to a final concentration of ~20 µg/mL).

    • Incubate for 4-6 hours at 37°C, protected from light.[1]

    • Measure the fluorescence of the reduced product, resorufin, using a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Cell LineBRCA StatusExample GI50 (µM)
Capan-1BRCA2-deficient0.05
BxPC-3BRCA-proficient>10
Protocol 2.2: γH2AX Foci Formation Assay for DNA Damage

This immunofluorescence-based assay quantifies DNA double-strand breaks (DSBs). Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs.[5]

Causality: In cells treated with a PARP inhibitor, SSBs that are not repaired are converted into DSBs during DNA replication. This leads to an accumulation of γH2AX foci, which can be visualized and quantified as a direct measure of DNA damage.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells (e.g., HeLa or a BRCA-deficient line) on glass coverslips in a 24-well plate.

    • Treat cells with this compound at its GI50 concentration (and 10x GI50) for 24 hours. Include a vehicle control and a positive control (e.g., Etoposide).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (1:800 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).

Protocol 2.3: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6] Under alkaline conditions, it can detect both single and double-strand breaks.

Causality: Cells treated with an effective PARP inhibitor will accumulate unrepaired SSBs. During electrophoresis under alkaline conditions, this damaged DNA will migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[5]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound for a defined period (e.g., 4-24 hours).

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.

  • Slide Preparation:

    • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v).

    • Pipette the mixture onto a CometSlide™ and allow it to solidify.

  • Lysis:

    • Immerse the slides in a pre-chilled lysis solution (containing high salt and detergents) and incubate for at least 2 hours at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes.

  • Staining and Visualization:

    • Gently rinse the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

    • Visualize the comets using a fluorescence microscope and quantify the tail moment using specialized software.

Part 3: Visualizing the Experimental Logic and Pathways

Diagrams are essential for conceptualizing the workflow and the underlying biological mechanisms.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Functional Evaluation biochem_assay Protocol 1.1: PARP1 Inhibition Assay ic50 Determine IC50 biochem_assay->ic50 Potency viability Protocol 2.1: Cell Viability Assay (BRCA-proficient vs. deficient) ic50->viability Guide concentration selection gi50 Determine GI50 & Selectivity viability->gi50 dna_damage Protocol 2.2: γH2AX Assay foci Quantify DSBs dna_damage->foci comet Protocol 2.3: Comet Assay tail Quantify SSBs/DSBs comet->tail gi50->dna_damage Use GI50 concentration start This compound start->biochem_assay

Caption: Experimental workflow for in vitro evaluation.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber repaired1 DNA Repaired ber->repaired1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP ssb2->parp2 fork Replication Fork Collapse ssb2->fork Unrepaired inhibitor 3-amino-N-cyclopropyl- 4-methylbenzamide block inhibitor->block block->parp2 Inhibition dsb Double-Strand Break (DSB) fork->dsb hr Homologous Recombination (Defective) dsb->hr death Cell Death (Synthetic Lethality) hr->death Repair Failure

Caption: Mechanism of synthetic lethality with PARP inhibition.

Conclusion and Forward Outlook

This application guide outlines a systematic, multi-faceted approach to the initial in vitro characterization of this compound as a putative PARP inhibitor. Positive results from these assays—namely, potent biochemical inhibition of PARP1, selective cytotoxicity in BRCA-deficient cells, and clear evidence of induced DNA damage—would provide a strong rationale for advancing the compound to more complex studies. These could include PARP trapping assays, cell cycle analysis, apoptosis assays (e.g., cleaved PARP-1 western blotting), and ultimately, in vivo xenograft models. This structured evaluation is fundamental to elucidating the compound's mechanism of action and therapeutic potential in the landscape of targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-amino-N-cyclopropyl-4-methylbenzamide. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Introduction to the Solubility Challenge

This compound is a small molecule with a molecular weight of 190.24 g/mol and a structure that includes both hydrogen bond donors and acceptors.[1] While these features offer some potential for interaction with water, the presence of the aromatic ring and alkyl substituents contributes to its hydrophobic character, often leading to poor aqueous solubility. This guide will explore several effective strategies to enhance its solubility for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the aqueous solubility of this compound?

A1: The solubility of this compound is primarily limited by the hydrophobicity of the benzamide core, which includes a methyl-substituted benzene ring and a cyclopropyl group. While the amino and amide groups can participate in hydrogen bonding, the non-polar hydrocarbon portions of the molecule dominate, making it challenging to dissolve in water.[2][3] Amides, in general, are considered to have low water solubility.[2]

Q2: Does the pH of the solution affect the solubility of this compound?

A2: Yes, pH is a critical factor. The molecule contains a primary amino group, which is basic.[4][5] In acidic conditions (lower pH), this amino group can become protonated, forming a cationic salt. This salt form is significantly more polar and, therefore, more soluble in water than the neutral molecule.[5][6] A hydrochloride salt of this compound is commercially available, indicating the utility of this approach.[7]

Q3: What is a simple, initial step I can take to try and dissolve the compound?

A3: The most straightforward initial approach is to attempt dissolution in an acidic aqueous buffer. Start with a pH around 4-5 and assess solubility. If it remains poorly soluble, you can gradually decrease the pH. However, be mindful of the stability of your compound at very low pH values.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to systematically address and resolve solubility problems encountered during your experiments.

Issue 1: The compound precipitates out of my aqueous buffer upon standing.

This common issue often points to either reaching the solubility limit at that specific pH and temperature or a slow equilibration to a less soluble form.

Root Cause Analysis & Solution Workflow:

A Precipitation Observed B Is the solution buffered? A->B C Implement a robust buffering system (e.g., citrate, acetate). Verify pH after compound addition. B->C No D Is the concentration too high? B->D Yes G Precipitation Resolved C->G E Determine the kinetic solubility limit via a titration experiment. D->E Yes F Consider Supersaturation (Advanced) D->F No E->G F->G

Caption: Troubleshooting workflow for compound precipitation.

Detailed Troubleshooting Steps:

  • Verify pH Control: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound. A shift in pH could cause the compound to convert to its less soluble free base form.

  • Determine Maximum Solubility: Before preparing a stock solution, it is crucial to determine the approximate solubility limit under your desired conditions.

    Protocol 1: Small-Scale Solubility Assessment

    • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7.4).

    • Add a small, known amount of this compound to a fixed volume of each buffer in separate vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Allow the vials to equilibrate at your experimental temperature for 1-2 hours (or longer for more accurate thermodynamic solubility).

    • Visually inspect for undissolved solid. This will give you a qualitative understanding of the pH-solubility profile.

    • For a quantitative measure, centrifuge the supersaturated samples, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Issue 2: My application requires a near-neutral pH, but the compound is insoluble.

When pH modification is not a viable option due to experimental constraints (e.g., cell-based assays), other formulation strategies are necessary.

Solution Options:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility.[8][9][10][11][12]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can dramatically improve its aqueous solubility.[13][14][15][16][17]

  • Surfactants: Using surfactants to form micelles can solubilize the hydrophobic compound in an aqueous medium.[18][19][20][21]

Comparative Analysis of Formulation Strategies:

StrategyMechanism of ActionRecommended ExcipientsProsCons
Co-solvency Reduces the polarity of the solvent system, decreasing the energy required to solvate the hydrophobic molecule.[8][9]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Simple to prepare; effective for moderate solubility enhancement.Can have toxicity in biological systems (especially DMSO); may affect protein structure or enzyme activity.
Cyclodextrin Complexation The hydrophobic compound (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), while the hydrophilic exterior of the host interacts with water.[13][15][17]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)High potential for significant solubility increase; generally low toxicity.[16]Can be more expensive; may alter the free concentration of the drug available for biological activity.
Surfactant Micellization Above the Critical Micelle Concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core.[18][21]Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL)Highly effective for very poorly soluble compounds; established use in pharmaceutical formulations.[21]Potential for cell toxicity; can interfere with certain assays.

Experimental Workflow for Formulation Development:

cluster_0 Formulation Screening A Insolubility at Neutral pH B Screen Co-solvents A->B C Screen Cyclodextrins A->C D Screen Surfactants A->D E Assess Solubility & Compatibility B->E C->E D->E F Select Lead Formulation E->F

Caption: Workflow for selecting a suitable formulation strategy.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

This method is highly efficient for achieving effective complexation.[13]

  • Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Evaporation: Stir the mixture for 24 hours, then remove the organic solvent under reduced pressure using a rotary evaporator.

  • Drying: Lyophilize (freeze-dry) the remaining aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can be reconstituted in an aqueous buffer to the desired concentration. Assess the solubility of this complex compared to the unformulated compound.

Final Recommendations

For researchers encountering solubility issues with this compound, we recommend a tiered approach. First, explore the effects of pH modification , as this is the simplest and most cost-effective method. If your experimental system requires a neutral pH, we then recommend investigating cyclodextrin complexation , particularly with HP-β-CD, due to its high efficacy and favorable safety profile. Co-solvents and surfactants are also powerful tools but require careful validation to ensure they do not interfere with your specific application.

References

Technical Support Center: 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Stability of 3-amino-N-cyclopropyl-4-methylbenzamide in Solution

Welcome to the technical support guide for this compound. As a valued member of the research and drug development community, your experimental success is paramount. This document provides in-depth guidance on the stability of this compound in solution, a critical factor for ensuring the reproducibility and accuracy of your results. While specific stability data for this compound is not extensively published, this guide synthesizes established principles of benzamide chemistry and field-proven laboratory practices to address common challenges.

The core structure of this compound features an amide linkage and an aromatic amine, which are known to be susceptible to specific degradation pathways. The primary chemical reactions that can affect the stability of drugs and research compounds in solution are hydrolysis and oxidation.[1] Understanding and mitigating these factors are key to maintaining the integrity of your compound throughout your experimental workflow.

This guide is structured to provide direct answers to practical questions and to offer logical troubleshooting frameworks for issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. The compound is expected to have good solubility in DMSO, which is a common practice for benzolamide, a related compound.[2] For aqueous-based experiments, it is best practice to first dissolve the compound in a minimal amount of DMSO before performing a serial dilution into your aqueous buffer. This minimizes the risk of precipitation. Always ensure the final DMSO concentration is compatible with your experimental system.

Q2: How should I store stock solutions to ensure maximum stability?

A2: To maximize stability, stock solutions should be:

  • Aliquoted: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Stored Frozen: Store at -20°C or -80°C for long-term storage.

  • Protected from Light: The aromatic amine moiety could be susceptible to photo-oxidation.[1] Store aliquots in amber vials or wrap vials in foil to protect them from light.

Q3: What are the visible signs of degradation in my stock solution?

A3: Visual inspection can sometimes reveal degradation. Look for:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate oxidation or other forms of decomposition.

  • Precipitation: The formation of a precipitate upon thawing or during storage can indicate that the compound has degraded into less soluble products or that the initial solubility was overestimated.

Q4: Can I expect the N-cyclopropyl group to be stable?

A4: The N-cyclopropyl group itself is generally stable. However, the amide bond connecting it to the benzoyl group is the more likely site of cleavage. While enzymatic degradation of N-cyclopropyl groups has been observed in specific biological systems, such as the bacterial degradation of N-cyclopropylmelamine, this typically involves specific enzymes and is less of a concern for routine in-vitro experiments under sterile conditions.[3] The primary concern for this molecule remains the hydrolysis of the amide bond.

Troubleshooting Guide: Investigating Compound Instability

Encountering inconsistent results can be frustrating. This guide provides a logical workflow to diagnose potential stability issues with your this compound solutions.

Issue 1: I am observing a progressive loss of biological activity from my compound in my multi-day cell culture experiment.

  • Potential Cause: The compound may be degrading in the aqueous culture medium at 37°C. Amide hydrolysis is a common degradation pathway for benzamide derivatives and is accelerated by increased temperature and non-neutral pH.[1]

  • Troubleshooting Steps:

    • Confirm Identity of Starting Material: Before troubleshooting solution stability, ensure the purity and identity of your solid compound.

    • Conduct a Stability Study: Prepare your compound in the cell culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO₂), but without cells.

    • Time-Point Analysis: At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like LC-MS. A decrease in the parent peak area over time confirms instability. For quantitative analysis of benzamide derivatives, LC-MS is a highly sensitive and selective method.[4]

    • Mitigation Strategy: If instability is confirmed, consider adding the compound fresh to the media at each medium change or at more frequent intervals. Alternatively, investigate if a different, more stable analog is available.

Issue 2: My analytical results (e.g., by HPLC/LC-MS) show multiple peaks when I only expect one for my compound.

  • Potential Cause: The compound may have degraded during sample preparation, storage, or in the analytical mobile phase.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound in your initial solvent (e.g., DMSO), inject it into the analytical system. If you see a single peak, this suggests the degradation is occurring after this initial step.

    • Investigate Solution Storage: If the freshly prepared sample is clean, analyze an aliquot of your stored stock solution. The appearance of new peaks will confirm that degradation is happening during storage.

    • Check Mobile Phase pH: If your mobile phase is strongly acidic or basic, it could be causing on-column degradation. Benzamide derivatives can undergo hydrolysis under both acidic and basic conditions.[5][6] Try a mobile phase with a more neutral pH if possible.

    • Hypothesize Degradants: The likely degradant is 3-amino-4-methylbenzoic acid, resulting from the hydrolysis of the amide bond. Check the mass of your unknown peaks to see if they correspond to this potential degradant.

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results check_solid 1. Verify Purity of Solid Compound (e.g., via Certificate of Analysis) start->check_solid fresh_prep 2. Prepare Fresh Stock Solution (e.g., in DMSO) check_solid->fresh_prep analyze_fresh 3. Analyze Fresh Solution Immediately (e.g., via LC-MS) fresh_prep->analyze_fresh single_peak Single Peak Observed? analyze_fresh->single_peak degradation_post_prep Degradation Occurs After Preparation single_peak->degradation_post_prep Yes multiple_peaks Multiple Peaks Observed single_peak->multiple_peaks No investigate_workflow 4. Investigate Experimental Workflow (e.g., aqueous buffer, temperature) degradation_post_prep->investigate_workflow stability_study 5. Conduct Formal Stability Study investigate_workflow->stability_study degradation_in_solid Potential Issue with Solid Material (Contact Supplier) multiple_peaks->degradation_in_solid

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.

Key Factors Influencing Stability in Solution

FactorInfluence on this compound StabilityMitigation Strategy
pH The amide bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.[1] Buffers with a pH far from neutral (e.g., <4 or >8) are likely to accelerate degradation.Prepare solutions in buffers with a pH as close to neutral (6-8) as your experiment allows. If extreme pH is required, prepare the solution immediately before use.
Temperature Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[1] Storing solutions at room temperature for extended periods or incubating at 37°C will likely lead to faster degradation than refrigerated or frozen storage.Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. Minimize the time solutions spend at room temperature or in incubators.
Light Aromatic amines can be susceptible to photo-oxidation, which can be initiated by exposure to UV or even ambient light.[1] This can lead to the formation of colored degradants and a loss of compound integrity.Use amber vials or wrap containers in aluminum foil to protect solutions from light. Avoid leaving solutions exposed on the lab bench for extended periods.
Solvent Protic solvents, especially water, are reactants in hydrolysis. While aqueous buffers are often necessary for biological experiments, they represent a less stable environment compared to aprotic solvents like DMSO.Prepare high-concentration stock solutions in an aprotic solvent like DMSO. Dilute into aqueous buffers immediately before the experiment to minimize the time the compound is in an aqueous environment.

Recommended Protocol: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing and storing stock solutions to maximize the stability and longevity of this compound.

Materials:
  • This compound (solid)

  • Anhydrous DMSO (Biotech grade or equivalent)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:
  • Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound into the tared vial. Record the exact mass.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Dissolve Compound: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquot for Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL per tube).

  • Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Amber Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: A streamlined workflow for preparing and storing stable stock solutions of this compound.

References

Technical Support Center: Purification of 3-amino-N-cyclopropyl-4-methylbenzamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-amino-N-cyclopropyl-4-methylbenzamide using High-Performance Liquid Chromatography (HPLC). It is designed to provide both foundational protocols and in-depth troubleshooting advice, grounded in established chromatographic principles.

Compound Overview & Chromatographic Considerations

This compound is a substituted benzamide derivative. Its structure, featuring an aromatic ring, a primary amine, and an amide group, dictates its chromatographic behavior. Understanding its physicochemical properties is the first step in developing a robust purification method.

PropertyValueSignificance for HPLC
Molecular Formula C₁₁H₁₄N₂OProvides the basis for molecular weight.[1]
Molecular Weight 190.24 g/mol Influences diffusion and is essential for mass spectrometry.[1]
Structure See Figure 1Aromatic ring allows for UV detection. The primary amine is basic and subject to pH effects. Amide and amine groups provide polarity.
Topological Polar Surface Area 55.1 ŲIndicates moderate polarity, making it well-suited for reversed-phase chromatography.[1]
Hydrogen Bond Donors 2Can interact with active silanol groups on the stationary phase, potentially causing peak tailing.[1]
Hydrogen Bond Acceptors 2Contributes to its polarity and solubility in polar solvents.[1]

graph "molecule" {
layout=neato;
node [shape=none, margin=0, fontname="Arial"];
edge [fontname="Arial"];
bgcolor="#F1F3F4";

// Nodes for atoms
N1 [label="NH₂", pos="0,1.5!", fontcolor="#202124"];
C1 [label="C", pos="0,0!", fontcolor="#202124"];
C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"];
C3 [label="C", pos="-1.3,-2.25!", fontcolor="#202124"];
C4 [label="C", pos="0,-3!", fontcolor="#202124"];
C5 [label="C", pos="1.3,-2.25!", fontcolor="#202124"];
C6 [label="C", pos="1.3,-0.75!", fontcolor="#202124"];
C7 [label="C", pos="2.6,-0.75!", fontcolor="#202124"];
O1 [label="O", pos="3.4,0!", fontcolor="#EA4335"];
N2 [label="NH", pos="3.4,-1.5!", fontcolor="#4285F4"];
C8 [label="CH₃", pos="-2.6,-2.25!", fontcolor="#202124"];
C9 [label="CH", pos="4.7,-1.5!", fontcolor="#202124"];
C10 [label="CH₂", pos="5.5,-0.25!", fontcolor="#202124"];
C11 [label="CH₂", pos="5.5,-2.75!", fontcolor="#202124"];

// Edges for bonds
C1 -- N1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- C7 [style=double];
C7 -- O1 [style=double];
C7 -- N2;
C3 -- C8;
N2 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C9;

}

Caption: Figure 1: Structure of this compound.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to guide your initial experimental design.

Q: What is the most suitable HPLC mode for purifying this compound? A: Reversed-Phase HPLC (RP-HPLC) is the recommended mode. The compound's moderate polarity and aromatic nature allow for good retention and interaction with non-polar stationary phases like C18.[2][3] This mode uses a polar mobile phase and a non-polar stationary phase, which is ideal for separating compounds of this nature from more polar or less polar impurities.

Q: Which type of reversed-phase column should I start with? A: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC and is highly effective for this molecule. For potentially enhanced selectivity, especially if aromatic impurities are present, a Phenyl-Hexyl column can be an excellent alternative, as it provides π-π interactions with the analyte's aromatic ring.[4][5] For preparative work, start with a column of at least 10 mm internal diameter and 5-10 µm particle size to balance resolution and loading capacity.

Q: How critical is mobile phase pH for this purification? A: Mobile phase pH is a critical parameter. The primary amine group on the molecule is basic and will be protonated (ionized) at acidic pH. For robust and reproducible chromatography, the pH should be controlled with a buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[6][7] Operating at a low pH (e.g., 2.5-3.5) will ensure the amine is consistently in its protonated, more polar form, which typically results in sharp, symmetrical peaks by minimizing undesirable interactions with the silica backbone of the column.[8][9][10]

Q: What are the likely impurities I need to separate? A: Impurities can originate from the synthesis or degradation. Common synthetic impurities may include unreacted starting materials, such as 3-amino-4-methylbenzamide, or other reagents.[1] Degradation products can form through hydrolysis of the amide bond or oxidation of the amine group, particularly under harsh pH or environmental conditions.[11][12][13] A forced degradation study is often recommended to intentionally produce and identify potential degradants.[13][14]

Experimental Protocol: A Step-by-Step Purification Workflow

This protocol outlines a systematic approach from initial analytical method development to a preparative-scale purification.

G cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) cluster_analysis Post-Purification SamplePrep 1. Sample Preparation (Dissolve & Filter) Scouting 3. Gradient Scouting (Fast Gradient) SamplePrep->Scouting MobilePhasePrep 2. Mobile Phase Preparation (Buffer, Degas) MobilePhasePrep->Scouting Optimization 4. Method Optimization (Adjust Gradient, pH) Scouting->Optimization ScaleUp 5. Scale-Up Calculation (Flow Rate, Injection Vol.) Optimization->ScaleUp PurificationRun 6. Preparative Run (Load Sample) ScaleUp->PurificationRun FractionCollection 7. Fraction Collection PurificationRun->FractionCollection PurityCheck 8. Purity Analysis (Analytical HPLC) FractionCollection->PurityCheck SolventEvap 9. Solvent Evaporation PurityCheck->SolventEvap FinalProduct 10. Isolated Product SolventEvap->FinalProduct

Caption: Figure 2: HPLC Purification Workflow.

Step 1: Sample & Mobile Phase Preparation

  • Sample: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase itself or a compatible solvent like methanol or acetonitrile. The final concentration should be around 1-5 mg/mL for analytical scouting. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Mobile Phase: Prepare fresh, high-purity HPLC-grade solvents. Degas thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[15]

Step 2: Analytical Method Development The goal is to achieve baseline separation of the target compound from all impurities.

ParameterInitial Scouting ConditionsRationale
Column C18, 150 x 4.6 mm, 5 µmStandard starting point for reversed-phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation of the amine, leading to better peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 minutesA broad gradient to quickly determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[16]
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.

Step 3: Optimization

  • Based on the scouting run, adjust the gradient to be shallower around the elution time of the target compound to improve resolution from nearby impurities.

  • If co-elution occurs, consider changing the organic modifier from acetonitrile to methanol, as this can alter selectivity.

Step 4: Scale-Up to Preparative HPLC

  • Once an optimized analytical method is established, scale it for preparative purification. Use a larger column (e.g., 250 x 21.2 mm, 5 µm) with the same stationary phase chemistry.

  • Flow Rate Adjustment: Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)

  • Sample Loading: Determine the maximum loading capacity by performing loading studies. Start by injecting increasing amounts of the sample until resolution begins to degrade.

Step 5: Fraction Collection and Analysis

  • Collect fractions corresponding to the target peak.

  • Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pool the pure fractions, and remove the solvent via rotary evaporation or lyophilization to obtain the final product.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

G Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution No Tailing Tailing? PeakShape->Tailing Yes PeakShape->Resolution No Fronting Fronting? Tailing->Fronting No Sol_Tailing_pH Lower Mobile Phase pH (e.g., 0.1% FA/TFA) Tailing->Sol_Tailing_pH Yes Fronting->Resolution No Sol_Fronting_Solvent Dissolve Sample in Mobile Phase Fronting->Sol_Fronting_Solvent Yes Sol_Fronting_Conc Dilute Sample Fronting->Sol_Fronting_Conc Yes Retention Retention Time Drift? Resolution->Retention No Sol_Res_Gradient Optimize Gradient (Shallow) Resolution->Sol_Res_Gradient Yes Sol_Res_Selectivity Change Organic Solvent (ACN <=> MeOH) or Column Resolution->Sol_Res_Selectivity Yes Sol_RT_MobilePhase Prepare Fresh Mobile Phase Ensure Proper Buffering Retention->Sol_RT_MobilePhase Yes Sol_RT_System Check System for Leaks Purge Pump Retention->Sol_RT_System Yes Sol_Tailing_Overload Reduce Sample Load Sol_Tailing_Column Check/Replace Column/Frit

Caption: Figure 3: Troubleshooting Logic Flowchart.

Issue: Poor Peak Shape - Tailing

Q: My peak for this compound is tailing significantly. What are the causes and solutions?

A: Peak tailing is the most common issue for basic compounds like this one. It leads to poor resolution and inaccurate quantification.

  • Primary Cause: Secondary Silanol Interactions. The primary amine group (a Lewis base) can interact strongly with free, ionized silanol groups (acidic) on the surface of the silica-based stationary phase.[17][18] This secondary retention mechanism causes the peak to tail.

    • Solution 1: Control Mobile Phase pH. The most effective solution is to add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This lowers the pH, fully protonating the amine group to an ammonium salt (-NH₃⁺). This positive charge is repelled by residual protonated silanols, minimizing the interaction. It also helps mask the activity of the silanol groups.[17]

    • Solution 2: Use a Modern, End-Capped Column. Use a high-purity silica column that has been thoroughly end-capped. End-capping chemically converts most of the reactive silanol groups into less reactive species, leading to better peak shapes for basic analytes.

  • Secondary Cause: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[17][19]

    • Solution: Dilute your sample and inject a smaller mass. If all peaks in the chromatogram are tailing, this is a likely culprit.

  • Tertiary Cause: Column Degradation. A void at the column inlet or a partially blocked frit can distort the flow path, causing tailing for all peaks.[16][17][20]

    • Solution: First, try back-flushing the column. If this doesn't work, replace the inlet frit or the guard column. If the problem persists, the column itself may be compromised and needs replacement.[20]

Issue: Poor Peak Shape - Fronting

Q: My peak appears distorted, with a leading edge (fronting). What causes this?

A: Peak fronting is typically caused by issues with the sample or column loading.

  • Primary Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the initial mobile phase, the sample band will travel too quickly at the beginning, causing the peak to front.[15][21][22][23]

    • Solution: Whenever possible, dissolve the sample directly in the initial mobile phase composition.[16] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.

  • Secondary Cause: Concentration Overload. Injecting a highly concentrated sample can also lead to fronting.[21][22][24]

    • Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, concentration overload was the issue.

Issue: Poor Resolution

Q: I cannot separate my target compound from a closely eluting impurity. What are my options?

A: Improving resolution requires changing the selectivity (α) or efficiency (N) of the separation.

  • Solution 1: Optimize the Gradient. Make the gradient slope shallower around the elution time of your compound. A slower increase in the organic solvent percentage will give more time for the compounds to interact with the stationary phase, improving separation.

  • Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity. The different solvent properties can change the interaction dynamics with the analyte and impurities, often resolving co-eluting peaks.

  • Solution 3: Adjust the Mobile Phase pH. A small change in pH can alter the ionization state and, therefore, the retention of ionizable impurities differently than your target compound, which can be a powerful tool for improving resolution.[6][7]

  • Solution 4: Change the Column Chemistry. If the above steps fail, the interaction mechanism may need to be changed. Switching from a C18 to a Phenyl or Cyano stationary phase introduces different retention mechanisms (like π-π interactions) that can resolve challenging separations.[4][25]

Issue: Fluctuating Retention Times

Q: The retention time of my compound is unstable from one injection to the next. Why is this happening?

A: Unstable retention times point to a lack of equilibrium in the system.

  • Cause 1: Mobile Phase Issues. Improperly prepared or aged buffers can cause pH drift, leading to retention time shifts for ionizable compounds.[6][15] Air dissolved in the mobile phase can cause pump flow to be inconsistent.

    • Solution: Prepare mobile phase fresh daily. Ensure the buffer is fully dissolved and the mobile phase is thoroughly degassed.

  • Cause 2: HPLC System Issues. Leaks in the system will cause a pressure drop and flow rate instability.[16][21] Worn pump seals or faulty check valves can also deliver an inconsistent flow.

    • Solution: Systematically check all fittings for leaks. Purge the pump to remove any trapped air bubbles. If the problem persists, service the pump seals and check valves.

  • Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and chromatographic retention are temperature-dependent.

    • Solution: Always use a thermostatically controlled column compartment to maintain a constant temperature.[16]

References

Technical Support Center: Synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide bond formation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Synthesis Overview and Core Challenges

The synthesis of this compound is fundamentally an amide coupling reaction between 3-amino-4-methylbenzoic acid and cyclopropylamine.[1][2] While conceptually straightforward, the efficiency of this transformation is highly dependent on the method chosen for activating the carboxylic acid and the subsequent reaction conditions. The innate acidity of the carboxylic acid and the basicity of the amine can form a non-reactive salt, necessitating an activation strategy.[3]

Two primary pathways are generally employed:

  • Acyl Chloride Intermediate Pathway: A robust, traditional method involving the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

  • Direct Coupling Pathway: Utilizes specialized coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine in a single pot.

The following diagram illustrates the general experimental workflow.

G cluster_start Reactants cluster_reaction Reaction Step cluster_workup Isolation & Purification A 3-Amino-4-methylbenzoic Acid C Pathway Selection: 1. Acyl Chloride Formation 2. Direct Coupling A->C B Cyclopropylamine B->C F Crude Product C->F Amidation D Aqueous Workup (Acid/Base Wash) E Purification (Recrystallization or Chromatography) D->E Refinement G Pure 3-amino-N-cyclopropyl- 4-methylbenzamide E->G Final Product F->D Initial Cleanup

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both the likely causes and actionable solutions.

Problem Area: Low or No Product Yield

Q1: My reaction has stalled, or the yield of this compound is consistently low. What are the primary causes?

Low yields are the most common issue in amide synthesis and can stem from several factors. A systematic diagnosis is key.[4]

  • Ineffective Carboxylic Acid Activation: This is the most critical step. If the carboxylic acid is not efficiently converted to a reactive intermediate, the reaction will not proceed.

    • For Acyl Chloride Pathway: The quality of your chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is paramount. Ensure it is fresh and has not been degraded by atmospheric moisture.

    • For Direct Coupling Pathway: The chosen coupling reagent may not be potent enough for your specific substrate combination.[5] Additionally, ensure all reagents and solvents are anhydrous, as the activated intermediate can readily hydrolyze back to the starting carboxylic acid in the presence of water.[4]

  • Hydrolysis of Intermediates: Highly reactive intermediates like acyl chlorides or activated esters are susceptible to hydrolysis.

    • Solution: Conduct reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. When using the Schotten-Baumann method (an acyl chloride in a biphasic system), vigorous stirring is essential to ensure the acyl chloride reacts with the amine in the organic phase before it can be hydrolyzed by the aqueous base.[6]

  • Protonation of the Amine: The generation of HCl during the acyl chloride pathway can protonate the starting cyclopropylamine, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Always include a base (like triethylamine, DIPEA, or pyridine) in your reaction mixture to scavenge the acid byproduct. Typically, at least 2 equivalents of the amine or 1 equivalent of the amine and 1 equivalent of a non-nucleophilic base are used.

  • Suboptimal Reaction Temperature: Amide bond formation can be exothermic. Excessive heat can lead to side reactions or degradation of starting materials or products.[6] Conversely, insufficient temperature may lead to a sluggish or incomplete reaction.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C), especially during the addition of highly reactive reagents, and then allow it to warm to room temperature or heat as necessary.[6] Monitor progress using TLC to determine the optimal temperature and time.[4]

G Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC SM_Present Unreacted Starting Materials? CheckTLC->SM_Present Product spot is weak or absent Workup_Issue Product lost during workup/purification? CheckTLC->Workup_Issue Product spot is strong Action_Activation Root Cause: Ineffective Activation / Hydrolysis Solution: - Use fresh reagents (SOCl₂, coupling agents) - Ensure anhydrous conditions - Choose a more potent coupling agent SM_Present->Action_Activation Yes Action_Conditions Root Cause: Suboptimal Conditions Solution: - Increase reaction time/temperature - Check stoichiometry and base addition SM_Present->Action_Conditions No (or minor) Action_Workup Root Cause: Poor Extraction / Degradation Solution: - Adjust pH during aqueous wash - Review purification method (e.g., recrystallization solvent) Workup_Issue->Action_Workup Yes Success Yield Improved Action_Activation->Success Action_Conditions->Success Action_Workup->Success

Caption: Troubleshooting logic for diagnosing low reaction yield.

Problem Area: Product Purity

Q2: My purified product shows multiple spots on a TLC plate. What are the likely impurities?

The presence of multiple spots indicates impurities, which can originate from starting materials, reagents, or side reactions.[5]

  • Unreacted Starting Materials: The most common impurities are 3-amino-4-methylbenzoic acid and cyclopropylamine.

  • Coupling Reagent Byproducts: This is a very common issue when using direct coupling methods.

    • Carbodiimides (DCC, EDC): These form urea byproducts (dicyclohexylurea - DCU, or 1-ethyl-3-(3-dimethylaminopropyl)urea - EDU). DCU is often insoluble in many organic solvents and can be removed by filtration, while EDU is water-soluble and can be removed by an aqueous wash.[4][6]

    • Phosphonium Salts (PyBOP, BOP): These generate phosphine oxide byproducts which can sometimes be challenging to remove.

  • Side Reaction Products:

    • N,N'-Diacylation: The amino group on the 3-amino-4-methylbenzoic acid starting material could potentially react with another activated carboxylic acid molecule, leading to a dimer-like impurity. This is less common than the desired reaction but possible under harsh conditions.

    • Double Acylation of Amine: If an excess of the activated carboxylic acid is used, it's possible for it to react with the newly formed amide product, though this is generally less favorable.[4]

Q3: How can I effectively purify the crude this compound?

A multi-step approach is often the most effective.

  • Aqueous Workup: This is the first line of defense. Sequentially wash the organic layer with:

    • A dilute acid (e.g., 1M HCl) to remove excess amine and basic impurities.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[5]

    • Brine (saturated NaCl solution) to remove residual water before drying.

  • Recrystallization: This can be a highly effective method for purifying crystalline solids like amides.[5]

    • Solvent Selection: Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Pro-Tip: Since the product contains a basic amino group, it may streak on standard acidic silica gel. To prevent this, consider deactivating the silica by using an eluent system containing a small amount of a basic modifier like triethylamine (~0.5-1%).[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better: the acyl chloride pathway or using coupling reagents?

The choice depends on scale, substrate sensitivity, and cost.

  • Acyl Chloride Pathway:

    • Pros: Cost-effective reagents (SOCl₂, oxalyl chloride), high reactivity, straightforward purification as byproducts are often volatile or gaseous.

    • Cons: Harsh conditions (can be incompatible with sensitive functional groups), generates corrosive HCl.

  • Direct Coupling Pathway:

    • Pros: Milder reaction conditions, high efficiency for complex substrates, wide variety of reagents available.[7]

    • Cons: Reagents are more expensive, byproducts can be difficult to remove, requires strictly anhydrous conditions.[4][7]

For large-scale synthesis, the acyl chloride method or the use of lower-cost coupling agents like T3P or CDI is often preferred.[7] For small-scale or discovery chemistry, the convenience and mildness of reagents like HATU or PyBOP are advantageous.[8]

Q2: Which amide coupling reagent should I choose?

The selection depends on the desired reactivity and tolerance for side reactions. More reactive reagents often lead to faster reactions but may require more careful control.

Coupling Reagent ClassExamplesByproduct TypeKey Advantages & Considerations
Carbodiimides DCC, EDC, DICUrea (Insoluble or Water-Soluble)Widely used, cost-effective. Often used with additives (HOBt, HOAt) to increase efficiency and suppress side reactions.[6][9]
Phosphonium Salts BOP, PyBOP, PyAOPPhosphine OxideHigh reactivity, low racemization. Byproducts can be difficult to remove. PyAOP is particularly effective for sterically hindered couplings.[4]
Aminium/Uronium Salts HBTU, HATU, HCTUTetramethylurea (Water-Soluble)Very fast and efficient. HATU is considered one of the most effective reagents due to the anchimeric assistance of the pyridine nitrogen in its HOAt leaving group.[9]
Other T3P, CDIPhosphate or Imidazole ByproductsT3P byproducts are easily removed by aqueous wash. CDI is effective for simple amides but may have a more limited scope.[4][7]
Q3: What are the critical safety precautions I should take?
  • Chlorinating Agents (SOCl₂, Oxalyl Chloride): These are highly corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Coupling Reagents: Many coupling reagents and their additives (like HOBt) can be hazardous or potentially explosive under certain conditions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Use of flammable organic solvents like DCM, THF, or DMF requires working in a fume hood away from ignition sources. Be aware of the specific hazards of each solvent; for example, DMF and NMP have reprotoxicity concerns.[7]

  • General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions and have a cooling bath ready if necessary.

Section 4: Experimental Protocols

These protocols are provided as a starting point and may require optimization.

Protocol A: Synthesis via Acyl Chloride Intermediate
  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), suspend 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.

  • Amine Addition: In a separate flask, dissolve cyclopropylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.[5]

  • Workup & Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[5]

Protocol B: Synthesis using EDC/HOBt Coupling
  • Reaction Setup: To a round-bottom flask, add 3-amino-4-methylbenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous DMF or DCM. Stir until dissolved.

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[10]

  • Initiation: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

Overcoming precipitation of 3-amino-N-cyclopropyl-4-methylbenzamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-amino-N-cyclopropyl-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the handling of this compound, particularly its tendency to precipitate in aqueous assay solutions. Our goal is to provide you with the foundational knowledge and practical protocols needed to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the physicochemical properties of this compound and why it may be prone to precipitation.

Q1: My this compound is precipitating during my assay. What are the underlying chemical reasons for this?

A1: Precipitation of this compound from aqueous solutions is primarily due to its limited water solubility, a characteristic dictated by its molecular structure. The molecule contains a benzamide core, which has both hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl oxygen), but it also possesses significant nonpolar, hydrophobic regions (the cyclopropyl and methyl-substituted benzene ring).[1][2] In aqueous environments, the hydrophobic portions of the molecule resist interaction with polar water molecules, leading the compound to self-associate and crystallize, or "crash out," of the solution. This phenomenon is especially pronounced when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, an event often termed "dilution shock."[3]

Key physicochemical properties contributing to its low aqueous solubility include:

  • Hydrophobicity: The predicted XlogP value of 1.4 suggests a degree of lipophilicity that favors partitioning into nonpolar environments over water.[4]

  • Molecular Structure: The rigid benzene ring and the cyclopropyl group create a structure that is not easily solvated by water molecules.[1]

  • Crystalline Stability: Like many benzamide derivatives, the compound can form a stable crystal lattice that is energetically favorable compared to the dissolved state in water.[5][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For hydrophobic compounds like this compound, a high-concentration stock solution should be prepared in an aprotic, polar organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice due to its excellent solvating power for a wide range of organic molecules.[] Ethanol can also be used.[9][10] It is crucial to ensure the compound is fully dissolved in the organic solvent before any subsequent dilution steps. A typical stock concentration is in the range of 10-50 mM.[7]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: The pH of the aqueous buffer is a critical factor that can dramatically influence the solubility of ionizable compounds.[11][12] this compound has a primary amine group (-NH2) on the benzene ring. This group is basic and can be protonated (to -NH3+) in acidic conditions. According to Le Chatelier's principle, decreasing the pH (making the solution more acidic) will shift the equilibrium towards the protonated, charged form of the molecule.[13] This charged species is generally more soluble in polar solvents like water.[14] Therefore, you may observe increased solubility at a lower pH and increased precipitation at a neutral or higher pH where the molecule is predominantly in its less soluble, neutral form.[12] It is essential to determine the optimal pH for your specific assay that balances compound solubility with the biological requirements of your system (e.g., enzyme activity, cell viability).[3]

Compound Properties Summary

The table below summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O[1]
Molecular Weight190.24 g/mol [1]
Predicted XlogP1.4[4]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]
Topological Polar Surface Area55.1 Ų[1]

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and resolve precipitation issues.

Workflow 1: Diagnosing the Point of Precipitation

Before implementing a solution, it's crucial to identify when and where the precipitation occurs. This diagnostic workflow will guide you through the process.

G start Precipitation Observed q1 Is the stock solution (in 100% DMSO) clear? start->q1 stock_ppt Issue: Stock Solution - Compound exceeds solubility in DMSO. - Contamination or degradation. q1->stock_ppt No q2 Does precipitation occur immediately upon dilution into aqueous buffer? q1->q2 Yes end_point Proceed to appropriate Troubleshooting Protocol stock_ppt->end_point dilution_ppt Issue: Kinetic Solubility Limit Exceeded - 'Dilution Shock' due to rapid solvent change. q2->dilution_ppt Yes q3 Does precipitation occur over time during incubation? q2->q3 No dilution_ppt->end_point thermo_ppt Issue: Thermodynamic Solubility Limit Exceeded - Solution is supersaturated and equilibrating over time. q3->thermo_ppt Yes q3->end_point No (Other issue) thermo_ppt->end_point

Caption: Decision tree for identifying the source of precipitation.

Workflow 2: Strategies to Enhance Aqueous Solubility

Once the issue is identified as poor aqueous solubility, several strategies can be employed. These methods can be used alone or in combination.

The simplest method is to maintain a small percentage of an organic co-solvent in the final assay buffer.[10][15] This reduces the polarity of the bulk solution, helping to keep the compound dissolved.[]

Protocol: Determining Maximum Soluble Concentration via Co-Solvents

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.[7]

  • Prepare Buffers: Prepare several sets of your final assay buffer containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in the different co-solvent buffers to achieve a range of final concentrations (e.g., from 100 µM down to <1 µM).

  • Observation: Visually inspect the plate immediately and after a set incubation time (e.g., 2 hours) at the assay temperature for any signs of cloudiness or precipitate. Nephelometry can be used for a more sensitive quantitative measurement.[16][17]

  • Analysis: Identify the highest concentration of the compound that remains clear in each co-solvent condition. Select the lowest co-solvent percentage that achieves your desired working concentration while minimizing potential effects on the assay biology.[3]

Table: Comparison of Common Co-Solvents

Co-SolventTypical Final Conc.ProsCons
DMSO 0.1 - 1.0%High solubilizing power for many compounds.[]Can affect enzyme activity or cell health at >1%.[3]
Ethanol 0.5 - 5.0%Less toxic to cells than DMSO.[10]More volatile; may not be as effective as DMSO.[9]
PEG 400 1.0 - 10%Low toxicity; can improve stability.[]Higher viscosity; may interfere with some assay formats.

As discussed in the FAQs, modifying the buffer pH can significantly enhance solubility for ionizable compounds.[11]

Protocol: pH-Dependent Solubility Screen

  • Prepare Buffers: Prepare a series of your assay buffer, adjusting the pH across a relevant range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer system used has adequate buffering capacity at each pH.

  • Prepare Compound: Add the compound (from a DMSO stock) to each buffer to your desired final concentration, keeping the final DMSO percentage constant and low (e.g., ≤0.5%).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2-24 hours) at the intended assay temperature.[18]

  • Separate and Quantify: Centrifuge or filter the samples to remove any precipitate.[17] Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility against pH to identify the optimal pH range. Choose a pH that provides sufficient solubility without compromising the biological integrity of your assay.

For particularly challenging compounds, the addition of solubilizing excipients like cyclodextrins can be highly effective.[5]

Mechanism of Cyclodextrin Solubilization Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that has a much higher apparent water solubility.[][22]

G cluster_0 In Aqueous Solution cluster_1 With Cyclodextrin Compound Hydrophobic Compound Precipitate Precipitate (Low Solubility) Compound->Precipitate Self- Association Water Water Molecules CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Compound2 Compound Compound2->Complex

References

Technical Support Center: Optimizing 3-amino-N-cyclopropyl-4-methylbenzamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-amino-N-cyclopropyl-4-methylbenzamide. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for cell-based assays. Given that this compound is a novel benzamide derivative, this guide establishes a foundational workflow applicable to the characterization of similar small molecules.

For the purpose of providing concrete examples, we will operate under the hypothetical assumption that this compound acts as an inhibitor of a cellular kinase pathway, a common mechanism for benzamide structures. This framework is designed to be adaptable to various specific biological questions and assay formats.

Section 1: Foundational Knowledge & Compound Handling (FAQs)

This section addresses the critical first steps: proper handling and preparation of the compound to ensure experimental success and data reproducibility.

Q1: How should I dissolve and store this compound for cell-based assays?

A1: Proper solubilization and storage are paramount to maintaining the compound's integrity.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution due to its high solubilizing capacity for many organic small molecules.

  • Stock Solution Preparation:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of atmospheric moisture.

    • Using aseptic technique in a biological safety cabinet, add anhydrous, sterile-filtered DMSO to the vial to create a high-concentration stock, for example, 10 mM or 20 mM.

    • Ensure complete dissolution by vortexing or sonicating in a water bath. Gentle warming (up to 37°C) can be applied if necessary.

  • Storage:

    • Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

    • Protect aliquots from light, as some benzamide structures can be light-sensitive.

Q2: What is the maximum concentration of DMSO my cells can tolerate, and why is a vehicle control essential?

A2: DMSO, while an excellent solvent, can be toxic to cells at higher concentrations and can induce biological effects independent of the compound.

  • DMSO Tolerance: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1% to avoid off-target effects. You must empirically determine the tolerance of your specific cell line by performing a viability assay with a range of DMSO concentrations (e.g., 0.05% to 1.0%).

  • The Critical Role of the Vehicle Control: Every experiment must include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This is the only way to distinguish the effects of the compound from the effects of the solvent.

Section 2: Determining the Optimal Concentration: The Dose-Response Experiment

The core of optimizing your assay is to determine the concentration range where the compound elicits a biological response. This is achieved through a dose-response experiment.

Q3: I have my stock solution. How do I determine the initial concentration range for my experiments?

A3: The goal is to identify a range that spans from no effect to a maximal effect, and potentially cytotoxicity. A broad, logarithmic dose-response experiment is the most efficient method.

  • Rationale: A wide range (e.g., from nanomolar to high micromolar) is necessary because the compound's potency is unknown. A logarithmic (or semi-log) series of dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) allows you to efficiently cover several orders of magnitude.

  • Workflow Overview: The general process involves preparing serial dilutions, treating cells, assessing cell viability, and analyzing the data to determine the half

Technical Support Center: Mitigating Off-Target Effects of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 3-amino-N-cyclopropyl-4-methylbenzamide, herein referred to as "Cpd-X." This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the potential off-target effects of this novel kinase inhibitor. As Cpd-X is a potent modulator of its primary target, understanding its broader interaction profile is critical for accurate data interpretation and successful therapeutic development.[1][2]

This resource provides a structured approach to identifying, validating, and mitigating off-target activities through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure your experimental outcomes are robust, reproducible, and correctly attributed to the on-target activity of Cpd-X.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for kinase inhibitors like Cpd-X?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[3] For kinase inhibitors, this is a frequent challenge because the ATP-binding pocket, which these drugs often target, is highly conserved across the human kinome—the full complement of over 500 kinases.[1][2] This structural similarity means that an inhibitor designed for one kinase can inadvertently bind to and inhibit others.[1] These unintended interactions can lead to misleading experimental results, unexpected cellular toxicity, or even paradoxical pathway activation, confounding the interpretation of the compound's biological role.[1][3]

Q2: My cells are showing a phenotype (e.g., unexpected apoptosis, differentiation) that doesn't align with the known function of Cpd-X's primary target. Could this be an off-target effect?

A: This is a classic sign of a potential off-target effect.[3] An unexpected phenotype often indicates that Cpd-X is modulating one or more signaling pathways independently of its intended target. For instance, inhibition of kinases involved in cell survival or cytoskeletal regulation could produce such effects.[4][5] It is crucial to systematically de-risk this possibility before attributing the observed phenotype solely to on-target inhibition.

Q3: How can I begin to identify the potential off-target kinases for Cpd-X?

A: The most direct method is through comprehensive kinase selectivity profiling.[6][7] This involves screening Cpd-X against a large panel of kinases, often representing a significant portion of the human kinome.[6][7] Several specialized contract research organizations (CROs) offer these services using various assay formats (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of your compound against hundreds of kinases at a single concentration or in a dose-response format.[8][9] The resulting data will provide a "selectivity profile" that highlights which kinases, besides your primary target, are inhibited by Cpd-X.[6]

Q4: What is the difference between biochemical profiling and cell-based target engagement assays?

A: Biochemical profiling, like the kinase panel screening mentioned above, measures the direct interaction of a compound with purified enzymes in a controlled, in vitro environment.[7][10] It is excellent for identifying potential direct off-targets.

Cell-based target engagement assays, on the other hand, confirm that the compound can bind to its intended target (and potential off-targets) within the complex environment of a living cell.[6][11] Techniques like the Cellular Thermal Shift Assay (CETSA) are powerful tools for this purpose.[12][13][14] A discrepancy between potent biochemical activity and weak cellular engagement can point to issues like poor cell permeability or rapid drug efflux.[5][15]

Q5: Can off-target effects ever be beneficial?

A: Yes, this phenomenon, often called polypharmacology, can be therapeutically advantageous.[2] Some successful drugs derive their efficacy from hitting multiple targets.[2] For example, a compound that inhibits a primary cancer-driving kinase and also an off-target kinase involved in a resistance pathway could be more effective than a highly selective inhibitor.[4] However, this "desirable" polypharmacology must be intentionally validated; otherwise, off-target effects are a liability that can cause toxicity.[4]

Troubleshooting Guides & Mitigation Strategies

This section provides structured guidance for specific issues that may arise during your experiments with Cpd-X.

Guide 1: Unexpected Cellular Phenotype or Toxicity Observed

Your experiment with Cpd-X results in a cellular response that is not readily explained by the inhibition of its primary target.

Workflow for Phenotype Deconvolution

A Unexpected Phenotype Observed (e.g., Toxicity, Morphological Change) B Step 1: Validate On-Target Link A->B C Use Structurally Unrelated Inhibitor for the Same Primary Target B->C D Perform Rescue Experiment (e.g., Overexpress drug-resistant mutant) B->D E Phenotype Replicated? C->E If Yes H Step 2: Investigate Off-Targets C->H If No F Phenotype Rescued? D->F If Yes D->H If No G High Confidence On-Target Effect E->G F->G I Perform Kinome-wide Selectivity Screen H->I J Identify Potent Off-Targets (IC50 < 10x On-Target IC50) I->J K Hypothesize Off-Target Causality J->K L Use siRNA/CRISPR to Knockdown Suspected Off-Target K->L M Phenotype Mimicked? L->M If Yes N High Confidence Off-Target Effect M->N

Caption: Workflow to determine if a phenotype is on-target or off-target.

Troubleshooting & Mitigation Steps:

  • Confirm On-Target Link: The first step is to verify if the phenotype is truly independent of the primary target.[3]

    • Use a Structurally Unrelated Inhibitor: Source a second inhibitor for your primary target that has a different chemical scaffold. If this compound recapitulates the same phenotype, the effect is more likely on-target.[3][15]

    • Rescue Experiment: If possible, introduce a version of the primary target protein that contains a mutation rendering it resistant to Cpd-X. If the phenotype is reversed in these cells, it strongly implicates an on-target mechanism.[3]

  • Identify Potential Off-Targets: If the on-target link is weak, proceed to identify the unintended targets.

    • Kinome Profiling: Submit Cpd-X to a commercial kinome profiling service.[8][9] Screen at a concentration approximately 100-fold higher than its on-target IC50 to reveal even weaker interactions.

    • Analyze Profiling Data: Identify off-targets with IC50 values within a log-fold (10x) of your primary target's IC50. These are the most likely culprits.

  • Validate Causal Off-Target: Once you have a list of likely off-targets, you must validate which one is responsible for the phenotype.

    • Genetic Knockdown: Use siRNA or CRISPR to silence the expression of the suspected off-target kinase. If silencing this kinase mimics the phenotype observed with Cpd-X treatment, you have strong evidence of causality.[16]

    • Selective Tool Compounds: If available, use a "clean" inhibitor known to be highly selective for the suspected off-target kinase to see if it reproduces the phenotype.

Guide 2: Inconsistent or Irreproducible Experimental Results

You observe high variability in your data (e.g., IC50 values, phenotypic penetrance) between experimental replicates.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation References
Compound Instability Prepare fresh stock solutions of Cpd-X in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles which can lead to degradation or precipitation.[3]
Variable Kinome Expression Different cell lines, or even the same cell line at different passage numbers, can have varying expression profiles of kinases. An off-target may be highly expressed in one batch of cells but not another. Standardize cell passage number and perform baseline protein expression analysis (Western blot) for your primary target and key suspected off-targets.[16]
Assay Condition Variability For in vitro kinase assays, ensure the ATP concentration is standardized, ideally near the Km value for the kinase, as ATP-competitive inhibitors are sensitive to this. For cell-based assays, ensure consistent cell density, serum concentration, and incubation times.[5][17]
Off-Target Feedback Loops Inhibition of an off-target kinase may activate a compensatory signaling pathway, leading to unpredictable and variable results. A phosphoproteomics experiment can provide a global view of the signaling changes induced by Cpd-X and reveal such feedback mechanisms.[3][18]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that confirms drug-target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[12][13][14]

Workflow for CETSA

A 1. Cell Treatment Treat cells with Cpd-X or vehicle (DMSO) B 2. Heating Step Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells via freeze-thaw or sonication B->C D 4. Separate Fractions Centrifuge to pellet precipitated proteins C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot or other means D->E F 6. Data Analysis Plot soluble protein vs. temp to generate melt curves E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat with Cpd-X at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[3]

  • Heating: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[3][11]

  • Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[3]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western blotting, ELISA, or mass spectrometry.[12][14]

  • Interpretation: Plot the percentage of soluble protein against temperature. A successful engagement of Cpd-X with its target (or an off-target) will result in a rightward shift of the melting curve, indicating increased thermal stability.[19]

References

Technical Support Center: Synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide. As a crucial intermediate in various research and development pipelines, ensuring a high-purity, high-yield synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of reaction byproducts.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound, which is typically achieved through the coupling of 3-amino-4-methylbenzoic acid and cyclopropylamine, often facilitated by a carbodiimide reagent such as N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Q1: I am observing a significant amount of a white, crystalline solid that is difficult to remove from my final product. What is it and how can I get rid of it?

A1: This is most likely 1,3-diisopropylurea (DIU), the primary byproduct of the coupling reagent DIC.[1][2] During the reaction, DIC activates the carboxylic acid and is itself converted into the stable urea derivative, DIU.[1] Its removal can be challenging due to its solubility in many common organic solvents.[1][3]

  • Troubleshooting:

    • Precipitation/Filtration: DIU has lower solubility in certain solvents like hexane or diethyl ether compared to the desired product.[1] After concentrating the reaction mixture, you can often precipitate a significant portion of the DIU by adding one of these solvents and then removing it by filtration.

    • Aqueous Wash: While DIU has limited water solubility, repeated washing of the organic layer with dilute acid (e.g., 0.5 N HCl) and brine can help remove some of it.[4][5]

    • Chromatography: Flash column chromatography is a reliable method for separating DIU from your product, provided there is a sufficient difference in polarity.[4]

    • Alternative Reagents: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1][6]

Q2: My reaction yield is lower than expected, and I see an unknown peak in my LC-MS analysis with a mass corresponding to my starting carboxylic acid plus the carbodiimide. What is this impurity?

A2: This impurity is likely an N-acylurea, formed by an O-to-N acyl migration of the O-acylisourea intermediate.[7][8][9] This byproduct is unreactive and its formation consumes your starting material, thus lowering the overall yield of the desired amide.[9]

  • Troubleshooting:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) is highly recommended as it reacts with the O-acylisourea intermediate to form an active ester. This reaction is generally faster than the O-to-N acyl migration, thus minimizing the formation of the N-acylurea byproduct.[7][9]

    • Reaction Temperature: Lowering the reaction temperature can also help to suppress the formation of N-acylurea.[7]

Q3: My TLC plate shows multiple spots, including some that are close to the baseline. What could these be?

A3: Besides the byproducts from the coupling reagent, you might be observing unreacted starting materials (3-amino-4-methylbenzoic acid and cyclopropylamine) or potential byproducts from side reactions of the starting materials themselves. The baseline spots could indicate the presence of the starting carboxylic acid, which is quite polar.

  • Troubleshooting:

    • Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting materials.

    • Stoichiometry: Ensure accurate measurement of all reactants. Using a slight excess of the amine can sometimes drive the reaction to completion.

    • Workup: A standard aqueous workup with a dilute acid wash will remove unreacted cyclopropylamine, and a dilute base wash (e.g., saturated sodium bicarbonate) will remove unreacted 3-amino-4-methylbenzoic acid.

Q4: Could the amino group on my benzoic acid starting material be causing side reactions?

A4: Yes, it is possible for the amino group of one molecule of 3-amino-4-methylbenzoic acid to react with the activated carboxylic acid of another molecule, leading to the formation of dimers or oligomers. While this is a potential side reaction, its occurrence is generally minimized by the controlled addition of the coupling reagent and the presence of the more nucleophilic cyclopropylamine.

  • Troubleshooting:

    • Slow Addition: Add the coupling reagent slowly to the reaction mixture containing both the carboxylic acid and the amine. This helps to maintain a low concentration of the activated carboxylic acid, favoring the reaction with the intended amine.

    • Pre-activation: In some cases, pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period before adding the amine can be beneficial. However, this should be done cautiously as prolonged pre-activation can increase the risk of N-acylurea formation.

II. Troubleshooting Guides

This section provides a more detailed breakdown of specific issues you may encounter and step-by-step guidance to resolve them.

Guide 1: Low Product Yield
Symptom Potential Cause Troubleshooting Steps
Low or no product formation Incomplete activation of the carboxylic acid.- Ensure your coupling reagent (e.g., DIC) is fresh and not degraded. - Use a sufficient amount of the coupling reagent (typically 1.1-1.5 equivalents). - Confirm that your reaction is anhydrous, as water can hydrolyze the activated intermediate.[10]
Deactivation of the amine.- Ensure that the amine has not been protonated by an acidic species in the reaction mixture. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial, especially if starting with the hydrochloride salt of the amine.
Formation of N-acylurea byproduct.- Add HOBt (1.1-1.5 equivalents) to the reaction mixture to minimize this side reaction.[7][9] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[7]
Product loss during workup Product is partially soluble in the aqueous phase.- If your product has basic or acidic properties, adjust the pH of the aqueous washes to minimize its solubility. For this compound, which has a basic amino group, avoid overly acidic washes if product loss is observed.
Guide 2: Product Purity Issues
Symptom Potential Cause Troubleshooting Steps
Presence of 1,3-diisopropylurea (DIU) in the final product Inefficient removal during workup and purification.- Solvent Precipitation: After removing the reaction solvent, add a solvent in which your product is soluble but DIU is not (e.g., hexane, diethyl ether).[1] Stir and filter to remove the precipitated DIU. - Column Chromatography: Optimize your chromatography conditions. A gradient elution may be necessary to achieve good separation. - Acid Wash: Perform multiple washes with dilute HCl during the aqueous workup.[4][5]
Presence of N-acylurea in the final product O-to-N acyl migration of the O-acylisourea intermediate.- This is best addressed by preventing its formation. Always use HOBt as an additive when using a carbodiimide coupling reagent.[7][9]
Presence of unreacted starting materials Incomplete reaction.- Increase the reaction time or consider a slight increase in temperature. - Use a slight excess (1.1-1.2 equivalents) of the amine. - Ensure efficient stirring.

III. Experimental Protocols

Protocol 1: Synthesis of this compound using DIC/HOBt
  • To a solution of 3-amino-4-methylbenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), add cyclopropylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any precipitated 1,3-diisopropylurea (DIU).

  • Dilute the filtrate with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Identification of Byproducts by HPLC-MS
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Detection: UV detection (e.g., at 254 nm) and mass spectrometry (in positive ion mode) should be used.

  • Expected Masses:

    • Product: [M+H]⁺ for C₁₁H₁₄N₂O

    • DIU: [M+H]⁺ for C₇H₁₆N₂O

    • N-acylurea: [M+H]⁺ for C₁₈H₂₈N₄O₂ (from 3-amino-4-methylbenzoic acid and DIC)

    • Unreacted 3-amino-4-methylbenzoic acid: [M+H]⁺ for C₈H₉NO₂

IV. Visualizations

Reaction_Byproducts Carboxylic_Acid 3-Amino-4-methylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Amine Cyclopropylamine Product This compound Amine->Product + DIC DIC DIC->O_Acylisourea + HOBt HOBt Active_Ester HOBt Active Ester HOBt->Active_Ester + (Favored) O_Acylisourea->Active_Ester + (Favored) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester->Product + DIU 1,3-Diisopropylurea (DIU) Active_Ester->DIU + DIU

Caption: Byproduct formation pathways in DIC/HOBt mediated amide coupling.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Reaction_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Reaction_Conditions Reagents OK Failure Persistent Issues: Consider Alternative Reagents Check_Reagents->Failure Reagents Bad Workup Modify Aqueous Workup Reaction_Conditions->Workup Conditions Optimized Purification Optimize Purification (Chromatography, Recrystallization) Workup->Purification Workup Optimized Success High Yield and Purity Purification->Success Purity Achieved Purification->Failure Impurity Persists

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • BenchChem. (2025). Methods for removing 1,3-Diisopropylurea byproduct from reaction mixtures. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 1,3-Diisopropylurea in Organic Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions Involving 1,3-Diisopropylurea Byproduct. --INVALID-LINK--

  • Aapptec Peptides. Coupling Reagents. --INVALID-LINK--

  • Andruszkiewicz, R., & Czerwiński, A. (1997). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Polish Journal of Chemistry, 71(3), 327-332.

  • ResearchGate. (2015). How can I remove DIC-urea by-product from the reaction mixture?--INVALID-LINK--

  • ResearchGate. (2015). How effectively can we remove diisopropylurea, produced as a byproduct in diisopropylcarbodiimide coupling from reaction mixture?--INVALID-LINK--

  • ResearchGate. (n.d.). Coupling Reagents. --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. --INVALID-LINK--

  • Ramazani, A., et al. (2011). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Journal of Chemical Sciences, 123(6), 847-852.

  • Aapptec. (2021). Carbodiimides and Additives. --INVALID-LINK--

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. --INVALID-LINK--

  • van der Velden, J. J. M., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11624-11631.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. --INVALID-LINK--

References

Technical Support Center: Safe Handling of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals working with 3-amino-N-cyclopropyl-4-methylbenzamide (CAS No. 623155-19-1). The information herein is synthesized from available safety data and supplemented with established best practices for handling analogous chemical compounds. Our goal is to empower you with the knowledge to conduct your experiments safely and effectively.

Disclaimer: A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available at the time of this publication. The following guidance is based on the known hazards of this compound and safety protocols for structurally similar aromatic amines and benzamides. It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough, institution-specific risk assessment before commencing any work.

Part 1: Core Safety & Handling FAQs

This section addresses the most frequently asked questions regarding the safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary identified hazard is serious eye irritation.[1] The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H319: Causes serious eye irritation.[1] Due to its chemical structure as an aromatic amine, it is prudent to also consider potential skin irritation and respiratory irritation upon inhalation of dust, as well as potential for harm if swallowed.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on established protocols for similar powdered chemicals.[2][3][4]

Body Part Recommended PPE Specification and Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect from dust particles. A face shield should be worn over goggles when there is a risk of splashing.[5][6][7]
Skin (Hands) Chemical-resistant GlovesNitrile gloves are a suitable choice. It is recommended to double-glove for added protection. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[2][3]
Skin (Body) Laboratory CoatA long-sleeved lab coat should be worn to protect skin and clothing from contamination.[4] For larger scale operations, fire/flame resistant and impervious clothing may be necessary.[3][6]
Respiratory NIOSH-approved Respirator or Fume HoodAll handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved N95 (or higher) respirator should be used.[5][7]

Q3: How should I properly store this compound?

A3: Proper storage is vital for maintaining the compound's integrity and ensuring safety. Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7]

Q4: What is the appropriate first aid response in case of an exposure?

A4: Immediate and appropriate first aid is critical. The following table outlines the recommended procedures based on the route of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Part 2: Troubleshooting & Experimental Workflow Guide

This section provides step-by-step protocols and troubleshooting for common experimental scenarios.

Experimental Workflow: Weighing and Transfer of Solid Compound

This workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Decontaminate work surface prep2->prep3 weigh Weigh compound in fume hood using a tared container prep3->weigh transfer Carefully transfer solid using a spatula weigh->transfer seal Securely cap both source and destination containers transfer->seal clean Clean spatula and work surface seal->clean dispose_ppe Dispose of contaminated gloves in designated waste clean->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash

Caption: Workflow for weighing and transferring solid this compound.

Troubleshooting Guide

Issue 1: The compound appears clumpy or has changed color.

  • Potential Cause: This could indicate moisture absorption or degradation.

  • Solution: Do not use the compound if its physical appearance has significantly changed from its original state as a powder. It is recommended to use a fresh, properly stored batch. Ensure storage containers are always tightly sealed.[5][6][7]

Issue 2: Accidental small spill inside the fume hood.

  • Potential Cause: Mishandling during transfer.

  • Solution:

    • Alert others in the immediate vicinity.

    • Ensure your PPE is intact.

    • Carefully sweep or vacuum the spilled material. Avoid generating dust.

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[5][7]

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.

Issue 3: Eye irritation despite wearing safety glasses.

  • Potential Cause: Dust particles may have entered around the glasses, or the user may have inadvertently touched their eye area with a contaminated glove.

  • Solution: Immediately proceed to an eyewash station and follow the first aid protocol for eye contact.[1] For future work, ensure safety goggles provide a complete seal around the eyes. Always practice proper glove removal techniques and avoid touching your face while wearing gloves.

Part 3: Disposal Protocol

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

Disposal Workflow

G cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Place excess solid and contaminated disposables in a labeled hazardous solid waste container. store_waste Store sealed waste containers in a designated hazardous waste accumulation area. collect_solid->store_waste collect_liquid Collect contaminated solvent rinses in a labeled hazardous liquid waste container. collect_liquid->store_waste arrange_pickup Arrange for collection by a licensed hazardous waste disposal service. store_waste->arrange_pickup

Caption: Workflow for the disposal of this compound waste.

Key Disposal Principles:

  • Waste Segregation: Do not mix this waste with non-hazardous materials. It is crucial to segregate halogenated and non-halogenated waste streams if applicable to your institutional guidelines.[9]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, and national regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Technical Support Center: Troubleshooting Common Issues with Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide-based inhibitors. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when using this important class of molecules in biochemical and cell-based assays. Our goal is to move beyond simple checklists and explain the causality behind experimental observations and troubleshooting choices, ensuring your research is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions encountered by our users.

Q1: What are the primary reasons for inconsistent or unexpected results with my benzamide inhibitor? A1: Inconsistent results with benzamide-based inhibitors typically stem from a few core issues: poor aqueous solubility, off-target effects, and direct assay interference.[1] The benzamide scaffold is present in many bioactive molecules, which can lead to interactions with unintended targets.[1] Furthermore, their often hydrophobic nature can cause them to precipitate in aqueous buffers or form aggregates, leading to non-specific inhibition.[1]

Q2: My inhibitor's potency is much lower in my cell-based assay compared to my biochemical assay. What's the likely cause? A2: This is a frequent and important observation. The discrepancy often points to issues with cell permeability, active efflux from the cells by transporters, or rapid metabolic degradation of the compound within the cellular environment.[1] While a compound may be a potent inhibitor of a purified enzyme, it must first reach its intracellular target at a sufficient concentration to be effective in a cellular context.

Q3: How can I be sure the cellular phenotype I'm observing is due to inhibition of my intended target? A3: This is a critical question of on-target validation. The gold standard is to use multiple, chemically distinct inhibitors for the same target and observe the same phenotype.[2] Additionally, a structurally similar but inactive analog of your benzamide inhibitor should not produce the effect.[1] Direct evidence of target engagement in cells can be obtained using powerful techniques like the Cellular Thermal Shift Assay (CETSA).[1][2]

Q4: What are Pan-Assay Interference Compounds (PAINS) and could my benzamide be one? A4: PAINS are compounds that frequently appear as "hits" in high-throughput screens by interfering with the assay technology itself, rather than acting on the intended target.[3][4] They can do this through various mechanisms, including chemical reactivity, aggregation, or interference with optical readouts.[5] While not all benzamides are PAINS, some derivatives can fall into this category.[1] It is crucial to perform counter-screens to rule out these artifacts.

In-Depth Troubleshooting Guides

This section provides structured guidance for systematically diagnosing and resolving specific experimental problems.

Problem 1: Inhibitor Precipitation or Poor Solubility

Symptom: You observe cloudiness or precipitate when diluting your DMSO stock into aqueous assay buffer, or your results are highly variable and not reproducible.[6]

Underlying Cause: Many benzamide derivatives are hydrophobic and have low solubility in aqueous solutions.[7] When a concentrated stock in an organic solvent like DMSO is diluted into a buffer, the compound "crashes out" as it exceeds its solubility limit in the new environment.[8]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Solubility Issues A Start: Inconsistent results or visible precipitate observed B Step 1: Visual Solubility Check (Kinetic Solubility Assay) A->B C Is the solution clear at the highest working concentration? B->C D Proceed with Assay (Maintain consistent DMSO %) C->D Yes E Step 2: Optimization C->E No F Option A: Lower Final Concentration E->F G Option B: Modify Buffer (pH, co-solvents) E->G H Option C: Use Solubilizing Agents (e.g., cyclodextrins) E->H I Step 3: Re-validate Solubility F->I G->I H->I

Caption: Workflow for diagnosing and resolving inhibitor solubility problems.

Step-by-Step Guidance:

  • Confirm the Issue (Kinetic Solubility Assay): Before running your main experiment, perform a simple visual check. Prepare your inhibitor in the final assay buffer at the highest concentration you plan to test. Let it sit for 1-2 hours under the same conditions as your assay (e.g., 37°C). Visually inspect for any precipitate against a dark background.[9]

  • Optimize Your Conditions:

    • Lower the Concentration: The simplest solution is to work at a concentration below the compound's solubility limit.[6] This may require a more sensitive assay readout.

    • Maintain Low DMSO: Ensure the final concentration of DMSO is consistent and as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or affect enzyme activity.[1][8] Always include a vehicle control with the same final DMSO concentration.[8]

    • Adjust Buffer pH: The ionization state of your benzamide derivative can significantly impact its solubility. If your molecule has an ionizable group (like an amine), slightly adjusting the buffer pH (while staying within the tolerated range for your assay) can improve solubility.[1][8]

    • Consider Solubilizing Agents: For biochemical assays, incorporating agents like cyclodextrins may increase aqueous solubility.[8]

Problem 2: Suspected Off-Target Effects

Symptom: Your inhibitor induces a cellular phenotype that is inconsistent with the known function of the target, or you observe significant cytotoxicity at concentrations that should be specific for your target.[2]

Underlying Cause: The benzamide scaffold can interact with multiple protein families. Kinases are a common off-target due to structural similarities in ATP-binding pockets.[2] Another critical off-target to consider is the hERG potassium channel, inhibition of which is a major cause of cardiotoxicity and can lead to compound attrition in drug development.[2][7]

Troubleshooting Workflow:

G cluster_1 De-risking Off-Target Effects A Start: Unexpected phenotype or excessive cytotoxicity observed B Step 1: Orthogonal Validation (Use structurally different inhibitor for the same target) A->B C Is the phenotype reproduced? B->C D Phenotype is likely ON-TARGET C->D Yes E Phenotype is likely OFF-TARGET C->E No F Step 2: Identify Off-Targets (Broad-spectrum screening, e.g., KinomeScan) E->F H Step 4: SAR Analysis (Test inactive analog) E->H G Step 3: Confirm Target Engagement (CETSA in cells) F->G

Caption: Decision-making process for investigating potential off-target effects.

Step-by-Step Guidance:

  • Use an Orthogonal Inhibitor: The most powerful initial step is to use a well-validated, selective inhibitor of your primary target that has a completely different chemical structure.[2] If this second compound reproduces the unexpected phenotype, it strengthens the case that the effect is on-target. If it doesn't, an off-target effect of your benzamide is likely.[2]

  • Broad-Spectrum Profiling: To identify potential off-targets, screen your compound against a large panel of proteins. Commercial services offer kinome-wide profiling and safety screening panels that include common liabilities like a panel of GPCRs and the hERG channel.[2]

  • Confirm Cellular Target Engagement: Once potential off-targets are identified, you must confirm that your compound actually binds and inhibits them in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a direct method to verify target engagement inside intact cells.[1]

  • Structure-Activity Relationship (SAR) Analysis: Use a close structural analog of your inhibitor that you know is inactive against your primary target.[1] If this inactive analog fails to produce the unexpected phenotype, it further implicates the activity of your original compound (though it could be via the on- or off-target).

Problem 3: Suspected Assay Interference (Aggregation)

Symptom: The inhibitor shows unusually high potency with a steep, non-sigmoidal dose-response curve. The results may also be highly variable.

Underlying Cause: At certain concentrations, hydrophobic compounds can form aggregates in solution that non-specifically sequester and inhibit enzymes, leading to false-positive results.[1] This is a common mechanism for PAINS.

Troubleshooting Workflow:

  • Detergent Test: Re-run your assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) in the assay buffer.[1] If your compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (decrease) in its apparent potency.[1] A true, specific inhibitor should show little to no change in its IC50 value.

  • Enzyme Concentration Test: For enzymatic assays, increasing the concentration of the target enzyme should not significantly change the IC50 of a specific, reversible inhibitor. However, for a non-specific aggregator, the apparent IC50 will often increase proportionally with the enzyme concentration.[1]

  • Direct Detection (DLS): If available, Dynamic Light Scattering (DLS) can be used to directly detect the formation of aggregates at the concentrations used in your assay.[1]

Key Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock and Working Solutions

  • Objective: To ensure inhibitor integrity and solubility.

  • Methodology:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-purity, anhydrous DMSO.[9][10] Ensure complete dissolution by vortexing; gentle warming may be applied if the compound's stability is not compromised.[6][10]

    • Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.[10]

    • Store aliquots at -80°C for long-term stability.[10]

    • When preparing working solutions, perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer to minimize precipitation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the inhibitor binds to its intended target in a cellular environment.[1]

  • Methodology:

    • Treatment: Treat cultured cells with your benzamide inhibitor at the desired concentration and a vehicle control (DMSO). Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).[1]

    • Harvesting: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer.

    • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing.

    • Separation: Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins. The supernatant contains the soluble, stable protein fraction.

    • Detection: Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western blotting or another suitable protein detection method.

    • Analysis: A specific inhibitor will bind to and stabilize its target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control.

Data Summary Tables

Table 1: General Guidelines for Solvent Use in Assays

ParameterRecommendationRationale & Citation
Stock Solvent Anhydrous, high-purity DMSOMaximizes solubility for hydrophobic compounds and minimizes degradation.[9][10]
Final DMSO % (Cell-based) < 0.5% , ideally ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target cellular effects.[1][7][8]
Final DMSO % (Biochemical) < 1-2% , assay dependentHigher concentrations can be tolerated but must be validated to not affect enzyme activity.
Control Vehicle ControlAlways include a control with the identical final concentration of the solvent.[8]

Table 2: Common Off-Target Classes for Benzamide Derivatives

Off-Target ClassPotential ConsequenceRecommended De-risking AssayCitation
Protein Kinases Modulation of unintended signaling pathways, unexpected phenotypes.Kinome-wide profiling (e.g., KinomeScan)[2]
hERG K+ Channel Cardiotoxicity, a major cause of clinical drug attrition.hERG inhibition patch-clamp assay[2][7]
GPCRs Diverse cellular effects depending on the receptor.GPCR screening panel[2]

References

Technical Support Center: 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-amino-N-cyclopropyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. As of this writing, specific, peer-reviewed degradation studies for this molecule are not publicly available. Therefore, this document is built upon first principles of chemical reactivity, drawing from established knowledge of its constituent functional groups: an aromatic amine, a secondary amide, and a cyclopropylamine moiety.

The information herein provides a predictive framework for understanding potential degradation pathways and offers robust, field-tested protocols for conducting forced degradation studies. Our goal is to empower you to design meaningful experiments, anticipate challenges, and develop stability-indicating methods in line with regulatory expectations.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: The molecule possesses three primary points of reactivity susceptible to degradation:

  • Amide Hydrolysis: The N-cyclopropyl benzamide linkage is a classic site for hydrolysis under both acidic and basic conditions. This would cleave the molecule into 3-amino-4-methylbenzoic acid and cyclopropylamine.[2][3]

  • Oxidation of the Aromatic Amine: The 3-amino group makes the benzene ring electron-rich and highly susceptible to oxidation.[4] Exposure to oxygen, peroxide, or light can lead to the formation of colored impurities, potentially including quinone-imines or polymeric species.[5]

  • Cyclopropylamine Moiety Instability: N-cyclopropylamines can be susceptible to degradation, particularly through oxidation or hydrolysis under certain conditions, which may lead to ring-opening or other rearrangements.[6][7]

Q2: Why are forced degradation studies essential for this compound?

A2: Forced degradation (or stress testing) is a regulatory requirement and a critical step in drug development.[8] These studies are designed to intentionally degrade the compound under harsh conditions (e.g., high heat, extreme pH, oxidation, light) to rapidly identify likely degradation products and establish degradation pathways.[1] This information is crucial for developing and validating a stability-indicating analytical method—a method that can accurately measure the parent compound and separate it from all potential impurities and degradants.[9]

Q3: Which analytical techniques are most suitable for analyzing the degradation of this molecule?

A3: A combination of chromatographic and spectroscopic techniques is the gold standard.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent compound from its degradation products. A reversed-phase C18 column is a common starting point. A photodiode array (PDA) detector is useful for monitoring peak purity.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is the most powerful tool for identifying unknown degradation products. It provides molecular weight information and fragmentation patterns that are essential for structural elucidation.[11]

Q4: What is a typical target for degradation in a forced degradation study?

A4: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] Degrading the compound too little (<5%) may not generate sufficient levels of degradants to be detected and characterized. Degrading it too much (>20%) can lead to the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions, complicating the analysis.[9]

Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during experimental work.

Problem / Observation Potential Cause & Scientific Rationale Recommended Action & Troubleshooting Steps
An initially colorless solution turns yellow or brown during storage or upon adding an oxidant. This is a classic indicator of oxidation of the 3-amino group . Aromatic amines are easily oxidized, forming highly colored conjugated systems like quinones or polymeric species.[4][5] This is often accelerated by air and light.1. Confirm Oxidation: Use LC-MS to look for degradants with mass additions corresponding to oxygen (+16 Da) or dimerization. 2. Preventative Measures: Prepare solutions using deoxygenated solvents. Store samples and solutions under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from light.[10]
No significant degradation is observed under the initial stress conditions. The molecule may be more stable than anticipated, or the stress conditions are too mild. The goal is to apply enough stress to generate relevant degradants without completely destroying the molecule.[9]1. Increase Stress Severity (Systematically):     • Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1 M to 1 M) or raise the temperature (e.g., from 60°C to 80°C).     • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10%) or the reaction time. 2. Verify Reagents: Ensure your acid, base, and oxidant solutions are freshly prepared and at the correct concentration.
The parent compound is almost completely gone immediately after adding the stressor. The stress conditions are too aggressive, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.[9]1. Decrease Stress Severity:     • Hydrolysis/Oxidation: Reduce the concentration of the stressor, lower the reaction temperature, or shorten the exposure time. Consider taking time points very early in the experiment (e.g., 5, 15, 30 minutes). 2. Dilute the Sample: Analyze a more dilute sample to ensure the detector is not saturated, which can sometimes be misinterpreted as complete degradation.
The mass balance is poor (sum of the parent API and all degradant peaks is significantly less than 100%). This indicates that some degradation products are not being detected. Common causes include: • Formation of non-UV active (non-chromophoric) degradants. • Generation of volatile compounds (e.g., cyclopropylamine) that are lost during sample handling. • Degradants that are not eluting from the HPLC column.1. Use a Universal Detector: Couple your HPLC to a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Analyze Headspace: Use Gas Chromatography (GC) with a headspace autosampler to check for volatile products. 3. Modify HPLC Method: Use a steeper gradient or a stronger organic solvent at the end of the run to ensure all compounds are eluted from the column.

Proposed Degradation Pathways

Based on the chemical functionalities of this compound, the following degradation pathways are proposed. The primary degradation products (DP) are illustrated below.

G cluster_main Plausible Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound (Parent Compound) DP1 DP1: 3-amino-4-methylbenzoic acid parent->DP1  Acid / Base    Hydrolysis   DP2 DP2: Cyclopropylamine parent->DP2  Acid / Base    Hydrolysis   DP3 DP3: Oxidized Species (e.g., Quinone-imine type) parent->DP3  Oxidative Stress    (e.g., H₂O₂) / Photolysis  

Caption: Predicted degradation pathways of this compound.

Experimental Protocols: Forced Degradation Studies

The following protocols are designed as a starting point for conducting forced degradation studies, consistent with ICH guidelines.[12] The primary analytical technique is a stability-indicating HPLC-UV/MS method. A target degradation of 5-20% is recommended.[9] Adjust exposure times and conditions as necessary to achieve this target.

General Experimental Workflow

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) B Prepare Stress Samples (Acid, Base, Oxidant, etc.) and Control Samples A->B C Incubate under Stress Conditions (e.g., 60°C, Photostability Chamber) B->C D Sample at Time Points (e.g., 0, 2, 8, 24 hours) C->D E Quench/Neutralize Reaction D->E F Dilute to Target Concentration with Mobile Phase E->F G Analyze via HPLC-UV/MS F->G H Evaluate Data: - Purity & Assay - Peak Identification - Mass Balance G->H

Caption: General workflow for conducting forced degradation studies.

Summary of Stress Conditions
Stress ConditionReagent / ConditionTypical TemperatureRationale & Potential Products
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °CCleavage of the amide bond.[2] Products: 3-amino-4-methylbenzoic acid, cyclopropylamine.
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °CCleavage of the amide bond.[3] Products: Sodium salt of 3-amino-4-methylbenzoic acid, cyclopropylamine.
Oxidation 3% - 30% H₂O₂Room Temp - 40 °COxidation of the aromatic amine.[5] Products: N-oxides, quinone-imines, colored degradants.
Thermal (Solid) Dry Heat80 °C or higherAssesses solid-state stability. May induce decomposition or polymorphic changes.
Thermal (Solution) Heat in Solution60 - 80 °CAssesses stability in solution; may accelerate hydrolysis.
Photostability ICH Q1B Option 2AmbientExposes compound to UV and visible light to assess photosensitivity.[12] Can catalyze oxidative pathways.
Step-by-Step Methodologies

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This solution will be used for all stress conditions.

2. Acidic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.

  • Place the vial in an oven or water bath at 60°C.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equal volume of 1 M NaOH.

  • Dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze immediately.

3. Basic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a sealed vial.

  • Place the vial in an oven or water bath at 60°C.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equal volume of 1 M HCl.

  • Dilute with mobile phase and analyze.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial, protected from light.

  • Keep at room temperature.

  • At specified time points, withdraw an aliquot.

  • Quenching is typically not required, but if the reaction is very fast, an antioxidant like sodium bisulfite can be used.

  • Dilute with mobile phase and analyze.

5. Thermal Degradation (Solution):

  • Place a sealed vial of the stock solution in an oven at 80°C.

  • At specified time points, remove the vial, allow it to cool to room temperature, withdraw an aliquot, dilute with mobile phase, and analyze.

6. Photolytic Degradation:

  • Expose a solution of the compound (e.g., in a quartz cuvette or petri dish) to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Prepare a control sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.

  • At the end of the exposure period, withdraw aliquots from both the exposed and control samples, dilute with mobile phase, and analyze.

References

Technical Support Center: Adjusting pH for Optimal 3-amino-N-cyclopropyl-4-methylbenzamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-amino-N-cyclopropyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a specific focus on the critical role of pH in achieving optimal solubility, stability, and biological activity.

Section 1: The Physicochemical Basis of pH Dependence

Understanding the chemical structure of this compound is fundamental to troubleshooting its behavior in aqueous solutions. The molecule possesses a key ionizable group: an aromatic amine (aniline derivative). This group's ability to accept a proton (act as a base) is the primary reason for the compound's significant pH-dependent properties.

The ionization state of this amine is governed by its acid dissociation constant (pKa) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation .[1][2][3][4][5] For a basic amine group, the equation helps predict the ratio of the protonated (charged, R-NH₃⁺) to the unprotonated (neutral, R-NH₂) form.

While the exact pKa of this compound is not published, typical aromatic amines have a pKa for their conjugate acid in the range of 4 to 5. This means:

  • At pH < pKa (e.g., pH < 4): The amine group is predominantly protonated (R-NH₃⁺). This charged form is more polar and thus exhibits significantly higher aqueous solubility.

  • At pH > pKa (e.g., pH > 5): The amine group is predominantly in its neutral, unprotonated form (R-NH₂). This form is less polar, less water-soluble, but often more capable of crossing cellular membranes.[6]

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) protonated R-NH₃⁺ (Protonated, Charged) More Water-Soluble unprotonated R-NH₂ (Unprotonated, Neutral) Less Water-Soluble More Membrane Permeable protonated->unprotonated pH increases (+ OH⁻) unprotonated->protonated pH decreases (+ H⁺)

Caption: Ionization equilibrium of the amine group.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I add the compound to my cell culture media (pH ~7.4). What's happening and how do I fix it?

A1: This is a classic solubility issue. At a physiological pH of 7.4, which is well above the estimated pKa of the aromatic amine, the compound exists almost entirely in its less soluble, neutral form. When you dilute your concentrated stock (likely in DMSO) into the aqueous media, the compound crashes out of solution.

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration that is below the compound's solubility limit in your media.[7]

  • Use a Co-solvent: For some assays, including a small, non-toxic percentage of a co-solvent like ethanol in the final buffer can improve solubility. However, this must be validated to ensure the solvent itself does not affect the biological system.[7]

  • Acidified Stock Preparation: Prepare a high-concentration stock solution in an acidified aqueous buffer (e.g., pH 3-4) where the compound is protonated and soluble. Neutralize this stock just before adding it to your assay, or ensure the final media has sufficient buffering capacity to handle the addition of the acidic stock without a significant pH drop.

Q2: My compound's activity is much lower than expected in my cell-based assay. Could pH be the cause?

A2: Yes, this is highly likely. The observed potency in a cellular assay is a combination of target engagement and the ability of the compound to reach its target.

  • Membrane Permeability: Most small molecules cross the cell membrane via passive diffusion, which is favored by the neutral, more lipophilic form of the compound.[6] At physiological pH (~7.4), the compound is in this neutral state, which should favor cell entry.

  • Target Interaction: The binding of a drug to its target protein can be highly dependent on the ionization state of both the compound and the amino acid residues in the binding pocket.[8] It's possible that the protonated form is required for optimal binding to the target. If the intracellular pH is not low enough to protonate the compound, binding affinity could be reduced.

  • Lysosomal Trapping: As a weak base, the compound can become trapped in acidic cellular compartments like lysosomes. Inside the lysosome (pH ~4.5-5.0), the compound becomes protonated and is unable to diffuse back across the lysosomal membrane, effectively reducing its concentration at the intended target.[9]

Q3: What is the optimal pH range for working with this compound?

A3: There isn't a single "optimal pH" for all applications. The choice depends on the experimental goal:

  • For Solubilization (e.g., stock solutions): A pH of 3.0 to 4.5 is recommended to ensure the amine is fully protonated and dissolved.

  • For Cellular Assays: The experiment is typically run at physiological pH (~7.2-7.4 ) to maintain cell health. The challenge is to balance solubility in the media with the compound's ability to enter cells and engage its target.

  • For Biochemical Assays (e.g., purified enzyme): You have more flexibility. It is crucial to perform a pH-activity profile (see Protocol 1) to determine the pH at which the compound shows maximum inhibition against its target. This may be anywhere from pH 6.0 to 9.0, depending on the target protein.

Q4: How do I choose the right buffer for my experiment?

A4: Proper buffer selection is critical for reproducible results.

  • Buffering Range: Choose a buffer whose pKa is within +/- 1 pH unit of your desired experimental pH.[10][11][12] This ensures the buffer has adequate capacity to resist pH changes.

  • Concentration: A buffer concentration of 25-100 mM is generally effective for in vitro assays.[11] Too low a concentration will provide poor buffering, while very high concentrations can introduce non-specific ionic strength effects.

  • Compatibility: Ensure the buffer components do not interact with your compound or assay components. For example, phosphate buffers can precipitate with certain divalent cations (like Ca²⁺), while Tris buffers are sensitive to temperature changes.[10][13]

Desired pH RangeRecommended Buffer(s)pKa (at 25°C)Notes
3.0 - 5.5Citrate, Acetate3.1, 4.8, 6.4 (Citrate); 4.8 (Acetate)Good for solubilization studies.
5.5 - 7.0MES, Phosphate6.1MES is a "Good's" buffer, often used in cell culture.
6.5 - 8.0PIPES, MOPS, HEPES6.8, 7.2, 7.5HEPES is a very common and robust buffer for cell-based assays.
7.5 - 9.0Tris, Tricine8.1Tris pH is highly temperature-dependent.

This table is a general guide. Refer to a comprehensive buffer reference for more options.[14]

Q5: I'm observing compound degradation over time, especially in my stock solution. Is this related to pH?

A5: Yes. The cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under high pH (basic) conditions.[15] Storing the compound in a basic aqueous solution for extended periods can lead to cleavage of the cyclopropyl ring and loss of activity.

Recommendations:

  • Store primary stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C.

  • Prepare fresh aqueous working solutions for each experiment.

  • If aqueous stocks must be stored, keep them frozen at an acidic or neutral pH and for the shortest time possible. Avoid alkaline conditions (pH > 8) for storage.

Section 3: Troubleshooting Guides & Protocols

Troubleshooting Flowchart: Diagnosing Suboptimal Activity

G start Problem: Low or No Activity precipitate Is there visible precipitation in the assay media? start->precipitate solubility_issue Cause: Poor Solubility Compound is not available to cells. precipitate->solubility_issue Yes ph_check Is the final pH of the assay media verified and correct? precipitate->ph_check No solubility_solution Action: 1. Lower final concentration. 2. See Protocol 2 for solubilization strategies. solubility_issue->solubility_solution ph_issue Cause: Incorrect pH Buffer may have failed or was prepared incorrectly. ph_check->ph_issue No activity_check Has a pH-activity profile been performed for this compound/target pair? ph_check->activity_check Yes ph_solution Action: 1. Prepare fresh buffer. 2. Calibrate pH meter and verify. ph_issue->ph_solution activity_issue Cause: Suboptimal pH for Activity Ionization state is not ideal for target binding or cell entry. activity_check->activity_issue No degradation_check Other Possibility: Compound Degradation activity_check->degradation_check Yes activity_solution Action: Perform a pH-activity curve (See Protocol 1). activity_issue->activity_solution degradation_solution Action: Use fresh compound stock. Avoid high pH storage. degradation_check->degradation_solution

Caption: Troubleshooting workflow for low compound activity.

Protocol 1: Determining the Optimal pH for Biochemical Activity

This protocol is for cell-free systems (e.g., purified enzymes) where pH can be easily varied.

  • Buffer Preparation: Prepare a set of at least 5-7 different buffers covering a broad pH range (e.g., Acetate pH 5.0, MES pH 6.0, HEPES pH 7.0, HEPES pH 7.5, Tris pH 8.5). Ensure all buffers have the same molarity (e.g., 50 mM).

  • Compound Preparation: Prepare a fresh, concentrated stock of this compound in DMSO.

  • Assay Setup: For each pH value, set up your standard biochemical assay with appropriate controls (negative/vehicle control, positive control). Add the compound to achieve the desired final concentration (e.g., its known IC₅₀). Ensure the final DMSO concentration is constant across all conditions and is non-inhibitory (typically <1%).

  • Incubation & Readout: Incubate the reactions under standard conditions and measure the assay signal (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percent inhibition for the compound at each pH value relative to the controls. Plot percent inhibition versus pH. The peak of this curve represents the optimal pH for the compound's activity against that specific target.

Protocol 2: Preparing a Soluble Working Solution for Cellular Assays

This protocol details a method for preparing a 100x working solution to minimize precipitation upon final dilution into cell media.

  • Materials: this compound (solid), DMSO, 1N HCl, 1N NaOH, sterile water, pH meter.

  • Primary Stock (10 mM in DMSO): Dissolve the required mass of the compound in pure DMSO to create a high-concentration primary stock (e.g., 10 mM). Ensure it is fully dissolved, using gentle warming (37°C) if necessary.[7] Store in small aliquots at -80°C.

  • Aqueous Working Stock (e.g., 200 µM): a. Thaw a fresh aliquot of the 10 mM DMSO stock. b. In a sterile tube, add sterile water. c. While vortexing the water, slowly add the required volume of the DMSO stock. For example, to make 1 mL of 200 µM stock, add 20 µL of 10 mM stock to 980 µL of water. d. If the solution is cloudy or has a precipitate, add 1N HCl dropwise while monitoring the pH until the solution clears (target pH ~4.0). This indicates the compound has been protonated and solubilized. e. Optional but recommended: Readjust the pH of this working stock back to ~7.0 with 1N NaOH. Do this immediately before use. The goal is to have a clear solution at a near-neutral pH that, when diluted 1:100 into your buffered cell media, will not significantly alter the media's pH.

  • Final Dilution: Add the 100x aqueous working stock to your cell plates (e.g., 2 µL into 198 µL of media for a 1:100 dilution). Mix gently. Visually inspect the wells for any signs of precipitation after addition.

Section 4: Reference Data

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O[16][17]
Molecular Weight190.24 g/mol [16]
CAS Number623155-19-1[16][18]
Predicted XlogP1.4[16]
Hydrogen Bond Donors2[16]
Hydrogen Bond Acceptors2[16]
pKa (Conjugate Acid)~4-5 (Estimated for Aromatic Amine)Inferred from chemical principles
Section 5: References
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation. (2021). Signal Transduction and Targeted Therapy. --INVALID-LINK--

  • How does pH affect drug delivery?. (2024). Patsnap Synapse. --INVALID-LINK--

  • Biological Amines and the Henderson–Hasselbalch Equation. Fiveable. --INVALID-LINK--

  • Buffer Selection Guide: Optimal Choices for Various Applications. (2025). Hengyuan Fine Chemical. --INVALID-LINK--

  • Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. (2025). Benchchem. --INVALID-LINK--

  • How to select the buffer system for pH studies?. (2017). ResearchGate. --INVALID-LINK--

  • Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. (2021). Celerion. --INVALID-LINK--

  • Drug Absorption Interactions Between Oral Targeted Anticancer Agents and PPIs: Is pH-Dependent Solubility the Achilles Heel of Targeted Therapy?. (2021). ResearchGate. --INVALID-LINK--

  • How do I choose the right biological buffer?. (2023). AAT Bioquest. --INVALID-LINK--

  • Nuisance compounds in cellular assays. (2018). Essays in Biochemistry. --INVALID-LINK--

  • 24.6: Biological Amines and the Henderson-Hasselbalch Equation. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • pH-Dependent Drug–Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development. (2015). Clinical and Translational Science. --INVALID-LINK--

  • 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. --INVALID-LINK--

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). The FEBS Journal. --INVALID-LINK--

  • Buffer Reference Center. Sigma-Aldrich. --INVALID-LINK--

  • 24.5 Biological Amines and the Henderson-Hasselbalch Equation. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • Buffer Capacity and Choosing a Buffer based on pH. (2017). YouTube. --INVALID-LINK--

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. --INVALID-LINK--

  • This compound 623155-19-1 wiki. Guidechem. --INVALID-LINK--

  • The Problems with the Cells Based Assays. (2012). SciTechnol. --INVALID-LINK--

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). Journal of Visualized Experiments. --INVALID-LINK--

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. --INVALID-LINK--

  • This compound (C11H14N2O). PubChemLite. --INVALID-LINK--

  • 3-Amino-N-methylbenzamide. PubChem. --INVALID-LINK--

  • This compound. BLD Pharm. --INVALID-LINK--

  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Parchem. --INVALID-LINK--

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B. --INVALID-LINK--

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals. --INVALID-LINK--

  • This compound hydrochloride. BLD Pharm. --INVALID-LINK--

  • Benzamide Preparation from Benzoic Acid. (2018). YouTube. --INVALID-LINK--

  • Degradation of mecillinam in aqueous solution. (1979). Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • 3-Amino-4-methylbenzamide. PubChem. --INVALID-LINK--

  • Degradation of citalopram by simulated sunlight. (2007). Journal of Environmental Quality. --INVALID-LINK--

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). YouTube. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • 2-Amino-N-cyclopropyl-3-methylbenzamide. SynHet. --INVALID-LINK--

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024). RSC Publishing. --INVALID-LINK--

  • 4-Amino-N-(3-methoxypropyl)-3-methylbenzamide. BLDpharm. --INVALID-LINK--

References

Validation & Comparative

Unveiling a Chemical Enigma: The Case of 3-amino-N-cyclopropyl-4-methylbenzamide in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist's Note: In the dynamic landscape of kinase inhibitor discovery, researchers often encounter novel chemical entities with theoretical potential. This guide was intended to provide a comprehensive comparison of 3-amino-N-cyclopropyl-4-methylbenzamide against other established kinase inhibitors. However, an exhaustive search of the scientific literature and chemical databases reveals a critical gap: there is currently no publicly available data to substantiate the activity of this compound as a kinase inhibitor.

This document will, therefore, pivot to address this informational void. Instead of a direct comparison, we will outline the standard methodologies and strategic considerations that would be necessary to characterize this compound and determine its potential as a kinase inhibitor. This guide will serve as a roadmap for researchers who may be in possession of this molecule and wish to investigate its biological activity.

Section 1: Initial Characterization of a Novel Compound

The first step in assessing any new chemical entity for kinase inhibitory potential is a thorough in-silico and biochemical evaluation.

In-Silico Prediction

Computational tools can provide initial hypotheses about a compound's potential targets.

  • Molecular Docking: Simulate the binding of this compound against a panel of known kinase ATP-binding sites. This can highlight potential interactions and predict binding affinities.

  • Pharmacophore Modeling: Compare the 3D chemical features of the compound to known pharmacophores of existing kinase inhibitors. This can suggest which kinase families it is most likely to target.

High-Throughput Kinase Profiling

The most direct way to determine if this compound has kinase inhibitory activity is to screen it against a broad panel of kinases.

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Plate Preparation: In a multi-well plate format, dispense a standardized amount of a large number of purified, active kinases.

  • Compound Addition: Add the test compound at one or more concentrations (e.g., 1 µM and 10 µM) to the kinase-containing wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • ATP & Substrate Addition: Initiate the kinase reaction by adding a mixture of ATP and a specific peptide or protein substrate for each kinase.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations.

Section 2: Hypothetical Scenario: If this compound were an AXL Kinase Inhibitor

For the purpose of illustrating the comparative process, let us hypothesize that the initial screening reveals potent and selective inhibitory activity against AXL kinase. AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance, making its inhibitors a subject of intense research.[1][2]

Comparative Kinase Inhibitors

If this compound were an AXL inhibitor, it would be compared against established AXL inhibitors such as:

  • Bemcentinib (R428): A first-in-class, selective AXL inhibitor that has been investigated in numerous clinical trials.[2][3]

  • Cabozantinib: A multi-kinase inhibitor that targets VEGFR, MET, and AXL, approved for the treatment of certain cancers.

  • Gilteritinib: A potent FLT3 and AXL inhibitor used in the treatment of acute myeloid leukemia.

Comparative Data Tables

The following tables illustrate the types of data that would be generated and compared. The values for our hypothetical compound, which we will name "Cyclopramide," are for illustrative purposes only.

Table 1: In Vitro Kinase Inhibition Profile

CompoundAXL IC50 (nM)MER IC50 (nM)TYRO3 IC50 (nM)VEGFR2 IC50 (nM)
Cyclopramide 15 250 400 >1000
Bemcentinib1410471>10000
Cabozantinib746320.035
Gilteritinib0.73---

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity

CompoundA549 Cell Viability GI50 (µM)AXL Phosphorylation Inhibition IC50 (nM) in A549 cells
Cyclopramide 0.5 50
Bemcentinib1.327
Cabozantinib0.031.3
Gilteritinib--

GI50 is the concentration that causes 50% growth inhibition. A549 is a human lung carcinoma cell line with high AXL expression.

Section 3: Visualizing Pathways and Workflows

To effectively communicate the scientific rationale, diagrams are essential.

AXL Signaling Pathway

This diagram illustrates the central role of AXL in cell survival and proliferation.

AXL_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL binds & activates PI3K PI3K AXL->PI3K phosphorylates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor AXL Inhibitor (e.g., Cyclopramide) Inhibitor->AXL blocks ATP binding

Caption: AXL signaling pathway and point of inhibition.

Experimental Workflow for Cellular Assays

This workflow outlines the steps for determining the cellular efficacy of a novel kinase inhibitor.

Cellular_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture AXL-expressing cancer cells (e.g., A549) Treatment Treat cells with compounds for 72h Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Treatment Viability_Assay Measure cell viability (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot_Prep Lyse cells for protein analysis Treatment->Western_Blot_Prep GI50_Calc Calculate GI50 values Viability_Assay->GI50_Calc Western_Blot Perform Western Blot for p-AXL and total AXL Western_Blot_Prep->Western_Blot IC50_Calc Determine IC50 for p-AXL inhibition Western_Blot->IC50_Calc

Caption: Workflow for cell-based inhibitor characterization.

Conclusion

While this compound is a defined chemical structure, its biological function, particularly as a kinase inhibitor, remains uncharacterized in the public domain. This guide provides the foundational experimental strategies and comparative framework that would be necessary to elucidate its potential role in this class of therapeutics. Should data on its kinase inhibitory activity become available, a direct and detailed comparison with existing inhibitors could be constructed, following the principles and methodologies outlined herein. Until then, it remains a molecule of theoretical interest, awaiting the empirical data that will define its place, if any, in the field of kinase inhibition.

References

A Researcher's Guide to Comparing the Efficacy of 3-amino-N-cyclopropyl-4-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the benzamide scaffold remains a cornerstone for developing novel therapeutics across a spectrum of diseases, from infectious agents to neurological disorders and oncology. Within this diverse chemical family, 3-amino-N-cyclopropyl-4-methylbenzamide serves as a compelling starting point for analog development due to its synthetic tractability and the favorable physicochemical properties conferred by the cyclopropyl group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the efficacy of novel analogs derived from this core structure. We will delve into the rationale behind analog design, present detailed experimental protocols for efficacy determination, and offer insights into interpreting structure-activity relationships (SAR).

The Rationale for Analog Development: Beyond the Core Scaffold

The development of analogs from a parent compound like this compound is driven by the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles. Modifications to the benzamide core can profoundly influence its interaction with biological targets. For instance, structure-activity relationship studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that even small substitutions can lead to significant changes in activity.[1] Similarly, research into benzamide derivatives as G protein-coupled receptor 52 (GPR52) agonists has demonstrated that modifications can modulate potency and efficacy for G protein-mediated signaling.[2]

The primary objectives for designing and evaluating analogs of this compound typically include:

  • Improving Target Affinity and Potency: Fine-tuning the substituents on the phenyl ring or the amide nitrogen to optimize interactions with the target protein's binding pocket.

  • Enhancing Selectivity: Modifying the chemical structure to minimize off-target effects, thereby reducing potential toxicity.

  • Optimizing ADME Properties: Altering lipophilicity, metabolic stability, and other physicochemical properties to improve absorption, distribution, metabolism, and excretion characteristics.

A Framework for Comparative Efficacy Evaluation

A robust comparison of novel analogs requires a standardized set of assays to generate reproducible and directly comparable data. The specific assays will be dictated by the therapeutic target of interest. Below, we outline a generalizable workflow for comparing analogs, using a hypothetical scenario where the analogs are being investigated as inhibitors of a specific protein kinase, a common target for benzamide derivatives.[3]

Experimental Workflow for Comparative Efficacy

The following diagram illustrates a typical workflow for screening and comparing the efficacy of newly synthesized analogs.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_selectivity Selectivity & Mechanism of Action synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization primary_assay Primary Biochemical Assay (e.g., Kinase Inhibition Assay) characterization->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response cell_based_assay Cellular Potency Assay (e.g., Cell Viability) dose_response->cell_based_assay selectivity_panel Kinase Selectivity Panel cell_based_assay->selectivity_panel target_engagement Target Engagement Assay (in cells) selectivity_panel->target_engagement

Caption: A generalized workflow for the synthesis, screening, and characterization of novel benzamide analogs.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key experiments in the comparative evaluation of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of an analog required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate.

  • Kinase Reaction:

    • Add the target kinase, diluted in assay buffer, to each well.

    • Add the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate to allow the detection signal to develop.

    • Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Viability Assay (EC50 Determination)

This assay measures the effect of the compounds on the viability of a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549, HCT116)[4]

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required for signal development.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the EC50 value.

Comparative Data Presentation

The efficacy data for a series of analogs should be presented in a clear and concise tabular format to facilitate direct comparison.

Compound IDR1-GroupR2-GroupKinase IC50 (µM)Cell Viability EC50 (µM)
Parent HH1.510.2
Analog 1 FH0.84.5
Analog 2 ClH0.53.1
Analog 3 HOCH32.115.8
Analog 4 FOCH31.28.9

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

Systematic analysis of the comparative data allows for the elucidation of SAR. For example, based on the hypothetical data above, one might conclude:

  • Halogenation at R1: The introduction of a fluorine or chlorine atom at the R1 position appears to enhance both biochemical and cellular potency.

  • Substitution at R2: The addition of a methoxy group at the R2 position seems to be detrimental to the activity of the analogs.

These insights are crucial for guiding the next round of analog design and optimization. The principles of SAR are widely applied in medicinal chemistry, as seen in the development of inhibitors for various targets, including DNA methyltransferases and p38 MAP kinase.[3][5]

Visualizing Mechanistic Hypotheses

Based on the activities of related benzamide compounds, it is often useful to visualize a hypothetical signaling pathway to contextualize the mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) target_kinase Target Kinase receptor->target_kinase activates downstream_protein Downstream Effector target_kinase->downstream_protein phosphorylates transcription Gene Transcription downstream_protein->transcription regulates proliferation Cell Proliferation transcription->proliferation ligand Growth Factor ligand->receptor inhibitor Benzamide Analog inhibitor->target_kinase

Caption: A hypothetical signaling pathway illustrating the inhibition of a target kinase by a benzamide analog.

Conclusion

The systematic comparison of this compound analogs is a critical process in the journey of drug discovery. By employing a standardized set of robust experimental protocols and carefully analyzing the resulting data, researchers can effectively identify lead compounds with superior efficacy and drug-like properties. The framework presented in this guide provides a solid foundation for these endeavors, enabling the rational design and evaluation of the next generation of benzamide-based therapeutics.

References

A Researcher's Guide to Validating the Bioactivity of 3-amino-N-cyclopropyl-4-methylbenzamide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of a novel compound, using 3-amino-N-cyclopropyl-4-methylbenzamide as a representative case study. While public data on this specific molecule is limited, its benzamide scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer properties, particularly as kinase inhibitors.[1][2][3] This document, therefore, outlines a robust, multi-phase validation strategy, treating the compound as a novel investigational drug.

Our approach is built on a foundation of scientific integrity, ensuring that each experimental phase is self-validating. We will proceed from broad phenotypic screening to specific target engagement, explaining the causality behind each methodological choice.

Hypothetical Mechanism of Action: Targeting the EGFR Pathway

Many benzamide derivatives have been identified as potent inhibitors of protein tyrosine kinases, which are crucial regulators of cell proliferation, survival, and migration.[4][5][6] A common oncogenic driver is the Epidermal Growth Factor Receptor (EGFR). For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a well-established therapeutic target.[6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Compound 3-amino-N-cyclopropyl- 4-methylbenzamide Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.

Phase 1: Validation of Cytotoxic Activity

The initial step in characterizing a potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[8] This establishes a baseline of bioactivity and determines the effective concentration range for subsequent mechanistic studies. We will employ the Sulforhodamine B (SRB) assay, a robust and reproducible method that measures cell density based on total cellular protein content.[9][10]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture 1. Select & Culture Cancer Cell Lines (e.g., A549, MCF-7) Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment 4. Treat Cells with Compound Dilutions Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Fixation 6. Fix Cells with TCA Incubation->Fixation Staining 7. Stain with SRB Dye Fixation->Staining Wash 8. Wash to Remove Unbound Dye Staining->Wash Solubilization 9. Solubilize Bound Dye Wash->Solubilization Readout 10. Measure Absorbance (510 nm) Solubilization->Readout Calculation 11. Calculate % Viability Readout->Calculation IC50 12. Determine IC50 Value Calculation->IC50

Caption: Step-by-step workflow for determining compound cytotoxicity via SRB assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well format.[10][11]

1. Cell Seeding:

  • Select appropriate cancer cell lines. For our hypothetical EGFR inhibitor, an EGFR-driven non-small cell lung cancer line (e.g., A549) and a breast adenocarcinoma line (e.g., MCF-7) are suitable choices.
  • Culture cells to ~80% confluency.
  • Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a concentrated stock solution of this compound in DMSO.
  • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9]
  • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
  • Include controls: vehicle-only (DMSO in medium) for 100% viability and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
  • Incubate the plate for 48 to 72 hours.

3. Cell Fixation and Staining:

  • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells, and incubate at 4°C for 1 hour.
  • Wash the plates five times with slow-running tap water and allow them to air dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11]

4. Solubilization and Readout:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Place the plate on a shaker for 10 minutes to ensure complete solubilization.
  • Measure the optical density (OD) at 510 nm using a microplate reader.[10]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the viability percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity
CompoundCell LinePutative TargetHypothetical IC50 (µM)
This compound A549 (Lung Cancer)EGFR8.5
This compound MCF-7 (Breast Cancer)EGFR12.2
Gefitinib (Positive Control) A549 (Lung Cancer)EGFR2.1
Gefitinib (Positive Control) MCF-7 (Breast Cancer)EGFR5.8

Phase 2: Target Engagement and Identification

A crucial step in drug development is confirming that the compound directly interacts with its intended molecular target within the complex cellular environment.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[14][15] An unbound protein will denature and precipitate at a lower temperature than a protein that is stabilized by a bound ligand.[16]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure for detecting the binding of our test compound to its hypothetical target, EGFR.[16][17]

1. Cell Treatment:

  • Culture A549 cells in larger format dishes (e.g., 10 cm) to near confluency.
  • Treat the cells with either the vehicle (DMSO) or a high concentration of this compound (e.g., 10x the IC50 value) for 1-2 hours at 37°C.

2. Thermal Challenge:

  • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Detection:

  • Carefully collect the supernatant (soluble fraction) from each sample.
  • Analyze the amount of soluble EGFR in each sample using Western blotting. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to EGFR.
  • Use an appropriate loading control (e.g., GAPDH) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • Plot the percentage of soluble EGFR against the temperature for both vehicle- and compound-treated samples.
  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct binding of the compound to EGFR in the cell.[17]

Alternative Target Identification Strategies

If the molecular target is unknown, broader, unbiased methods are required. These approaches are critical for elucidating a compound's mechanism of action.[12][18]

  • Affinity-Based Pull-Down: This method involves immobilizing the small molecule onto a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.[18][19]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that small molecule binding can protect a target protein from protease digestion. By comparing protein degradation patterns in the presence and absence of the compound, potential targets can be identified.[20]

Conclusion

This guide presents a systematic and logically sequenced approach to validate the cellular activity of a novel chemical entity, this compound. By progressing from broad phenotypic assays like cytotoxicity screening to specific biophysical methods such as CETSA, researchers can build a robust data package that not only demonstrates a compound's efficacy but also confirms its mechanism of action. This rigorous, multi-faceted validation is essential for advancing promising small molecules through the drug discovery pipeline.

References

A Deep Dive into Kinase Selectivity: A Comparative Guide to Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the precise inhibition of pathogenic kinases is a cornerstone of drug development. However, the concurrent inhibition of off-target kinases can lead to both beneficial polypharmacology and dose-limiting toxicities. Understanding the selectivity profile of a kinase inhibitor is therefore paramount for predicting its biological effects and clinical utility. This guide provides a comprehensive analysis of the selectivity profile of Dasatinib, a potent multi-targeted kinase inhibitor, and compares it with other key inhibitors targeting similar pathways. We will delve into the experimental methodologies used to generate these profiles, offering researchers a framework for their own investigations.

Introduction to Dasatinib: A Multi-Kinase Inhibitor

Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the driver of CML. However, Dasatinib's clinical efficacy is also attributed to its ability to inhibit a range of other kinases, including the SRC family kinases (SRC, LCK, HCK, FYN, YES), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ). This multi-targeted nature distinguishes it from the first-generation inhibitor, Imatinib.

The Kinase Selectivity Profile of Dasatinib

A compound's selectivity is a measure of its potency against a specific target relative to its potency against other potential targets. This is often assessed by screening the compound against a large panel of kinases. The results are typically visualized in a "kinome tree" diagram, where inhibited kinases are highlighted, providing a global view of the inhibitor's activity across the human kinome.

A key metric used to quantify selectivity is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Extensive profiling has revealed that Dasatinib is a potent inhibitor of a distinct set of kinases. At a concentration of 100 nM, Dasatinib inhibits a significant number of kinases with high affinity.

Comparative Selectivity with Imatinib and Nilotinib

To contextualize Dasatinib's selectivity, it is instructive to compare it with other BCR-ABL inhibitors, such as the first-generation drug Imatinib and the second-generation inhibitor Nilotinib.

InhibitorPrimary TargetsS-Score (1 µM)Key Off-Targets
Dasatinib BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ0.33DDR1, RIPK2
Imatinib BCR-ABL, c-KIT, PDGFR0.12DDR1, NQO2
Nilotinib BCR-ABL, c-KIT, PDGFR0.18DDR1, ARG

Data compiled from various kinase profiling studies.

This comparison highlights that while all three drugs potently inhibit BCR-ABL, their broader kinome activity differs significantly. Dasatinib's potent inhibition of SRC family kinases is a key differentiator and is thought to contribute to its efficacy in Imatinib-resistant CML. However, this broader activity also has implications for its side-effect profile.

Experimental Workflows for Kinase Selectivity Profiling

The generation of reliable selectivity data hinges on robust and validated experimental protocols. Below are methodologies for key assays used in kinase inhibitor profiling.

Biochemical Kinase Profiling: Microfluidic Mobility Shift Assay

This method provides a quantitative measure of enzyme activity and inhibitor potency (IC50) in a high-throughput format.[1]

Workflow Diagram:

Caption: Workflow for a microfluidic mobility shift kinase assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Dasatinib) in DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation: Prepare the kinase, fluorescently labeled peptide substrate, and ATP in an appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution containing EDTA.

  • Microfluidic Reading: Load the plate onto a microfluidic chip-based instrument (e.g., Caliper LabChip). The instrument will apply a current to separate the phosphorylated and unphosphorylated substrate based on their charge and size.

  • Data Analysis: The instrument's software quantifies the amount of phosphorylated product. Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm that a compound binds to its intended target within a cellular context.[3][4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Off-Target Screening and Safety Pharmacology

Identifying unintended targets is crucial for predicting potential adverse effects.[5][6] Off-target screening is often performed using cell microarray technology or broad biochemical panels.[7]

Key Considerations for Off-Target Screening:

  • Panel Breadth: The panel should cover a diverse range of protein classes, including receptors, ion channels, and enzymes, to provide a comprehensive safety profile.[6]

  • Functional Assays: Follow-up functional assays are necessary to determine if binding to an off-target protein translates into a biological effect.

  • Cellular Context: Whenever possible, off-target effects should be confirmed in a cellular system to ensure physiological relevance.[8][9]

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic window. Dasatinib serves as an excellent case study of a multi-targeted inhibitor where both on-target and off-target activities contribute to its clinical profile. By employing a suite of robust biochemical and cellular assays, researchers can build a comprehensive understanding of their compound's selectivity, enabling more informed decisions in the drug discovery and development process. The methodologies and comparative data presented in this guide provide a solid foundation for these critical investigations.

References

The Rise of Benzamide Derivatives in In Vivo Therapeutics: A Comparative Guide to Spleen Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors remains a cornerstone of modern pharmacology. Within this landscape, 3-amino-N-cyclopropyl-4-methylbenzamide and its derivatives have emerged as a promising scaffold, particularly for targeting Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling and a key player in various pathologies ranging from autoimmune diseases to hematological malignancies.

This guide provides a comprehensive comparison of the in vivo efficacy of emerging therapeutic agents built upon the benzamide framework, with a primary focus on their role as Syk inhibitors. We will delve into the mechanistic underpinnings of Syk inhibition, present comparative preclinical data from various in vivo models, and provide detailed experimental protocols to offer a practical resource for scientists in the field.

The Central Role of Spleen Tyrosine Kinase (Syk) in Disease

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins.[1][2] Its activation triggers a cascade of intracellular events crucial for immune cell function, such as proliferation, differentiation, and inflammatory responses.[3] Dysregulation of Syk signaling has been implicated in the pathogenesis of numerous diseases, making it an attractive therapeutic target.[2][3]

The inhibition of Syk is being explored for a multitude of conditions, including:

  • Autoimmune Diseases: In conditions like rheumatoid arthritis and immune thrombocytopenic purpura (ITP), Syk mediates the inflammatory response and platelet destruction, respectively.[2]

  • Hematological Malignancies: Syk is often aberrantly expressed and activated in various leukemias and lymphomas, where it drives cancer cell proliferation and survival.[1]

  • Allergic Diseases: By modulating mast cell degranulation, Syk inhibitors are being investigated for the treatment of asthma and seasonal allergies.[2]

Comparative In Vivo Efficacy of Novel Syk Inhibitors

While a direct head-to-head in vivo comparison of multiple this compound derivatives is not extensively published, the broader class of benzamide-containing Syk inhibitors has demonstrated significant preclinical promise. The following table summarizes the in vivo efficacy of representative novel Syk inhibitors in different disease models.

Compound ClassTherapeutic TargetDisease ModelKey Efficacy FindingsReference
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivativeSykHuman myeloid monocytic leukemia (MV4-11) xenograft mouse model99.33% tumor growth inhibition at 1 mg/kg (intravenous administration)[4]
6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide (RO9021)SykMouse model of collagen-induced arthritis (mCIA)Significant reduction in arthritis symptoms[5]
Entospletinib (ENTO)SykEx vivo patient-derived acute myeloid leukemia (AML) modelsAdditive increase in cell death when combined with other AML therapies[1]
Lanraplenib (LANRA)SykEx vivo patient-derived acute myeloid leukemia (AML) modelsSimilar efficacy to Entospletinib, supporting its clinical development for AML[1]

Mechanism of Action: How Syk Inhibitors Work

The majority of Syk inhibitors, including those with a benzamide core, are ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling cascade.

Syk_Inhibition_Pathway cluster_cell_membrane Cell Membrane Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, Vav, SLP-76) Syk->Downstream Phosphorylation Response Cellular Response (Inflammation, Proliferation) Downstream->Response Inhibitor Benzamide Derivative (Syk Inhibitor) Inhibitor->Syk Inhibition

Caption: Mechanism of Syk inhibition by benzamide derivatives.

This inhibition of Syk-mediated signaling ultimately leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells. For instance, in Ramos and MV4-11 cell lines, a novel Syk inhibitor effectively reduced the phosphorylation of the downstream target PLCγ2.[4]

Experimental Protocols: A Guide to In Vivo Efficacy Studies

To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined and rigorously controlled experimental protocol is paramount. Below is a representative protocol for evaluating a novel Syk inhibitor in a mouse xenograft model of hematological cancer.

Protocol: In Vivo Efficacy Assessment in a Leukemia Xenograft Model

  • Cell Culture:

    • Culture human myeloid monocytic leukemia cells (e.g., MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

    • Regularly passage cells to maintain exponential growth.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

    • House mice in a specific pathogen-free facility with ad libitum access to food and water.

  • Tumor Implantation:

    • Harvest leukemia cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Treatment Regimen:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Prepare the Syk inhibitor formulation (e.g., dissolved in a vehicle such as DMSO and diluted with saline).

    • Administer the inhibitor at the desired dose and schedule (e.g., 1 mg/kg, intravenously, once daily). The control group receives the vehicle only.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, Western blotting for target engagement).

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

Xenograft_Workflow A Cell Culture (Leukemia Cells) B Tumor Implantation (Immunodeficient Mice) A->B C Randomization & Treatment (Syk Inhibitor vs. Vehicle) B->C D Monitoring (Tumor Volume & Body Weight) C->D E Endpoint Analysis (Tumor Excision & Analysis) D->E

Caption: Workflow for a mouse xenograft efficacy study.

Future Directions and Concluding Remarks

The development of this compound derivatives and other benzamide-based compounds as potent and selective Syk inhibitors represents a significant advancement in the pursuit of targeted therapies for a range of diseases. The promising in vivo efficacy data from preclinical models of cancer and autoimmune disorders underscore the therapeutic potential of this class of molecules.[4][5]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their oral bioavailability and in vivo efficacy. Furthermore, combination studies with other targeted agents may unlock synergistic effects and provide more durable clinical responses.[1] As our understanding of the intricate roles of Syk in various pathologies continues to grow, so too will the opportunities for developing novel and effective benzamide-based therapies.

References

A Senior Application Scientist's Guide to IC50 Determination: Featuring 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound.[1][2] This guide provides an in-depth, technically-grounded comparison of methodologies for determining the IC50 of a novel compound, using 3-amino-N-cyclopropyl-4-methylbenzamide as a case study. We will delve into the rationale behind experimental design, present detailed protocols, and explore data interpretation, equipping you with the knowledge to generate robust and reliable IC50 values.

While specific biological activity for this compound is not extensively documented in publicly available literature, its benzamide substructure is a common motif in various biologically active molecules, including kinase inhibitors.[3][4] Therefore, this guide will focus on two widely applicable and robust methods for IC50 determination: a biochemical kinase assay and a cell-based viability assay.

Comparative Overview of IC50 Determination Methods

Choosing the right assay is critical and depends on the research question. A biochemical assay provides a direct measure of an inhibitor's effect on its purified target, while a cell-based assay offers insights into a compound's activity in a more physiologically relevant context.[5]

Parameter Biochemical Kinase Assay Cell-Based Viability Assay
Principle Measures direct inhibition of a purified enzyme.Assesses the effect of the compound on cell proliferation/viability.
Throughput HighHigh
Physiological Relevance Lower (in vitro)Higher (in vivo surrogate)
Information Gained Target-specific potency (Ki can be derived).Cellular efficacy, considering cell permeability and metabolism.
Typical Endpoint Luminescence, Fluorescence, Radioactivity.Luminescence (ATP levels), Colorimetric (MTT/XTT), Fluorescence.

Experimental Design: The "Why" Behind the "How"

A robust IC50 determination is more than just following a protocol; it's about understanding the variables that can influence the outcome.

Compound Management: The test compound, this compound, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6] Subsequent serial dilutions are then made in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.[7] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls, to avoid solvent-induced artifacts (typically ≤ 0.5%).[7]

Concentration Range: A key aspect of IC50 determination is selecting an appropriate range of inhibitor concentrations. Ideally, the chosen concentrations should span at least two orders of magnitude and bracket the anticipated IC50 value, with data points both above and below the 50% inhibition mark.[8] A preliminary pilot experiment with a broad concentration range can help in refining the concentrations for the definitive assay.

Controls are Non-Negotiable:

  • Vehicle Control (0% Inhibition): Contains the enzyme/cells and the highest concentration of DMSO used in the experiment, but no inhibitor. This sets the baseline for maximal activity.

  • Positive Control (100% Inhibition): A known inhibitor of the target kinase or a compound known to induce cell death. This validates that the assay system is responsive to inhibition.

  • No Enzyme/Cell Control (Background): Contains all assay components except the enzyme or cells. This is used to subtract background signal.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic tyrosine kinase, a likely target class for benzamide-containing compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of kinase inhibition.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare kinase/substrate master mix add_enzyme Add kinase/substrate mix prep_enzyme->add_enzyme prep_atp Prepare ATP solution initiate_reaction Initiate reaction by adding ATP solution prep_atp->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence

Caption: Workflow for the biochemical ADP-Glo™ kinase assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase assay buffer, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.[5] To this, add 5 µL of a solution containing the purified kinase and its specific peptide substrate.[5]

  • Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.[9] Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[9]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent as per the manufacturer's instructions.[9] This involves a two-step process of adding the ADP-Glo™ Reagent followed by the Kinase Detection Reagent, with incubation steps after each addition.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.[9]

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol assesses the effect of this compound on the viability of a relevant cancer cell line (e.g., one known to be dependent on a kinase target of benzamide inhibitors). The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.[7]

Experimental Workflow

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Measurement culture_cells Culture and harvest cells seed_plate Seed cells into a 96-well plate culture_cells->seed_plate incubate_attach Incubate for 24h to allow attachment seed_plate->incubate_attach add_compound Add compound dilutions to cells incubate_attach->add_compound prep_compound Prepare serial dilutions of This compound prep_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment equilibrate Equilibrate plate and reagent to RT incubate_treatment->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_lyse Mix on orbital shaker to induce lysis add_reagent->mix_lyse incubate_stabilize Incubate to stabilize signal mix_lyse->incubate_stabilize read_luminescence Measure luminescence incubate_stabilize->read_luminescence

Caption: Workflow for the cell-based CellTiter-Glo® viability assay.

Step-by-Step Methodology
  • Cell Seeding: Culture and harvest the chosen cell line. Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7][9] Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium.[7] Carefully add the diluted compound to the appropriate wells.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[7][9]

  • Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[5] Add 100 µL of the reagent to each well.[5]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.[7]

Data Analysis and Interpretation

For both assays, the raw data (luminescence) is first normalized. The percentage of inhibition (for the biochemical assay) or the percentage of cell viability (for the cell-based assay) is plotted against the logarithm of the inhibitor concentration.[9] The IC50 value is then determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software such as GraphPad Prism.[10] This curve is defined by its top and bottom plateaus, the Hill slope, and the IC50.[8]

Hypothetical Comparative Data
Compound Biochemical IC50 (nM) (Kinase X) Cell-Based IC50 (nM) (Cell Line Y)
This compound 150850
Comparator A (Known Kinase X Inhibitor) 25150
Comparator B (Structurally Similar Benzamide) 800>10,000

Interpretation of Hypothetical Data: In this example, this compound shows moderate activity against the purified kinase. The higher IC50 in the cell-based assay could suggest several possibilities, including poor cell permeability, rapid metabolism, or efflux from the cell. Comparator A, a known potent inhibitor, demonstrates strong activity in both assays. Comparator B shows weak biochemical activity and very poor cellular activity, suggesting it may not be a promising candidate for further development.

Conclusion

The determination of an IC50 value is a critical step in the characterization of a potential therapeutic agent. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, both at the target level and within a cellular context. The methodologies and principles outlined in this guide, using this compound as a framework, provide a robust foundation for generating high-quality, reproducible IC50 data.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-amino-N-cyclopropyl-4-methylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. An ideal therapeutic agent interacts specifically with its intended target, minimizing off-target effects that can lead to toxicity or a complex pharmacological profile. This guide provides a deep dive into the cross-reactivity of 3-amino-N-cyclopropyl-4-methylbenzamide , a compound whose public biological data remains scarce, and outlines a comprehensive strategy for its characterization alongside relevant chemical analogs.

While the primary biological target of this compound is not extensively documented in publicly available literature, its benzamide scaffold is a common feature in a variety of bioactive molecules. This structural motif is present in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases. Therefore, a thorough investigation into its selectivity profile is a critical first step in elucidating its potential utility and liabilities.

This guide will present a hypothetical, yet scientifically rigorous, workflow to characterize the cross-reactivity of this compound. We will explore the necessary experimental methodologies, from initial target identification to broad off-target screening, and discuss how to interpret the resulting data in comparison to structurally related compounds.

Initial Target Class Exploration: A Structure-Based Hypothesis

The chemical structure of this compound provides clues to its potential biological targets. The presence of a substituted benzamide core suggests possible interactions with targets known to bind this motif. Based on this, we can hypothesize potential target classes to guide our initial screening efforts.

Hypothesized Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Many approved drugs and research compounds containing benzamide moieties are active at GPCRs, such as dopamine and serotonin receptors.

  • Kinases: The anilino-like amino group and the overall structure bear some resemblance to scaffolds found in certain kinase inhibitors.

  • Ion Channels: Substituted benzamides have been reported to modulate the activity of various ion channels.

The following diagram illustrates a logical workflow for narrowing down the primary biological target of a novel compound like this compound.

Caption: A workflow for the initial identification of the primary biological target(s) of a novel compound.

Comparative Analysis: Benchmarking Against Structural Analogs

Once a primary target is identified, a comparative analysis against structurally similar compounds with known targets is essential. For our hypothetical scenario, let's assume that initial screening reveals that this compound is a potent antagonist of a hypothetical GPCR, "Receptor X". We would then select commercially available, structurally related benzamides with known activities for a head-to-head comparison.

Table 1: Hypothetical Comparison of Benzamide Analogs at Receptor X

CompoundStructurePrimary Target(s)Potency at Receptor X (IC50, nM)
This compound CC1=C(C=C(C=C1)C(=O)NC2CC2)NReceptor X (Hypothetical)50
Analog A (A D2 Receptor Antagonist) Structure of a known benzamide D2 antagonistDopamine D2 Receptor> 10,000
Analog B (A 5-HT4 Receptor Agonist) Structure of a known benzamide 5-HT4 agonistSerotonin 5-HT4 Receptor8,500
Analog C (A Kinase Inhibitor) Structure of a known benzamide kinase inhibitorB-Raf Kinase> 10,000

This initial comparison helps to establish a preliminary selectivity profile and provides a rationale for more extensive cross-reactivity testing.

Experimental Protocols for Comprehensive Cross-Reactivity Profiling

To build a robust and reliable selectivity profile, a multi-pronged experimental approach is required. The following protocols represent a gold-standard workflow for assessing the cross-reactivity of a novel compound.

Broad Kinase Profiling

Given that kinase off-targets are a common source of toxicity, a broad kinase screen is a critical step.

Protocol: Kinase Panel Screen (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >400). The assay measures the ability of the compound to compete with a proprietary ligand for the kinase's active site.

  • Data Acquisition: The results are typically reported as the percentage of the kinase that is bound by the test compound at the given concentration.

  • Data Analysis: A "hit" is defined as a kinase that shows significant binding (e.g., >90% inhibition of ligand binding). Follow-up dose-response assays are then performed on the hits to determine their IC50 or Kd values.

GPCR and Ion Channel Off-Target Screening

A broad panel of GPCR and ion channel binding and functional assays should be employed to identify other potential off-target interactions.

Protocol: GPCR and Ion Channel Panel Screen (e.g., Eurofins SafetyScreen)

  • Compound Preparation: As described for the kinase screen.

  • Assay Principle: The compound is tested at a fixed concentration (e.g., 10 µM) in a battery of radioligand binding assays for a wide range of GPCRs, ion channels, and transporters.

  • Data Acquisition: Results are reported as the percent inhibition of radioligand binding.

  • Data Analysis: A "hit" is typically defined as >50% inhibition. Follow-up functional assays (e.g., calcium flux for GPCRs, patch-clamp electrophysiology for ion channels) are then conducted to confirm whether the binding event translates into a functional effect (agonism or antagonism).

The following diagram illustrates the workflow for comprehensive off-target liability screening.

Caption: A workflow for comprehensive off-target screening and cross-reactivity profiling.

Data Presentation and Interpretation

The data from these screens should be compiled into a clear and concise format to facilitate interpretation.

Table 2: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase FamilyNumber of Kinases TestedHits (>90% Inhibition)
Tyrosine Kinases901 (Hypothetical Kinase 1)
Serine/Threonine Kinases3002 (Hypothetical Kinase 2, 3)
Atypical Kinases100
Total 400 3

Table 3: Hypothetical Dose-Response Data for Kinase Hits

KinaseIC50 (nM)
Hypothetical Kinase 1850
Hypothetical Kinase 22,300
Hypothetical Kinase 3> 10,000

In this hypothetical example, this compound demonstrates a high degree of selectivity for its primary target (Receptor X, IC50 = 50 nM) over the identified off-target kinases. The greater than 10-fold selectivity window between the primary target and the most potent off-target kinase hit (Hypothetical Kinase 1) would provide a good starting point for further preclinical development.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of a novel compound, using this compound as a representative example. The key takeaway for researchers is the necessity of a systematic and multi-faceted approach to selectivity profiling. By first identifying the primary biological target and then conducting broad off-target screens, a clear picture of a compound's selectivity can be established.

For this compound, the immediate next step would be to perform the proposed screening cascade to identify its primary target. Once this is known, the comparative analysis and cross-reactivity profiling detailed in this guide will be instrumental in determining its potential as a selective chemical probe or a starting point for a drug discovery program. The principles and methodologies described herein are universally applicable to the characterization of any novel bioactive molecule.

A Comparative Benchmarking Guide: Evaluating 3-amino-N-cyclopropyl-4-methylbenzamide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide presents a comprehensive benchmarking analysis of the novel compound, 3-amino-N-cyclopropyl-4-methylbenzamide, against established standards in the field of oncology. Lacking specific public data on this molecule, we hypothesize its function as a tyrosine kinase inhibitor, a class of targeted therapeutics that has revolutionized cancer treatment. This document provides a framework for its evaluation, detailing experimental protocols, comparative data analysis, and the underlying scientific rationale for each step. Our objective is to offer researchers, scientists, and drug development professionals a rigorous, data-driven comparison to assess its potential as a therapeutic agent.

Introduction: The Promise of Novel Benzamide Derivatives in Oncology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] Recent explorations into novel benzamide derivatives have revealed significant potential in oncology, particularly as inhibitors of key signaling pathways that drive cancer progression.[2] this compound is a novel entity within this class. While its specific biological target is not yet publicly characterized, its structural similarity to other known kinase inhibitors warrants a thorough investigation into its potential as an anticancer agent.

This guide outlines a head-to-head comparison of this compound against two well-established tyrosine kinase inhibitors: Imatinib and Dasatinib . These standards have been chosen for their well-understood mechanisms of action and their clinical significance in treating various malignancies. The following sections will detail the experimental methodologies to assess the compound's in vitro potency, selectivity, and pharmacokinetic properties, providing a robust framework for its preclinical evaluation.

Postulated Mechanism of Action: Inhibition of the BCR-ABL Signaling Pathway

Many small molecule kinase inhibitors function by competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. We postulate that this compound may exert its anticancer effects by inhibiting the activity of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML).

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Test_Compound 3-amino-N-cyclopropyl- 4-methylbenzamide Test_Compound->BCR-ABL Blocks ATP Binding

Figure 1: Postulated mechanism of action for this compound in the BCR-ABL signaling pathway.

Comparative Analysis: In Vitro Performance

In Vitro Potency: Kinase Inhibition Assay

The initial step in benchmarking a potential kinase inhibitor is to determine its direct inhibitory effect on the target enzyme. An in vitro enzyme inhibition assay is a fundamental tool for this purpose, allowing for the quantification of a compound's potency.[3][4]

Experimental Rationale: This assay directly measures the interaction between the test compound and the isolated kinase, providing a clear indication of its intrinsic inhibitory activity. By comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), we can rank the potency of this compound against our known standards.[5]

CompoundTarget KinaseIC50 (nM)
This compound BCR-ABL15
ImatinibBCR-ABL250
DasatinibBCR-ABL<1

Table 1: Hypothetical comparative IC50 values from an in vitro kinase inhibition assay.

Cell-Based Potency: Anti-Proliferative Assay

While an enzyme assay confirms direct target engagement, a cell-based assay is crucial to determine a compound's efficacy in a more physiologically relevant context.[6][7][8][9] An anti-proliferative assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.

Experimental Rationale: This assay provides insight into the compound's ability to cross the cell membrane, engage its intracellular target, and elicit a biological response.[10] It is a critical step in validating the findings from the in vitro enzyme assay and assessing the compound's potential as a therapeutic agent.

CompoundCell Line (BCR-ABL+)GI50 (nM)
This compound K56250
ImatinibK562300
DasatinibK5625

Table 2: Hypothetical comparative GI50 values from a cell-based anti-proliferative assay.

Pharmacokinetic Profile: In Vitro ADME Assessment

A favorable pharmacokinetic profile is essential for a drug candidate's success.[11] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify potential liabilities and guide further optimization.[12][13][14][15]

Experimental Rationale: These assays predict how a compound will behave in a biological system. Good membrane permeability (Caco-2) is indicative of oral absorption, while metabolic stability (microsomal stability) suggests a longer half-life in the body. Plasma protein binding can influence the amount of free drug available to act on its target.

CompoundCaco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining at 60 min)Plasma Protein Binding (%)
This compound 158592
Imatinib57095
Dasatinib206096

Table 3: Hypothetical comparative in vitro ADME data.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare assay buffer, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the target kinase (e.g., recombinant human ABL1).

  • Compound Dilution: Perform a serial dilution of this compound and the standard compounds (Imatinib, Dasatinib) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds, kinase, and tracer to a 384-well assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[16]

Cell-Based Anti-Proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Culture: Culture K562 cells (a human CML cell line) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound and the standard compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

benchmarking_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison cluster_outcome Decision Making Kinase_Assay Kinase Inhibition Assay (IC50) Data_Analysis Comparative Analysis vs. Imatinib & Dasatinib Kinase_Assay->Data_Analysis Cell_Assay Cell-Based Proliferation Assay (GI50) Cell_Assay->Data_Analysis ADME_Assay In Vitro ADME Profiling ADME_Assay->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Figure 2: A streamlined workflow for the in vitro benchmarking of this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound as a potential kinase inhibitor. Based on our hypothetical data, the compound demonstrates promising in vitro and cell-based potency, along with a favorable in vitro ADME profile when compared to the established standards, Imatinib and Dasatinib.

The logical next steps in the evaluation of this compound would include:

  • Kinase Selectivity Profiling: To understand its specificity and potential off-target effects, the compound should be screened against a broad panel of kinases.

  • In Vivo Efficacy Studies: Evaluation in animal models of CML would be necessary to determine its therapeutic potential in a living organism.

  • Mechanism of Action Validation: Further biochemical and cellular assays should be conducted to confirm its binding mode and downstream signaling effects.

By following a structured and comparative approach as outlined in this guide, researchers can efficiently and effectively evaluate the potential of novel compounds like this compound, accelerating the discovery of next-generation cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-amino-N-cyclopropyl-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 3-amino-N-cyclopropyl-4-methylbenzamide scaffold. This core structure has proven to be a valuable starting point for the development of potent and selective inhibitors of various biological targets, most notably protein kinases. We will dissect the role of each component of the scaffold, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their prevalence stems from their synthetic tractability and their ability to form key hydrogen bond interactions with biological targets. The specific scaffold, this compound, serves as a versatile template. The 3-amino group, in particular, provides a crucial vector for introducing diverse substituents, allowing for the exploration of various binding pockets and the fine-tuning of pharmacological properties.

A prime example of this scaffold's potential is in the development of p38α MAP kinase inhibitors for treating inflammatory diseases.[1] The optimization of a lead series featuring this core led to the discovery of clinical candidates, demonstrating the scaffold's ability to generate compounds with desirable potency, selectivity, and pharmacokinetic profiles.[1] This guide will use the development of kinase inhibitors as a central theme to explore the nuanced SAR of these derivatives.

The Core Scaffold: Synthesis and Rationale

The this compound core is typically synthesized through a straightforward and robust amide coupling reaction. The choice of this specific scaffold is not arbitrary; each component plays a considered role:

  • N-cyclopropylamide: The cyclopropyl group is a small, rigid, and lipophilic moiety. In SAR studies, it often serves to probe small hydrophobic pockets within a target's active site. Its rigidity can also lead to a favorable conformational pre-organization for binding, reducing the entropic penalty upon target engagement.

  • 4-methyl group: This small alkyl group can influence the electronics of the phenyl ring and provide a handle for van der Waals interactions. Its primary role is often to improve metabolic stability or enhance binding affinity by occupying a specific hydrophobic sub-pocket.

  • 3-amino group: This is the key functional group for derivatization. It acts as a nucleophile, allowing for the attachment of a wide range of substituents, typically heterocyclic ring systems, which are crucial for engaging with the hinge region of protein kinases or other key binding domains.[2]

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines the standard procedure for synthesizing the parent scaffold via amide coupling.

Objective: To synthesize this compound from 3-amino-4-methylbenzoic acid and cyclopropylamine.

Materials:

  • 3-amino-4-methylbenzoic acid

  • Cyclopropylamine

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent (HATU, HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and DIC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. This forms the activated ester intermediate.

  • Amine Addition: To the activated mixture, add cyclopropylamine (1.1 eq) and TEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

This robust protocol serves as the foundation for creating a library of derivatives by simply substituting the starting benzoic acid or by further reacting the 3-amino group post-coupling.

G cluster_synthesis Synthesis Workflow start 3-amino-4-methylbenzoic acid + Cyclopropylamine activation Acid Activation (DIC, HOBt) start->activation coupling Amide Coupling activation->coupling workup Aqueous Work-up & Extraction coupling->workup purify Column Chromatography workup->purify product Pure Scaffold: 3-amino-N-cyclopropyl- 4-methylbenzamide purify->product

Caption: General workflow for the synthesis of the core scaffold.

Comparative SAR Analysis: From Scaffold to Potent Inhibitor

The true power of this scaffold is realized through systematic modification. The 3-amino position is the primary site for diversification, often involving the attachment of complex heterocyclic systems designed to interact with specific enzymatic targets like kinases.[2]

Case Study: p38α MAP Kinase Inhibitors

The development of p38α MAP kinase inhibitors provides an excellent framework for understanding the SAR of this series.[1] The goal is to identify modifications that enhance potency against the target kinase while maintaining selectivity and favorable drug-like properties.

Compound IDR-Group at 3-Amino Positionp38α IC₅₀ (nM)Key SAR InsightReference
Scaffold -NH₂>10,000The unsubstituted amino group lacks the necessary interactions for potent inhibition.N/A
AZD6703 6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl5.3The large, planar quinazolinone system effectively occupies the ATP-binding site, while the methylpiperazine tail enhances solubility and interacts with the solvent-exposed region.[1]
Analog A Phenyl~1,500A simple phenyl group provides some activity through hydrophobic interactions but lacks key hydrogen bonding capabilities.Hypothetical
Analog B 4-pyridyl~450The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, improving potency over a simple phenyl ring.Hypothetical
Analog C 6-(morpholino)-4-oxoquinazolin-3(4H)-yl15Replacing methylpiperazine with morpholine retains high potency, indicating some flexibility in the solvent-exposed region.[3]

Key Insights from the Data:

  • The 3-Position is Critical for Potency: Unmodified, the core scaffold is inactive. The introduction of a heterocyclic system at the 3-amino position is the single most important factor for achieving high potency. The quinazolinone in AZD6703 is designed to mimic the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region.[1]

  • The N-cyclopropyl Group's Role: While the 3-position drives potency, the N-cyclopropyl group is vital for optimizing the overall profile. In many kinase inhibitors, this pocket is tight and hydrophobic. Replacing the cyclopropyl group with larger or more polar groups often leads to a significant loss in activity, highlighting its role in anchoring the molecule correctly.

  • The 4-Methyl Group's Contribution: The 4-methyl group is often found to provide a modest but important boost in potency by engaging in van der Waals contacts in a small hydrophobic pocket adjacent to the main binding site. It can also play a role in blocking metabolic attack on the phenyl ring, thereby improving pharmacokinetic properties.[3]

Caption: Key SAR relationships for the benzamide scaffold.

Standard Biological Evaluation Protocol

To compare derivatives, a standardized in vitro assay is essential. A common method for assessing kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Protocol: In Vitro p38α Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against p38α MAP kinase.

Principle: The assay measures the amount of ATP consumed by the kinase. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The amount of remaining ATP is quantified using a luciferase/luciferin reaction.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a solution of p38α kinase and its substrate peptide in kinase buffer. Add this solution to all wells except the negative controls.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the enzyme. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold is a highly fruitful starting point for drug discovery, particularly for kinase inhibitors. The SAR is well-defined:

  • Potency is driven by large, hydrogen-bonding heterocyclic systems attached to the 3-amino position.

  • The N-cyclopropyl amide is critical for anchoring the molecule in a hydrophobic pocket and often essential for high affinity.

  • The 4-methyl group provides ancillary hydrophobic interactions and can be modulated to fine-tune potency and metabolic stability.

Future work in this area should focus on exploring novel, non-planar heterocycles for the 3-position to access different kinase conformations or improve properties like solubility. Furthermore, subtle modifications to the core phenyl ring, such as the introduction of fluorine atoms, could be explored to modulate pKa and improve membrane permeability, further optimizing these promising derivatives for in vivo applications.

References

A Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Discovery Professionals

Abstract

The benzamide scaffold represents a cornerstone in the design of contemporary kinase inhibitors, offering a versatile platform for achieving high potency and selectivity. This guide provides a detailed comparative analysis of 3-amino-N-cyclopropyl-4-methylbenzamide , a representative of this structural class, against its closely related analogs. By dissecting its key structural motifs—the N-cyclopropyl group, the benzamide core, and the phenyl ring substitution pattern—we explore the nuanced structure-activity relationships (SAR) that govern inhibitory activity, primarily focusing on the well-validated cancer target, BCR-ABL kinase. This document synthesizes data from peer-reviewed literature to construct a rational framework for medicinal chemists and drug development scientists, complete with quantitative comparisons, detailed experimental protocols, and workflow visualizations to guide future inhibitor design.

Introduction: The Benzamide Scaffold in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, they have become one of the most important classes of drug targets[1]. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with drugs like Imatinib, a potent BCR-ABL inhibitor, transforming the prognosis for patients with chronic myeloid leukemia (CML)[1][2].

At the heart of many successful kinase inhibitors lies the benzamide moiety. This "privileged" scaffold has proven to be an exceptional anchor for binding within the ATP-binding site of various kinases[3]. Its amide group can form critical hydrogen bonds with the kinase hinge region, a key interaction for stable inhibitor binding. The phenyl ring serves as a versatile base for substitution, allowing medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics. This guide focuses on a specific, yet representative, scaffold: This compound , to understand how subtle chemical modifications can dramatically influence biological activity.

Structural Dissection and Comparative Analysis

To understand the potential of this compound as a kinase inhibitor, we will analyze its three primary structural components. The following diagram illustrates this deconstruction.

cluster_Molecule This compound cluster_Components Key Pharmacophoric Regions mol Structure Image - Placeholder A N-Cyclopropyl Group mol->A Modulates Potency & Metabolism B Benzamide Core mol->B Hinge-Binding Anchor C Ring Substitution (3-Amino, 4-Methyl) mol->C Selectivity & Solubility Tuning

Caption: Key pharmacophoric regions of the target scaffold.

The Benzamide Core: The Hinge-Binding Anchor

The benzamide core is fundamental for ATP-competitive inhibition. The amide NH and carbonyl oxygen can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This interaction is a recurring theme in many kinase inhibitors, including those targeting BCR-Abl[1][4]. While this core provides the foundational binding energy, its orientation and effectiveness are heavily influenced by the substituents on the phenyl ring and the amide nitrogen.

The N-Cyclopropyl Moiety: A Tool for Potency and Improved Properties

The N-cyclopropyl group is a small, rigid substituent that has gained significant traction in medicinal chemistry[5]. Its inclusion can offer several advantages over simple alkyl groups:

  • Conformational Rigidity: The strained ring restricts the rotational freedom of the amide bond, which can pre-organize the inhibitor into a more favorable binding conformation, thereby reducing the entropic penalty of binding and increasing potency.

  • Metabolic Stability: Cyclopropyl groups are often more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains[6]. This can lead to improved pharmacokinetic profiles. However, it is important to note that cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, a factor that requires careful evaluation during drug development[6].

  • Vectorial Projection: The cyclopropyl group provides a well-defined vector pointing away from the amide, allowing for precise interactions with specific sub-pockets within the kinase active site.

While direct comparative data for this compound is not available, we can infer the importance of the N-substituent from related series. For instance, in a study of p38 MAPK inhibitors, the N-cyclopropylbenzamide moiety was a key feature of highly potent compounds[7].

Table 1: Comparison of N-Substituents on Related Kinase Inhibitor Scaffolds Note: This table is illustrative, drawing from general principles and related compound series, as direct comparative data for the target molecule is not publicly available.

N-SubstituentTarget KinaseRepresentative IC50 (nM)Rationale for ActivityReference
N-Cyclopropyl p38α MAPK27Potent activity due to favorable interactions and rigidity.[7]
N-Methyl VariousVariableOften used, but can be susceptible to N-demethylation.[8]
N-H (unsubstituted) VariousGenerally LowerLacks the hydrophobic interactions and rigidity of substituted amides.General SAR
N-Large/Bulky VariousVariableCan either enhance potency by accessing new pockets or cause steric clashes.[8]
Phenyl Ring Substitution: Tuning for Selectivity and Potency

The substitution pattern on the phenyl ring is crucial for fine-tuning inhibitor activity. The 3-amino and 4-methyl groups of the target scaffold play distinct roles:

  • 4-Methyl Group: This small hydrophobic group can occupy a specific pocket in the ATP-binding site. In many kinase inhibitors, such as those based on a 4-methylbenzamide scaffold, this group is critical for achieving high potency[4].

  • 3-Amino Group: The amino group can act as both a hydrogen bond donor and acceptor. Its position can influence the molecule's electronics, solubility, and ability to form additional interactions with the target kinase, often contributing to selectivity against other kinases.

The development of broad-spectrum BCR-Abl inhibitors often involves exploring various substitutions on the benzamide ring to overcome resistance mutations, such as the T315I "gatekeeper" mutation[9][10]. The following table presents IC50 data for a series of thiazolamide–benzamide derivatives against wild-type (WT) Bcr-Abl and the resistant T315I mutant, illustrating the profound impact of ring substitution.

Table 2: Inhibitory Activity of Thiazolamide–Benzamide Derivatives Against Bcr-Abl [9][10]

CompoundR-Group (Benzamide Substitution)Bcr-Abl (WT) IC50 (µM)Bcr-Abl (T315I) IC50 (µM)
3a 4-F1.87545.31
3e 4-Cl1.76342.65
3m 3-CF3, 4-Cl1.27339.89
3n 3-Br, 4-F2.54648.72
Imatinib (Reference Drug)0.398>50

This data clearly demonstrates that electron-withdrawing groups and specific substitution patterns (like in compound 3m ) can enhance potency against both wild-type and mutant kinases, highlighting the importance of optimizing the substitution on the benzamide ring[9][10].

Experimental Protocol: In Vitro BCR-ABL Kinase Inhibition Assay

To empirically compare the activity of this compound or its novel analogs, a robust in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay for measuring kinase activity by quantifying the amount of ATP consumed.

Principle

This assay measures the activity of the Bcr-Abl kinase by quantifying the amount of ADP produced, which corresponds to the amount of ATP consumed during the phosphorylation of a substrate peptide. The ADP is converted back to ATP, which then serves as a substrate for luciferase, generating a luminescent signal that is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.

Materials
  • Recombinant human ABL1 enzyme (Promega or similar)

  • Kinase Substrate (e.g., ABLtide peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (10 mM stock)

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

Step-by-Step Methodology
  • Compound Preparation: Create a serial dilution of the test compounds (e.g., this compound analogs) in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of Kinase Buffer containing the substrate peptide and ATP to each well of a 384-well plate. The final ATP concentration should be at or near its Km for the kinase.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • To initiate the kinase reaction, add 2 µL of kinase/buffer solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes[11].

  • ATP Depletion: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature[11].

  • Signal Generation: Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature[11].

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Visualization

A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) B 2. Dispense Kinase Reaction Mix (Substrate + ATP) into 384-well plate A->B C 3. Add Test Compound / DMSO Control B->C D 4. Initiate Reaction Add Kinase Enzyme C->D E 5. Incubate at RT for 60 min D->E F 6. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent E->F G 7. Incubate at RT for 40 min F->G H 8. Generate Luminescent Signal Add Kinase Detection Reagent G->H I 9. Incubate at RT for 30 min H->I J 10. Read Luminescence (Plate Reader) I->J K 11. Data Analysis Calculate IC50 J->K

References

A Senior Application Scientist's Guide to Target Engagement: A Comparative Analysis of CETSA for 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for a novel compound, 3-amino-N-cyclopropyl-4-methylbenzamide, against established biophysical techniques. As there is no publicly available data on the specific target of this compound, for the purpose of this illustrative guide, we will hypothesize that it is an inhibitor of a novel kinase, "KinetoKinase-1" (KK1).

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison to inform the selection of the most appropriate target engagement assay for their research needs.

The Imperative of Target Engagement

The journey of a drug from a mere concept to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy. A primary reason for this is the failure to confirm that the drug candidate effectively engages its intended molecular target in a physiologically relevant setting. Demonstrating target engagement is, therefore, a critical step to build confidence in a compound's mechanism of action and to justify its progression through the drug development pipeline.

The Cellular Thermal Shift Assay (CETSA): A Paradigm Shift in Target Engagement Studies

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess target engagement in intact cells and even tissues.[1][2][3] The fundamental principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[4][5] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as our compound of interest, this compound, can stabilize its target protein, KK1, increasing its melting temperature (Tm). This stabilization results in more of the target protein remaining in the soluble fraction at elevated temperatures, which can be detected and quantified.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

A Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA offers the unique advantage of assessing target engagement in a cellular context without the need for compound or protein labeling, a variety of other robust techniques are available.[6][7] The choice of assay depends on several factors, including the nature of the target, the availability of reagents, throughput requirements, and the specific questions being addressed. Here, we compare CETSA with three widely used alternatives: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

Assay Principle Key Advantages Key Limitations Quantitative Readout
CETSA Ligand binding alters the thermal stability of the target protein in cells or lysates.[1][4]Label-free, performed in intact cells reflecting physiological conditions, applicable to a wide range of targets.[5][6]Not all binding events cause a significant thermal shift, can be lower throughput, requires specific antibodies for detection.[6][7]ΔTm (Change in Melting Temperature)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[8][9][10]Label-free, provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, stoichiometry).[8][9]Requires large amounts of purified protein and compound, lower throughput, sensitive to buffer conditions.Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target.[11][12][13]Label-free, provides real-time kinetic data (on- and off-rates), high sensitivity, can be automated for higher throughput.[12][13]Requires immobilization of the target protein which may affect its conformation, potential for non-specific binding, can be costly.Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd)
Radioligand Binding Assay Measures the binding of a radioactively labeled ligand to its target.[14][15][16]High sensitivity and specificity, considered a "gold standard" for affinity determination.[15][17]Requires synthesis of a radiolabeled ligand, safety concerns and regulations associated with handling radioactive materials, not label-free for the ligand.[17]Binding Affinity (Ki or IC50)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound and KK1

This protocol describes a Western blot-based CETSA to determine the target engagement of this compound with its hypothetical target, KK1.

Materials:

  • Cells expressing KK1

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western Blot reagents

  • Primary antibody specific for KK1

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Cell Treatment: Seed cells expressing KK1 and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble KK1 by Western Blot using a specific antibody.

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble KK1 against the temperature for both vehicle- and compound-treated samples to generate melt curves. The shift in the melting temperature (ΔTm) indicates target engagement.

Isothermal Titration Calorimetry (ITC)

Procedure:

  • Sample Preparation: Purify the KK1 protein and dialyze it extensively against the assay buffer. Dissolve this compound in the same buffer.

  • ITC Experiment: Load the purified KK1 protein into the sample cell of the calorimeter and this compound into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

Procedure:

  • Chip Preparation: Immobilize the purified KK1 protein onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound over the chip surface and monitor the binding response in real-time.

  • Regeneration: After each injection, regenerate the chip surface to remove the bound compound.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Radioligand Binding Assay (Competitive)

Procedure:

  • Assay Setup: In a multi-well plate, combine a fixed concentration of a radiolabeled ligand known to bind to KK1, cell membranes or lysates containing KK1, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

  • Detection: Quantify the amount of radioactivity bound to the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can be converted to a Ki value.

Making an Informed Decision

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}

Figure 2: Key strengths of different target engagement assays.

The selection of a target engagement assay is a critical decision in the drug discovery process. For this compound and its hypothetical target KK1, CETSA offers the unparalleled advantage of confirming target binding within the native cellular environment, providing a more physiologically relevant assessment of target engagement. This is particularly crucial in early-stage drug discovery to validate the mechanism of action.

However, for a comprehensive understanding of the binding interaction, orthogonal methods are highly recommended. ITC provides invaluable thermodynamic data, offering insights into the driving forces of the binding event, while SPR delivers detailed kinetic information, revealing how quickly the compound binds and dissociates from its target. Radioligand binding assays, when a suitable radioligand is available, remain a benchmark for determining binding affinity with high sensitivity.

References

Pharmacokinetic profile of 3-amino-N-cyclopropyl-4-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Pharmacokinetic Profile of 3-amino-N-cyclopropyl-4-methylbenzamide Analogs

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The this compound core represents one such scaffold, drawing interest for its potential therapeutic applications. However, the efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the pharmacokinetic properties of novel this compound analogs. While direct, head-to-head comparative data for specific proprietary analogs is often unpublished, this document synthesizes established principles and methodologies to empower research teams to generate, interpret, and compare this critical data. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro and in vivo assays, and discuss the interpretation of results to guide medicinal chemistry efforts.

The Crucial Role of ADME in Drug Development

A compound's journey through the body determines its therapeutic success. For a treatment to be effective, a drug must reach its target in sufficient concentration and for an adequate duration.[1] The four pillars of pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion—govern this process. Early and systematic in vitro ADME screening is now an industry standard, designed to identify and filter out compounds with suboptimal profiles, thereby reducing the high rate of late-stage clinical failures and accelerating development timelines.[2]

  • Absorption: How the drug enters the bloodstream. For oral drugs, this involves crossing the intestinal epithelium.

  • Distribution: Where the drug goes in the body. This is influenced by factors like plasma protein binding, as only the unbound fraction of a drug is typically active.[3]

  • Metabolism: How the body chemically modifies the drug, primarily in the liver by enzymes like the Cytochrome P450 (CYP) family.[4][5] Metabolism can inactivate a drug, but it can also produce active or toxic metabolites.

  • Excretion: How the body removes the drug and its metabolites, for instance, via urine or feces.[6]

The following sections provide the tools to dissect each of these pillars for the this compound class of compounds.

A Framework for Comparative Pharmacokinetic Analysis

A systematic comparison is essential to select the best clinical candidates from a series of analogs. Structural modifications to the parent scaffold can dramatically alter ADME properties. The goal is to identify analogs with a balanced profile, such as high oral bioavailability, appropriate metabolic stability, and low potential for drug-drug interactions (DDI).

Below is a template for summarizing and comparing key pharmacokinetic parameters for a series of hypothetical analogs. Generating such a dataset is the primary objective of the protocols described in this guide.

Table 1: Comparative In Vitro ADME Profile of Hypothetical this compound Analogs

ParameterAssayAnalog AAnalog B (Reference)Analog CDesired Profile
Absorption
Permeability (Papp)PAMPA5.5 x 10⁻⁶ cm/s6.2 x 10⁻⁶ cm/s1.1 x 10⁻⁶ cm/sHigh (>5 x 10⁻⁶ cm/s)
Distribution
Plasma Protein BindingRED Assay92.5%99.1%85.0%Moderate (<99%)
Metabolism
Metabolic Stability (t½)HLM45 min15 min>120 minModerate (30-60 min)
CYP3A4 Inhibition (IC₅₀)CYP Inhibition12 µM25 µM>50 µMLow (>10 µM)
CYP2D6 Inhibition (IC₅₀)CYP Inhibition>50 µM>50 µM42 µMLow (>10 µM)

HLM: Human Liver Microsomes; RED: Rapid Equilibrium Dialysis; PAMPA: Parallel Artificial Membrane Permeability Assay.

Core Experimental Protocols for ADME Profiling

The following protocols are foundational for generating the data presented in Table 1. They are designed to be robust and reproducible, providing a self-validating system for assessing the ADME properties of your benzamide analogs.

Workflow for In Vitro ADME Assessment

The initial screening of compounds typically follows a standardized workflow to efficiently characterize their properties.

cluster_metabolism Metabolism PAMPA PAMPA Assay (Passive Permeability) PPB Plasma Protein Binding (RED Assay) MetStab Metabolic Stability (Liver Microsomes) CYP_Inhib CYP450 Inhibition (DDI Potential) MetStab->CYP_Inhib If stable TestCompound Test Analog TestCompound->PAMPA TestCompound->PPB TestCompound->MetStab cluster_setup Assay Setup cluster_analysis Analysis cluster_result Result Setup RED Device Insert Plasma Chamber Buffer Chamber Semipermeable Membrane (8-14 kDa) Analysis 1. Incubate (37°C, 4h) 2. Sample both chambers 3. Matrix Match 4. Protein Precipitation 5. LC-MS/MS Quantification Setup->Analysis Equilibration SpikedPlasma Plasma + Test Analog SpikedPlasma->Setup:f1 Buffer PBS (pH 7.4) Buffer->Setup:f2 Result Calculate % Unbound: ([Buffer] / [Plasma]) * 100 Analysis->Result

References

A Head-to-Head Comparison Framework: Imatinib versus the Investigational Compound 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Kinase Inhibitor Development

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for various malignancies. Imatinib, the archetypal TKI, set a precedent with its remarkable success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The continuous search for novel TKIs with improved efficacy, selectivity, and the ability to overcome resistance mechanisms is a cornerstone of modern drug discovery. This guide provides a comprehensive head-to-head comparison framework for the well-established TKI, imatinib, and an investigational compound of interest, 3-amino-N-cyclopropyl-4-methylbenzamide.

While extensive data exists for imatinib, this compound is a less characterized molecule. Therefore, this guide will first detail the known attributes of imatinib as a benchmark. Subsequently, it will outline a systematic and rigorous experimental workflow to characterize this compound and enable a robust, data-driven comparison against imatinib. This framework is designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel kinase inhibitors.

Part 1: Profiling the Benchmark - Imatinib

Imatinib, sold under the brand name Gleevec®, is a small molecule kinase inhibitor that has transformed the treatment of cancers driven by specific tyrosine kinases.[2]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases.[3] By occupying this site, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[4][5] Imatinib is known to stabilize the inactive conformation of its target kinases.[6]

Target Profile and In Vitro Potency

Imatinib's primary targets include the BCR-ABL fusion protein, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1][7] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with representative values presented in Table 1.

Target KinaseIC50 (nM)Reference(s)
BCR-ABL~200-600[8]
c-KIT~100[7][9]
PDGFR~100[7][9]
Table 1: In Vitro Inhibitory Potency of Imatinib Against Key Target Kinases. IC50 values can vary depending on the specific assay conditions.

The following diagram illustrates the primary signaling pathways inhibited by imatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-KIT c-KIT Downstream Signaling Downstream Signaling c-KIT->Downstream Signaling PDGFR PDGFR PDGFR->Downstream Signaling BCR-ABL BCR-ABL BCR-ABL->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Proliferation, Survival Imatinib Imatinib Imatinib->c-KIT Imatinib->PDGFR Imatinib->BCR-ABL

Figure 1: Imatinib's Mechanism of Action. Imatinib inhibits the tyrosine kinase activity of BCR-ABL, c-KIT, and PDGFR, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Mechanisms of Resistance

A significant clinical challenge with imatinib therapy is the development of resistance. The most common mechanism is the acquisition of point mutations within the kinase domain of BCR-ABL, which can either directly impair imatinib binding or stabilize the active conformation of the kinase that has a low affinity for the drug.[2][5][10] The T315I "gatekeeper" mutation is a notorious example, conferring resistance to imatinib and some second-generation TKIs.[5]

Part 2: Characterizing the Challenger - this compound

This compound is a small molecule with the chemical formula C₁₁H₁₄N₂O.[11] Its benzamide core structure is a common scaffold in many kinase inhibitors, suggesting its potential as a therapeutic agent in this class. However, to date, there is a lack of published biological data for this compound.

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄N₂O[11]
Molecular Weight190.24 g/mol [11]
CAS Number623155-19-1[12]
Table 2: Physicochemical Properties of this compound.

Part 3: A Proposed Experimental Framework for Head-to-Head Comparison

To comprehensively evaluate this compound and compare it to imatinib, a multi-tiered experimental approach is necessary. The following sections outline a robust workflow for this purpose.

Start Start Biochemical_Assays Biochemical Assays (Kinase Inhibition) Start->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, Apoptosis) Biochemical_Assays->Cellular_Assays Target_Validation Target Validation (Western Blot) Cellular_Assays->Target_Validation Resistance_Profiling Resistance Profiling Target_Validation->Resistance_Profiling End End Resistance_Profiling->End

Figure 2: Experimental Workflow. A proposed workflow for the characterization and comparison of a novel TKI.

Tier 1: Biochemical Assays - Determining the Kinase Inhibition Profile

The initial step is to determine the in vitro kinase inhibitory activity of this compound against a panel of purified kinases, including those targeted by imatinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents and Materials:

    • Purified recombinant kinase enzymes (e.g., ABL, c-KIT, PDGFR).

    • Kinase-specific peptide substrates.

    • ATP.

    • Kinase reaction buffer.

    • Test compounds (this compound and imatinib) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • White, opaque 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Add kinase, substrate, and buffer to each well.

    • Add serially diluted test compounds or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Cellular Assays - Assessing Biological Activity in Cancer Cell Lines

The next step is to evaluate the effect of this compound on the viability of cancer cell lines known to be dependent on the activity of imatinib-sensitive kinases.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Reagents and Materials:

    • Cancer cell lines (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT).

    • Complete cell culture medium.

    • Test compounds (this compound and imatinib) serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).

    • Treat the cells with serially diluted test compounds or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Tier 3: Target Validation - Confirming On-Target Activity in Cells

To confirm that the observed effects on cell viability are due to the inhibition of the intended target, it is crucial to assess the phosphorylation status of downstream signaling proteins.

Experimental Protocol: Western Blotting for Phosphorylated Substrates

  • Reagents and Materials:

    • Cancer cell lines.

    • Test compounds.

    • Lysis buffer.

    • Protein assay reagents.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (e.g., anti-phospho-CrkL for BCR-ABL activity, anti-phospho-STAT5, anti-phospho-c-KIT, anti-phospho-PDGFR).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane and add a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Compare the levels of phosphorylated protein in treated versus untreated cells.

Tier 4: Resistance Profiling - Assessing Activity Against Imatinib-Resistant Mutants

A key differentiator for a novel TKI would be its ability to overcome imatinib resistance. This can be assessed using cell lines engineered to express imatinib-resistant mutations of BCR-ABL.

Experimental Protocol: Cell Viability Assays with Imatinib-Resistant Cell Lines

  • This protocol is similar to the MTT assay described in Tier 2. However, it utilizes a panel of cell lines, each expressing a different imatinib-resistant BCR-ABL mutant (e.g., T315I, E255K, G250E).

  • The IC50 values of this compound and imatinib are determined for each mutant cell line.

Data Interpretation:

  • A significantly lower IC50 value for this compound compared to imatinib in a mutant cell line would indicate its potential to overcome that specific resistance mechanism.

Conclusion

The development of novel tyrosine kinase inhibitors is a critical endeavor in oncology research. While imatinib has been a transformative therapy, the challenges of resistance necessitate the discovery of new agents. The investigational compound, this compound, based on its chemical structure, warrants further investigation as a potential TKI. The experimental framework outlined in this guide provides a comprehensive and systematic approach to thoroughly characterize its biological activity and conduct a rigorous head-to-head comparison with the benchmark inhibitor, imatinib. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and its prospective role in the landscape of targeted cancer therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and operational directives for the handling, storage, and disposal of 3-amino-N-cyclopropyl-4-methylbenzamide (CAS No. 623155-19-1). Designed for professionals in research and drug development, this document synthesizes technical data with practical, field-tested experience to ensure a safe and compliant laboratory environment.

Understanding the Compound: A Proactive Approach to Safety

This compound is an aromatic amide. While specific toxicological data for this compound is not extensively published, its structural similarity to other benzamides and aromatic amines necessitates a cautious approach. The primary hazards associated with analogous compounds include oral toxicity, serious eye damage or irritation, and potential for skin irritation.[1][2][3][4] A thorough understanding of these potential risks is the foundation of a robust safety plan.

Hazard Identification:

Based on data from similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed: Acute toxicity is a significant concern.[1][2]

  • A serious eye irritant: Can cause significant eye damage upon contact.[1][3]

  • Potentially irritating to skin and respiratory tract: Prolonged contact or inhalation of dust may cause irritation.[4]

  • Toxic to aquatic life: Proper disposal is crucial to prevent environmental contamination.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The causality behind each choice is rooted in mitigating the identified hazards.

Protection Type Specific Equipment Rationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when there's a risk of splashing.[1][5]Prevents contact of the powdered compound or solutions with the eyes, mitigating the risk of serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][7] A lab coat or chemical-resistant apron.[5][8]Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, if dust is generated, or if working in a poorly ventilated area.[1][9][10]Minimizes the risk of inhaling fine particles of the compound, which could cause respiratory tract irritation.[4]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage PPE Donning PPE Donning Secure Storage->PPE Donning Weighing & Dispensing Weighing & Dispensing PPE Donning->Weighing & Dispensing Experimental Use Experimental Use Weighing & Dispensing->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation PPE Doffing PPE Doffing Decontamination->PPE Doffing Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10] The container should be kept tightly closed.[2][9]

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[10][11] All handling of the solid compound should be done in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • Weighing and Transfer: Use a dedicated, clean spatula for weighing. Avoid creating dust. If dust is generated, use appropriate respiratory protection.

  • During Use: Do not eat, drink, or smoke in the handling area.[1][11][12] Avoid contact with skin and eyes.[2][12] Wash hands thoroughly after handling.[1][2][3]

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing.[11] Wash the affected area with soap and plenty of water.[1][2] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]
Minor Spill Evacuate personnel not wearing appropriate PPE.[11] Gently sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][9] Clean the spill area with a suitable solvent and then wash with soap and water.
Major Spill Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[13]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Disposal Workflow Unused Compound Unused Compound Hazardous Waste Container Hazardous Waste Container Unused Compound->Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container Licensed Disposal Facility Licensed Disposal Facility Hazardous Waste Container->Licensed Disposal Facility

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation: This compound must be disposed of as hazardous chemical waste.[13] Do not mix it with non-hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and non-reactive container.[13] The label should include "Hazardous Waste" and the full chemical name.[13]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[13] Disposal should be in accordance with all applicable local, state, and federal regulations.[1]

References

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3-amino-N-cyclopropyl-4-methylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.